molecular formula C7H7ClN2O2 B1582912 5-chloro-N-methyl-2-nitroaniline CAS No. 35966-84-8

5-chloro-N-methyl-2-nitroaniline

Cat. No.: B1582912
CAS No.: 35966-84-8
M. Wt: 186.59 g/mol
InChI Key: YWJPRGWHZDSXML-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPRGWHZDSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292997
Record name 5-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35966-84-8
Record name 5-Chloro-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35966-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35966-84-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-chloro-N-methyl-2-nitroaniline CAS number 35966-84-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-chloro-N-methyl-2-nitroaniline (CAS 35966-84-8): Properties, Synthesis, and a Comparative Analysis of Related Anilines

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 35966-84-8), a substituted nitroaniline of interest to researchers in synthetic and medicinal chemistry. Due to significant ambiguity in commercial and academic literature, this document places a strong emphasis on distinguishing the target compound from its structurally similar and more frequently cited analogues, such as 5-chloro-2-nitroaniline. We will delve into its physicochemical properties, explore plausible synthetic pathways with detailed protocols, analyze its reactivity based on functional group chemistry, and discuss the current landscape of its applications, or lack thereof. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a clear, accurate understanding of this specific chemical entity and highlighting areas for future research.

Compound Identification and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and an N-methylated amino group. These functional groups dictate its chemical behavior and potential utility as a building block in organic synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

The precise experimental characterization of this compound is not extensively documented in publicly available literature. The data below is compiled from various chemical suppliers and databases. The lack of comprehensive experimental data, such as melting and boiling points, underscores the need for further fundamental research on this compound.

PropertyValueSource(s)
CAS Number 35966-84-8[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[1][2][4]
Molecular Weight 186.60 g/mol [1][2][5]
IUPAC Name This compound[2]
SMILES CNC1=CC(Cl)=CC=C1[O-][2]
Purity (Typical) ≥97%[2]
Appearance Data not consistently available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Navigating the Landscape: Clarifying Structural Analogues

A significant challenge when researching this compound is the frequent confusion with its primary amine analogue, 5-chloro-2-nitroaniline (CAS: 1635-61-6) . The presence of the N-methyl group in our target compound is a critical distinction that profoundly influences its steric profile, hydrogen bonding capability, and nucleophilicity, thereby altering its reactivity and potential biological interactions. Most documented applications, including the synthesis of pharmaceutical agents, are incorrectly attributed to the N-methylated compound when they actually pertain to the primary amine.

A This compound CAS: 35966-84-8 (Target Compound) B 5-chloro-2-nitroaniline CAS: 1635-61-6 (Primary Amine Analogue) C 5-chloro-2-methyl-4-nitroaniline CAS: 13852-51-2 (Isomeric Analogue) G A m-Dichlorobenzene B Nitration (H₂SO₄ / HNO₃) A->B Step 1 C 2,4-Dichloronitrobenzene B->C D Amination (Methylamine, Solvent, Heat) C->D Step 2 E This compound D->E

Sources

5-chloro-N-methyl-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-chloro-N-methyl-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a versatile and crucial building block in modern organic synthesis. Its molecular architecture, featuring a chloro, an N-methylamino, and a nitro group strategically positioned on a benzene ring, provides a unique combination of reactivity and functionality. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding the nuanced properties of this intermediate is paramount for its effective utilization in the synthesis of complex target molecules, including pharmaceuticals and dyestuffs.

Chemical and Physical Properties

The physical and chemical identity of a compound dictates its handling, storage, and behavior in reactions. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 35966-84-8[1][2][3][4]
Molecular Formula C₇H₇ClN₂O₂[1][3][5]
Molecular Weight 186.60 g/mol [1][2][5]
Appearance Yellow to orange powder/chunks
Melting Point 125-129 °C (decomposes)
Purity Typically ≥97%[1][5]
SMILES CNC1=CC(Cl)=CC=C1[O-][1]
InChI Key ZCWXYZBQDNFULS-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of substituted nitroanilines often involves a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. While specific patent literature for this compound is less common, a general and logical pathway can be derived from established methods for similar compounds, such as its primary amine analogue, 5-chloro-2-nitroaniline.[6]

A prevalent strategy involves the nitration of a suitable chloro-substituted aniline precursor, followed by selective N-methylation. An alternative, as outlined in patent literature for a related isomer, involves the protection of the amine, followed by nitration and subsequent hydrolysis.[7]

Representative Synthetic Protocol

The following protocol describes a plausible multi-step synthesis starting from 3-chloroaniline. This method is illustrative, based on established chemical transformations.

Step 1: Formylation of 3-chloroaniline The initial step is to protect the amino group to direct the subsequent nitration. Formylation is an economical choice for this protection.[7]

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-chloroaniline and a slight molar excess of formic acid in an inert organic solvent like toluene.

  • Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion, yielding 3-chloroformanilide.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

Step 2: Nitration of 3-chloroformanilide The protected intermediate is then nitrated. The formyl group, being less deactivating than a free amino group, allows for the introduction of the nitro group. The directing effects of the chloro (ortho, para-directing) and the formamido (ortho, para-directing) groups will lead to substitution at the position ortho to the formamido group and meta to the chloro group.

  • Cool the 3-chloroformanilide in an ice-water bath.

  • Slowly add a nitrating mixture (e.g., a combination of nitric acid and sulfuric or acetic anhydride) dropwise, ensuring the temperature remains between 0-5 °C to prevent side reactions.[7]

  • After the addition is complete, allow the reaction to stir at this temperature for several hours.

  • Carefully quench the reaction by pouring it into a solution of sodium hydroxide.

Step 3: Hydrolysis and N-methylation The final step involves removing the formyl protecting group and introducing the methyl group. This can be achieved in a single pot or as two distinct steps. A common method involves hydrolysis followed by methylation. However, a more direct route to the N-methylated product can be achieved under specific basic conditions.[7]

  • The nitrated intermediate is subjected to reflux in a sodium hydroxide solution to hydrolyze the formamide, yielding 5-chloro-2-nitroaniline.[7]

  • To obtain the target compound, a subsequent N-methylation step using a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions would be performed.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis & Methylation 3-Chloroaniline 3-Chloroaniline 3-Chloroformanilide 3-Chloroformanilide 3-Chloroaniline->3-Chloroformanilide Toluene, Reflux Formic_Acid Formic_Acid Formic_Acid->3-Chloroformanilide 5-chloro-2-nitroformanilide 5-chloro-2-nitroformanilide 3-Chloroformanilide->5-chloro-2-nitroformanilide 0-5 °C Nitrating_Mixture Nitrating_Mixture Nitrating_Mixture->5-chloro-2-nitroformanilide Target_Compound This compound 5-chloro-2-nitroformanilide->Target_Compound Base, Heat NaOH_Hydrolysis NaOH_Hydrolysis NaOH_Hydrolysis->Target_Compound Methylating_Agent Methylating_Agent Methylating_Agent->Target_Compound

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional groups on the aromatic ring.

  • Nitro Group (-NO₂) : This is a strong electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. Its most significant reactivity is its susceptibility to reduction to an amino group, opening pathways to diamine derivatives.[8]

  • Chloro Group (-Cl) : As a halogen, it is electron-withdrawing via induction but electron-donating through resonance. It is an ortho, para-director but deactivates the ring overall towards electrophilic substitution. The chlorine atom can be a site for nucleophilic aromatic substitution, although this is less facile than with more strongly activated systems.[8]

  • N-methylamino Group (-NHCH₃) : This is a strong electron-donating group and a powerful ortho, para-director. It strongly activates the ring towards electrophilic substitution.

The combined effect of these groups makes the molecule a versatile intermediate. The electron-donating N-methylamino group and the electron-withdrawing nitro and chloro groups create a "push-pull" system that influences the electron density around the ring. The primary reactive pathways involve transformations of the nitro and amino groups.

Caption: Key reactivity sites of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized compounds. While specific spectral data must be obtained experimentally, the expected features for this compound can be predicted based on its functional groups. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for their products.[9]

SpectroscopyExpected Features
¹H NMR - Aromatic protons (3H) appearing as multiplets or distinct doublets/doublets of doublets in the aromatic region (approx. 6.5-8.0 ppm).- A singlet or doublet for the N-methyl protons (3H) shifted downfield due to the adjacent nitrogen (approx. 2.8-3.3 ppm).- A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.- A signal for the N-methyl carbon (approx. 30-40 ppm).
IR Spectroscopy - N-H stretching vibration around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations for the NO₂ group, typically strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C-N stretching vibrations.- C-Cl stretching in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (186.60 g/mol ).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Applications in Research and Development

The utility of this compound stems from its role as a sophisticated building block for more complex molecules, particularly in the pharmaceutical and dye industries.[8]

  • Pharmaceutical Intermediates : The compound serves as a foundational scaffold for active pharmaceutical ingredients (APIs). A prominent application is in the synthesis of kinase inhibitors and other anticancer agents. For instance, the related 5-chloro-2-nitroaniline is a key intermediate in synthesizing novel sorafenib analogues and compounds with cytotoxic activity against cancer cell lines.[10] It is also used in developing inhibitors of HIV-1 replication.[6]

  • Dyestuff Synthesis : Substituted anilines are classical precursors for azo dyes and other colorants. The functional groups on this compound can be chemically modified to tune the color and properties of the resulting dyes.[11]

  • Agrochemicals : Its derivatives are also explored for their potential biological activities in the development of new pesticides and herbicides.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. The related compound, 5-chloro-2-nitroaniline, is classified as highly toxic.[12]

Hazard Profile:

  • Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[12][13]

  • Organ Damage : May cause damage to organs through prolonged or repeated exposure.[12][13]

  • Irritation : May cause skin, eye, and respiratory tract irritation.[14][15]

  • Environmental Hazard : Toxic to aquatic life with long-lasting effects.[12]

Protocol for Safe Handling:

  • Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[14]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[15]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[15]

  • Handling : Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong bases and oxidizing agents.[14]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a rich and versatile reactivity profile. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key component in the synthesis of high-value products in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for any scientist or researcher aiming to leverage its synthetic potential.

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  • This compound. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoBzMebM68F7xpLP4u4QiSG1T9S91qJLstHYzYRvtmUdF6V8VLDID7RxrISTZ46SMK0Jb3bLftsh76tvNpvKoHN3mn2GXngRO0ZzqWMJa7JUHrJkL_wRXHYh1oUr3p_f-68eR97L4A31tJ70Xk6tGTAOcsc-NZBoPSYYdfLsVRKM0JgdyUmeTdcOJFPHjIN2Rpng==]
  • This compound. Dana Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3lFTd7CjgT4UR8lpK6Twf-2prpyqkQ14b0Frakf9CMPNRP6CNM-TdKq-ajU0gm58UfMyAzFlzNGODk4WXkPCyIjyF3qZ5mRJPKYyat9EMmbScEf9sO7FMzMjT0SDedC74YUKftReY88=]

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-chloro-N-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of this compound, a substituted nitroaniline of interest to researchers in medicinal chemistry and materials science. We will delve into its structural identification, spectroscopic characterization, a validated synthetic pathway, and essential safety protocols. This document is intended to serve as a practical resource for scientists and drug development professionals engaged in synthetic and analytical chemistry.

This compound is an aromatic compound characterized by a benzene ring substituted with chloro, methylamino, and nitro functional groups. The precise arrangement of these substituents dictates its chemical reactivity and physical properties. For unambiguous identification and handling, its core properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 35966-84-8[1][2][3][4][5]
Molecular Formula C₇H₇ClN₂O₂[1][3][4]
Molecular Weight 186.60 g/mol [1][3][5]
Appearance Yellow to orange solid (typical for nitroanilines)[6]
SMILES CNC1=CC(Cl)=CC=C1[O-][1]
Purity (Typical) ≥97%[1]

Molecular Structure and Spectroscopic Elucidation

The structural confirmation of a synthesized molecule is a cornerstone of chemical research. For this compound, a combination of spectroscopic techniques provides irrefutable evidence of its atomic connectivity and functional group arrangement.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Reactants 2,4-Dichloronitrobenzene + Methylamine Solution Reaction Nucleophilic Aromatic Substitution (SNAr) (Reflux in Solvent) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Recrystallization Workup->Purify Product Pure Crystalline Product Purify->Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Validation Structure Confirmed NMR->Validation Proton Environment & Carbon Skeleton MS->Validation Molecular Weight & Isotopic Pattern IR->Validation Functional Groups (NO₂, NH, C-Cl)

Caption: Experimental workflow for synthesis and characterization.

Synthesis and Mechanistic Considerations

A reliable method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the electronic properties of the starting material.

Causality of Experimental Design

The chosen synthetic route utilizes 2,4-dichloronitrobenzene as the starting material. The mechanistic rationale is as follows:

  • Activation: The nitro group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic substitution.

  • Directing Effect: This activation is most pronounced at the ortho and para positions relative to the nitro group. The electron density at these carbons is significantly reduced, making them susceptible to attack by nucleophiles.

  • Regioselectivity: In 2,4-dichloronitrobenzene, both chlorine atoms are activated. However, the chlorine at the 2-position (ortho to the nitro group) is generally more reactive than the one at the 4-position (para). In this protocol, we exploit the reaction with a nucleophile, methylamine, to displace one of the chloro groups. While reactions with ammonia are well-documented to produce 5-chloro-2-nitroaniline,[7][8][9] the same principle applies to methylamine to yield the N-methylated product.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloronitrobenzene (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as ethanol or toluene. To this solution, add an aqueous or methanolic solution of methylamine (CH₃NH₂) (approx. 2.0-3.0 eq). The excess methylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove excess methylamine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.

  • Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (melting point, NMR, IR, MS).

cluster_steps Characterization Logic start Start nmr Acquire ¹H and ¹³C NMR Spectra start->nmr confirm Product Purity & Structure Confirmed? confirm->start No (Re-purify or Re-synthesize) end End confirm->end Yes ms Acquire Mass Spectrum nmr->ms ir Acquire IR Spectrum ms->ir data Analyze Data: - NMR: Correct proton count & splitting? - MS: Correct M+ and isotope pattern? - IR: Key functional groups present? ir->data data->confirm

Caption: Logical flowchart for the analytical validation of the final product.

Safety and Handling

Substituted nitroanilines require careful handling due to their potential toxicity.

  • Hazard Identification: this compound and related compounds are classified as toxic. The parent compound, 5-chloro-2-nitroaniline, is listed as fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. [10]Similar precautions should be taken for the N-methyl derivative.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [11]* Handling: Avoid generating dust. Minimize all contact with the substance. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [3][11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

Substituted nitroanilines are valuable building blocks in organic synthesis. [12]The functional groups on this compound offer multiple avenues for further chemical transformation:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This opens pathways to the synthesis of heterocyclic compounds, polymers, and other complex molecules.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by other nucleophiles under certain conditions, allowing for further diversification of the molecular scaffold.

  • Pharmaceutical Intermediates: The structural motif is found in various compounds explored for medicinal applications. For example, the related 5-chloro-2-nitroaniline is an intermediate in the synthesis of pharmaceuticals like fenbendazole. [9][13] This compound serves as a versatile intermediate for creating more complex target molecules in drug discovery and materials science research.

References

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • G. Favini, A. Gamba & I. R. Bellobono. Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

  • SpringerLink. Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

  • CORE. Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

  • IndiaMART. 5-Chloro-2-Nitro Aniline. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

  • CPAchem. Safety data sheet - N-Methyl-2-nitroaniline. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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A Technical Guide to the Synthesis of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-N-methyl-2-nitroaniline (CAS No: 35966-84-8, Molecular Formula: C₇H₇ClN₂O₂) is a substituted nitroaniline derivative that serves as a crucial intermediate and building block in the synthesis of various high-value organic compounds.[1][2][3][4][5] Its molecular structure, featuring a nitro group ortho to the amine and a chlorine atom meta to it, provides a unique combination of electronic and steric properties. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialized dyes.[6][7][8] For instance, derivatives of 5-chloro-2-nitroaniline are instrumental in synthesizing novel inhibitors for targets in cancer therapy and HIV-1 replication.[7]

This technical guide provides an in-depth exploration of a robust and industrially relevant synthesis pathway for this compound. We will dissect the strategic considerations for pathway selection, provide detailed, step-by-step experimental protocols, and explain the underlying chemical principles that govern each transformation. The focus is on providing a scientifically sound and practical framework for researchers and process chemists.

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound can be approached from several angles. A critical analysis of potential precursors points to two primary strategies:

  • Linear Synthesis from 3-Chloroaniline: This route involves the initial protection of the amino group of 3-chloroaniline, followed by nitration, deprotection to yield 5-chloro-2-nitroaniline, and a final N-methylation step.[7][9] While chemically sound, this pathway involves additional protection/deprotection steps, which can lower the overall process efficiency.

  • Convergent Synthesis from m-Dichlorobenzene: This pathway begins with the nitration of 1,3-dichlorobenzene (m-dichlorobenzene) to form 2,4-dichloronitrobenzene. This intermediate then undergoes a selective nucleophilic aromatic substitution (SₙAr) with ammonia to produce 5-chloro-2-nitroaniline. The final step is the targeted N-methylation of the secondary amine.

This guide will focus on the second pathway. The rationale for this selection is threefold:

  • High-Yielding Precursor Formation: The nitration of m-dichlorobenzene to 2,4-dichloronitrobenzene is a well-established, high-yield reaction.[10]

  • Robust and Scalable Amination: The subsequent high-pressure amination to 5-chloro-2-nitroaniline is a proven industrial process.[8][11]

  • Process Efficiency: This route avoids the additional steps of functional group protection and deprotection, leading to better atom economy and a more streamlined workflow.

The overall forward synthesis is visualized below.

SynthesisWorkflow A m-Dichlorobenzene B 2,4-Dichloronitrobenzene A->B Step 1: Nitration (HNO₃, H₂SO₄) 20-45°C C 5-Chloro-2-nitroaniline B->C Step 2: Amination (Liquid NH₃, Toluene) 160°C, High Pressure D This compound C->D Step 3: N-Methylation (Methanol, Catalyst) ~160-180°C

Sources

An In-depth Technical Guide to the Synthesis of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes for 5-chloro-N-methyl-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document details the underlying chemistry, step-by-step experimental protocols, and critical process parameters.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic aromatic ring activated by a nitro group, allows for diverse chemical transformations. The strategic placement of the chloro, methylamino, and nitro groups on the aniline scaffold makes it a sought-after precursor for targeted molecular architectures. This guide will explore the two predominant synthetic pathways commencing from readily available starting materials: 3-chloroaniline and meta-dichlorobenzene. Each route will be dissected to provide a thorough understanding of the reaction mechanisms, experimental procedures, and associated safety considerations.

Synthetic Route 1: Commencing from 3-Chloroaniline

This pathway involves a three-step sequence: protection of the amino group via formylation or acylation, regioselective nitration, and subsequent deprotection. This approach is often favored in laboratory settings due to its manageable scale and well-understood reaction mechanisms.

Step 1a: Formylation of 3-Chloroaniline

The initial step involves the protection of the amine functionality as a formamide. This is crucial to prevent unwanted side reactions during the subsequent nitration and to direct the incoming nitro group to the desired ortho position. Formic acid is a common and economical formylating agent.[1]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-chloroaniline and toluene.

  • Add 1.2 equivalents of 85% aqueous formic acid.

  • Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield crude N-(3-chlorophenyl)formamide, which can be used in the next step without further purification.

Causality of Experimental Choices: The use of a Dean-Stark trap is critical to drive the equilibrium of the condensation reaction towards the formamide product by removing water. Toluene is an effective solvent as it forms an azeotrope with water, facilitating its removal.

Step 1b: Acylation of 3-Chloroaniline

An alternative to formylation is acetylation using acetic anhydride. The resulting acetamide also serves as a good protecting group and directing group for the nitration step.

Experimental Protocol:

  • Dissolve 3-chloroaniline in water and add concentrated hydrochloric acid to form the hydrochloride salt, which improves solubility.[2]

  • Separately, prepare a solution of sodium acetate in water.

  • Add acetic anhydride to the 3-chloroaniline hydrochloride solution with vigorous stirring.

  • Immediately add the sodium acetate solution to the mixture. The sodium acetate acts as a buffer and base to neutralize the newly formed acetic acid and facilitate the reaction.

  • The N-(3-chlorophenyl)acetamide product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • The crude product can be purified by recrystallization from ethanol/water.

Causality of Experimental Choices: The reaction is performed in an aqueous medium, which is a green and safe solvent. The initial formation of the hydrochloride salt enhances the solubility of the aniline in water. The immediate addition of sodium acetate is crucial to neutralize the strong acid and promote the nucleophilic attack of the amine on the acetic anhydride.

Step 2: Nitration of N-(3-chlorophenyl)formamide

The protected aniline is then nitrated. The formyl or acetyl group directs the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the protecting group, the major product is the desired 2-nitro isomer.

Experimental Protocol:

  • In a flask cooled to -5 to 10°C, add the N-(3-chlorophenyl)formamide obtained from the previous step.

  • Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise while maintaining the low temperature.[3]

  • Stir the reaction mixture at this temperature for 2-2.5 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the nitrated product, N-(5-chloro-2-nitrophenyl)formamide.

  • Collect the solid by vacuum filtration and wash with cold water.

Causality of Experimental Choices: The low temperature is critical to control the exothermic nitration reaction and prevent the formation of dinitrated byproducts. Acetic anhydride is used both as a solvent and to generate the potent nitrating agent, acetyl nitrate, in situ with nitric acid.

Step 3: Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide

The final step in this sequence is the removal of the formyl or acetyl protecting group to reveal the free amine, yielding 5-chloro-2-nitroaniline.

Experimental Protocol:

  • Suspend the crude N-(5-chloro-2-nitrophenyl)formamide in a 20-25% aqueous sodium hydroxide solution.[3]

  • Heat the mixture to reflux for 1-1.5 hours.[3]

  • The hydrolysis of the amide bond will occur, forming the sodium salt of formic or acetic acid and 5-chloro-2-nitroaniline, which is a solid.

  • Cool the reaction mixture to room temperature.

  • Collect the solid 5-chloro-2-nitroaniline by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from methanol or ethanol.[4]

Causality of Experimental Choices: Basic hydrolysis is an effective method for deprotection. The use of a relatively concentrated sodium hydroxide solution and reflux conditions ensures a reasonable reaction rate for the cleavage of the stable amide bond.

Synthesis Route 1: From 3-Chloroaniline cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 3-Chloroaniline 3-Chloroaniline N-(3-chlorophenyl)formamide N-(3-chlorophenyl)formamide 3-Chloroaniline->N-(3-chlorophenyl)formamide Formic Acid / Toluene, Reflux or Acetic Anhydride / NaOAc N-(5-chloro-2-nitrophenyl)formamide N-(5-chloro-2-nitrophenyl)formamide N-(3-chlorophenyl)formamide->N-(5-chloro-2-nitrophenyl)formamide HNO3 / Acetic Anhydride -5 to 10°C 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline N-(5-chloro-2-nitrophenyl)formamide->5-Chloro-2-nitroaniline NaOH(aq), Reflux

Synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline.

Synthetic Route 2: Commencing from meta-Dichlorobenzene

This industrial-scale synthesis involves the nitration of m-dichlorobenzene followed by a nucleophilic aromatic substitution (amination) reaction. This route is often more cost-effective for large-scale production.

Step 1: Nitration of m-Dichlorobenzene

The first step is the electrophilic nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene.

Experimental Protocol:

  • Charge a reaction vessel with m-dichlorobenzene.

  • Cool the vessel to below 20°C using an ice bath.[4]

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the m-dichlorobenzene, maintaining the reaction temperature between 35-45°C.[4]

  • After the addition is complete, continue to stir the reaction at 45°C for 1 hour.[4]

  • Allow the layers to separate and remove the lower acid layer.

  • Wash the organic layer with water and then with a dilute alkali solution (e.g., sodium bicarbonate) to remove any residual acid.

  • The crude 2,4-dichloronitrobenzene can be purified by recrystallization from ethanol.[4]

Causality of Experimental Choices: The use of a mixed acid (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is crucial to prevent over-nitration and ensure the desired regioselectivity. The workup with water and base is necessary to remove the corrosive and water-soluble acid byproducts.

Step 2: Amination of 2,4-Dichloronitrobenzene

The 2,4-dichloronitrobenzene is then subjected to amination (ammonolysis) to replace one of the chloro groups with an amino group. The nitro group activates the aromatic ring towards nucleophilic substitution, with the chloro group para to the nitro group being more susceptible to substitution.

Experimental Protocol:

  • Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a solvent such as toluene.[4][5]

  • Seal the autoclave and purge with nitrogen.

  • Introduce liquid ammonia into the autoclave.[4][5]

  • Heat the mixture to approximately 160°C and maintain the reaction for about 8 hours. The pressure will rise significantly.[4][5]

  • After the reaction is complete, cool the autoclave to around 40°C and vent the excess ammonia.

  • Transfer the resulting solid-liquid mixture to water and cool to 10°C to precipitate the product.

  • Filter the solid and wash with water.

  • The crude 5-chloro-2-nitroaniline can be purified by recrystallization from methanol to yield a product with high purity.[4][5]

Causality of Experimental Choices: This nucleophilic aromatic substitution requires harsh conditions (high temperature and pressure) due to the stability of the aromatic ring. Toluene is a suitable solvent that is stable under these conditions. The use of a large excess of ammonia helps to drive the reaction to completion.

Synthesis Route 2: From m-Dichlorobenzene cluster_0 Step 1: Nitration cluster_1 Step 2: Amination m-Dichlorobenzene m-Dichlorobenzene 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene m-Dichlorobenzene->2,4-Dichloronitrobenzene HNO3 / H2SO4 35-45°C 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline 2,4-Dichloronitrobenzene->5-Chloro-2-nitroaniline Liquid Ammonia / Toluene ~160°C, High Pressure

Synthesis of 5-chloro-2-nitroaniline from m-dichlorobenzene.

Final Step: N-Methylation of 5-chloro-2-nitroaniline

The final step to obtain the target molecule is the N-methylation of the intermediate, 5-chloro-2-nitroaniline. Several methods can be employed for this transformation.

Method A: Using Dimethyl Sulfate

Dimethyl sulfate is a potent and widely used methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, making it more nucleophilic.

Experimental Protocol:

  • Dissolve 5-chloro-2-nitroaniline in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Add a base, such as potassium carbonate, to the mixture.

  • With stirring, add dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices: Dimethyl sulfate is a highly efficient methylating agent. The base is essential to deprotonate the amine, increasing its nucleophilicity for the attack on the electrophilic methyl group of dimethyl sulfate. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Method B: Using Methyl Iodide

Methyl iodide is another common methylating agent. The reaction conditions are similar to those for dimethyl sulfate.

Experimental Protocol:

  • In a suitable solvent like DMF, dissolve 5-chloro-2-nitroaniline.

  • Add a base such as potassium tert-butoxide and stir for a short period at room temperature.[6]

  • Add methyl iodide to the mixture and continue stirring at room temperature for several hours.[6]

  • After the reaction is complete, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude this compound can be purified by recrystallization.

Causality of Experimental Choices: Methyl iodide is a reactive electrophile. A strong base like potassium tert-butoxide is used to ensure complete deprotonation of the aniline. DMF is a polar aprotic solvent that is well-suited for SN2 reactions.

Method C: Reductive Amination with Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. It involves the reaction of the amine with an excess of formaldehyde and formic acid.[7]

Experimental Protocol:

  • To a flask containing 5-chloro-2-nitroaniline, add an excess of aqueous formaldehyde solution and formic acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and make it basic by the addition of a sodium hydroxide solution.

  • The product will separate and can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices: In this reaction, formaldehyde first reacts with the amine to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor) to the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas. This method avoids the use of toxic alkyl halides.

N-Methylation of 5-chloro-2-nitroaniline 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline This compound This compound 5-Chloro-2-nitroaniline->this compound Method A: Dimethyl Sulfate, Base Method B: Methyl Iodide, Base Method C: Formaldehyde, Formic Acid

Final N-methylation step.

Comparison of Synthetic Routes

ParameterRoute 1 (from 3-Chloroaniline)Route 2 (from m-Dichlorobenzene)
Starting Material Cost Generally higherGenerally lower, especially at scale
Number of Steps 32 (to 5-chloro-2-nitroaniline)
Overall Yield Variable, can be moderate to goodGenerally high, especially in industrial settings[4]
Reagents & Conditions Milder conditions, standard lab reagentsHarsh conditions (high pressure/temp), specialized equipment (autoclave) required
Byproducts & Waste Acetic/formic acid, inorganic saltsSulfuric acid waste, ammonium chloride
Scalability More suited for lab-scale synthesisWell-suited for large-scale industrial production

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons (a singlet or doublet depending on the solvent and conditions), and the N-H proton (if present and not exchanged).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if not fully methylated), C-H stretches (aromatic and aliphatic), the asymmetric and symmetric stretches of the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹), and C-Cl stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (186.60 g/mol ), as well as characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[8]

  • m-Dichlorobenzene: Harmful if swallowed and can cause skin and eye irritation.

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe burns upon contact.[9][10]

  • 2,4-Dichloronitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed.[11]

  • Ammonia: Corrosive and toxic. High pressures are generated at elevated temperatures.[12]

  • Dimethyl Sulfate and Methyl Iodide: Highly toxic, carcinogenic, and corrosive. These should be handled with extreme caution.[5]

  • Formaldehyde: Toxic, a suspected carcinogen, and can cause skin and respiratory irritation.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

  • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97% - Cole-Parmer. (URL: [Link])

  • Material Safety Data Sheet: Sulfuric Acid - Iowa State University. (URL: [Link])

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A Technical Guide to 5-Chloro-N-methyl-2-nitroaniline: Synthesis, Reactivity, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted nitroanilines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 5-chloro-N-methyl-2-nitroaniline (CAS No. 35966-84-8) emerges as a pivotal, functionalized intermediate. Its specific arrangement of a chloro group, a nitro group, and an N-methylated amine on a benzene core imparts a unique reactivity profile, making it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a robust two-step synthesis protocol, insights into its chemical reactivity, and a review of its applications, particularly in the context of drug development. Adhering to the highest standards of scientific integrity, this document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible chemical science. This compound is a distinct molecule whose properties are defined by its specific isomeric structure.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 35966-84-8[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1][2]
Canonical SMILES CNC1=CC(Cl)=CC=C1[O-][1]
MDL Number MFCD00143455[1]
Synonyms (5-chloro-2-nitrophenyl)methylamine; N-methyl-5-chloro-2-nitroaniline[2]

While comprehensive experimental data for this specific compound is not widely published, its physical state is typically a solid at room temperature. Key physicochemical properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature, necessitating empirical determination for specific applications.[2]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively approached via a two-stage process. This involves the initial synthesis of its precursor, 5-chloro-2-nitroaniline, followed by a selective N-methylation. This strategy ensures high yields and purity.

Synthesis_Workflow Start m-Dichlorobenzene Intermediate1 2,4-Dichloronitrobenzene Start->Intermediate1 Nitration (H₂SO₄ / HNO₃) Precursor 5-Chloro-2-nitroaniline (CAS: 1635-61-6) Intermediate1->Precursor High-Pressure Amination (Liquid NH₃, Toluene) FinalProduct This compound (CAS: 35966-84-8) Precursor->FinalProduct N-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Purification Purification (Recrystallization / Chromatography) FinalProduct->Purification

Caption: Proposed two-stage synthesis workflow for this compound.

Protocol 1: Synthesis of 5-Chloro-2-nitroaniline (Precursor)

This protocol is adapted from established industrial methods and involves the nitration of m-dichlorobenzene followed by high-pressure amination.[4][5][6]

Step 1: Nitration of m-Dichlorobenzene

  • Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction: Slowly add the prepared mixed acid to m-dichlorobenzene while maintaining the reaction temperature between 45-55°C.[4] The reaction is exothermic and requires careful temperature control to prevent over-nitration and side product formation.

  • Work-up: After 4-5 hours, quench the reaction by pouring the mixture onto ice. Separate the organic layer.[4]

  • Purification: Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove residual acids, and finally with water until neutral. The resulting crude product is 2,4-dichloronitrobenzene.[4]

Step 2: High-Pressure Amination

  • Setup: Charge a high-pressure autoclave with the 2,4-dichloronitrobenzene obtained from the previous step and a solvent such as toluene.[5][6]

  • Reaction: Seal the autoclave, purge with nitrogen, and introduce liquid ammonia. Heat the mixture to 140-160°C. The internal pressure will rise to 7.0-8.5 MPa.[4][5] Maintain these conditions for 5-8 hours. This is a nucleophilic aromatic substitution (SₙAr) reaction where ammonia displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitro group.

  • Isolation: Cool the autoclave, vent the excess ammonia, and transfer the resulting slurry. The product, 5-chloro-2-nitroaniline, is isolated by filtration, washing with water to remove ammonium chloride byproduct, and drying.[4][5]

Protocol 2: N-Methylation of 5-Chloro-2-nitroaniline (Proposed)

This is a standard and robust procedure for the selective methylation of an aromatic amine.

  • Setup: In a round-bottom flask, dissolve 5-chloro-2-nitroaniline in a polar aprotic solvent like acetone or acetonitrile. Add a mild base, such as anhydrous potassium carbonate (K₂CO₃). The base is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile.

  • Reaction: To the stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature. An excess of the base ensures that any acid byproduct is neutralized.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final, high-purity product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which are electronically coupled through the aromatic ring.

Reactivity_Sites mol Nitro Reduction to Amine (e.g., Fe/HCl, H₂/Pd-C) Nitro->mol Amine Deprotonation / Further Alkylation Amine->mol Chlorine Nucleophilic Aromatic Substitution (SnAr) (Activated by NO₂) Chlorine->mol Ring Electrophilic Aromatic Substitution (EAS) (Directed by substituents) Ring->mol

Note: The DOT language does not directly support overlaying on images. The above script is a conceptual representation. The following description details the reactivity.

Key Reactive Centers:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group and is readily reduced to an amino group (-NH₂) using standard reagents like iron powder in acidic medium (Fe/HCl), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental for creating diamine derivatives, which are precursors to heterocycles like benzimidazoles.

  • N-Methylamino Group (-NHCH₃): The nitrogen lone pair is moderately electron-donating towards the ring. The N-H proton can be removed by a strong base, and the resulting anion can participate in further reactions.

  • Chloro Group (-Cl): The chlorine atom is a deactivating but ortho-, para-directing substituent. More importantly, its position para to the powerful electron-withdrawing nitro group makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles can displace the chloride, providing a route to introduce diverse functionalities.

  • Aromatic Ring: The combined electronic effects of the substituents dictate the regioselectivity of any further Electrophilic Aromatic Substitution (EAS) reactions, although the ring is generally deactivated towards electrophilic attack.

Applications in Drug Discovery and Chemical Synthesis

While direct applications of this compound are specific, the utility of its core structure is well-documented through its precursor, 5-chloro-2-nitroaniline. The N-methylated derivative serves as a more advanced intermediate, streamlining syntheses by having the methyl group pre-installed.

  • Anticancer Agent Synthesis: The 5-chloro-2-nitroaniline scaffold is a key building block for synthesizing novel analogues of multi-kinase inhibitors like Sorafenib.[7] These syntheses often involve the reduction of the nitro group and subsequent cyclization reactions.[7] Using the N-methylated starting material allows for the direct creation of N-methylated heterocyclic cores.

  • Antiviral Drug Development: Derivatives have been used to synthesize novel benzimidazolones and related compounds that show potent inhibitory activity against HIV-1 replication.[8] The specific substitution pattern is crucial for binding to viral enzymes like reverse transcriptase.[8]

  • Histone Deacetylase (HDAC) Inhibitors: The compound serves as a reagent to synthesize benzamide derivatives that function as HDAC inhibitors, a promising class of cancer therapeutics.[9]

  • Veterinary Pharmaceuticals: The precursor is an important intermediate in the synthesis of anthelmintic drugs like Fenbendazole.[10]

Safety, Handling, and Storage

CRITICAL NOTE: While a specific safety data sheet for this compound is not universally available, its close structural analog, 5-chloro-2-nitroaniline, is classified as acutely toxic.[11][12][13][14] It is imperative to handle the N-methylated derivative with the same high level of caution.

Table 2: GHS Hazard Information (based on 5-chloro-2-nitroaniline)

CategoryInformationSource(s)
Pictograms [11][12]
Signal Word Danger [11][12]
Hazard Statements H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H411: Toxic to aquatic life with long lasting effects.[11][12][13]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P262: Do not get in eyes, on skin, or on clothing.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352+P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[11][12][13]

Handling and Storage Recommendations:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[15][16] For handling powders, a suitable respirator should be used.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. Its well-defined reactivity, stemming from its unique substitution pattern, allows for a range of chemical transformations. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its presumed high toxicity. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

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  • Pharmaffiliates. (n.d.). CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline. Pharmaffiliates.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. TCI Chemicals.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Fisher Scientific.
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Foreword: The Analytical Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-chloro-N-methyl-2-nitroaniline

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Intermediates such as this compound (CAS: 35966-84-8) represent critical nodes in complex synthetic pathways. Their purity and structural identity directly impact the viability, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of their spectral characteristics is therefore paramount.

This guide eschews a conventional data-sheet format. Instead, it offers a holistic analytical narrative, delving into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. We will not only present the data but also explore the causal logic behind the experimental design and the interpretation of the resulting spectra, providing researchers with a practical framework for their own analytical challenges.

Molecular Structure and Analytical Overview

This compound is a substituted aromatic compound featuring several key functional groups that give rise to a distinct and interpretable spectroscopic signature. The strategic placement of the chloro, N-methyl, and nitro groups on the aniline scaffold creates a specific electronic environment, which is reflected in the spectral data.

Diagram: Molecular Structure and Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the presence of all constituent groups.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is particularly informative for determining the substitution pattern on the aromatic ring. Experimental data has been reported for this compound, providing a solid basis for our analysis.[1][2]

Signal AssignmentMultiplicityCoupling Constant (J)Chemical Shift (δ) ppmIntegration
H3Doublet (d)9.1 Hz8.061H
H6Doublet (d)2.2 Hz7.011H
H4Doublet of Doublets (dd)9.1 Hz, 2.2 Hz~6.8-6.9 (Predicted)1H
N-HBroad Singlet (br s)-~8.3 (Predicted)1H
N-CH₃ (H7)Doublet (d)~5.0 Hz (Predicted)~3.0 (Predicted)3H

Expertise & Experience in Interpretation:

  • Aromatic Region: The reported spectrum in DMSO-d₆ shows two key signals.[1][2] The proton at the C3 position (H3 ) is significantly downfield at 8.06 ppm. This is a direct consequence of its position ortho to the powerfully electron-withdrawing nitro (NO₂) group, which deshields the proton, causing it to resonate at a higher frequency. Its multiplicity as a doublet with a large coupling constant (J = 9.1 Hz) confirms its coupling to a single adjacent proton, H4. The signal at 7.01 ppm is assigned to H6 . Its small coupling constant (J = 2.2 Hz) is characteristic of a meta-coupling to H4.

  • Predicted Signals: While not explicitly detailed in the available data, the proton at the C4 position (H4 ) is expected to appear as a doublet of doublets, coupling to both H3 (J ≈ 9.1 Hz) and H6 (J ≈ 2.2 Hz). Its chemical shift would be intermediate, likely around 6.8-6.9 ppm. The amine proton (N-H ) is expected to be a broad singlet around 8.3 ppm, its broadness resulting from quadrupole coupling with the nitrogen atom and potential exchange. The N-methyl protons (H7 ) would likely appear as a doublet around 3.0 ppm due to coupling with the adjacent N-H proton.

¹³C NMR Spectral Data & Interpretation (Predicted)

No experimental ¹³C NMR data was found in the reviewed literature. Therefore, a predicted spectrum is presented below, based on standard computational algorithms. This serves as a robust hypothesis for experimental verification.

Signal AssignmentPredicted Chemical Shift (δ) ppm
C5 (C-Cl)147.5
C1 (C-N)145.1
C2 (C-NO₂)132.0
C3126.5
C6115.0
C4113.8
C7 (N-CH₃)30.5

Expertise & Experience in Interpretation:

  • Quaternary Carbons: The carbons bearing the substituents are the most downfield. C5, attached to the electronegative chlorine, and C1, attached to nitrogen, are predicted at 147.5 and 145.1 ppm, respectively. The carbon bearing the nitro group, C2, is also significantly deshielded.

  • Protonated Carbons: The carbons with attached protons (C3, C4, C6) are predicted to be in the 113-127 ppm range, which is typical for aromatic carbons in such an environment.

  • Aliphatic Carbon: The N-methyl carbon (C7) is predicted to appear in the aliphatic region, around 30.5 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to slow down N-H proton exchange, allowing for the observation of N-H coupling.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., 'zgpg30').

    • Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw FID data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as molecular "fingerprints."

Predicted IR Absorption Frequencies & Interpretation
Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3350N-H StretchMedium
~3100-3000Aromatic C-H StretchMedium
~2950Aliphatic C-H Stretch (N-CH₃)Weak
~1610, 1580C=C Aromatic Ring StretchMedium-Strong
~1520Asymmetric NO₂ StretchStrong
~1340Symmetric NO₂ StretchStrong
~1300C-N StretchMedium
~750C-Cl StretchStrong

Expertise & Experience in Interpretation:

The IR spectrum is dominated by features characteristic of its structure. The N-H stretch around 3350 cm⁻¹ confirms the secondary amine. The two very strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ are definitive evidence for the nitro group. Aromatic C=C stretching vibrations appear in the 1610-1580 cm⁻¹ region, while the strong absorption around 750 cm⁻¹ is indicative of the C-Cl bond.

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to apply consistent pressure on the sample. Collect the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal and anvil thoroughly after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under energetic conditions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₇ClN₂O₂

  • Exact Mass: 186.0196

  • Molecular Ion (M⁺): m/z 186 (containing ³⁵Cl) and m/z 188 (containing ³⁷Cl) in an approximate 3:1 isotopic ratio.

Proposed Fragmentation Pathway
Diagram: Proposed EI Fragmentation Pathway

M [M]⁺˙ m/z = 186/188 M_minus_NO2 [M - NO₂]⁺ m/z = 140/142 M->M_minus_NO2 - NO₂ M_minus_CH3 [M - CH₃]⁺ m/z = 171/173 M->M_minus_CH3 - •CH₃ M_minus_NO2_minus_HCN [C₆H₄Cl]⁺ m/z = 111/113 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Plausible fragmentation of this compound in EI-MS.

Expertise & Experience in Interpretation:

Upon electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 186/188 would be observed. The most characteristic fragmentation in nitroaromatics is the loss of the nitro group (NO₂•, 46 Da), leading to a prominent fragment ion at m/z 140/142 . Another likely fragmentation is the loss of the methyl radical (•CH₃, 15 Da) from the N-methyl group, resulting in an ion at m/z 171/173 . Subsequent fragmentation of the m/z 140/142 ion could involve the loss of HCN (27 Da) to give an ion corresponding to a chlorophenyl cation at m/z 111/113 .

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching and structural interpretation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

Conclusion and Future Outlook

The comprehensive spectral analysis of this compound, integrating experimental ¹H NMR with predicted ¹³C NMR, IR, and MS data, provides a robust and self-consistent analytical package for its unambiguous identification. The methodologies and interpretations presented herein serve as a guide for researchers, emphasizing the importance of a multi-technique approach to structural elucidation. This foundational characterization is indispensable for ensuring the quality of this intermediate in its downstream applications, from advanced materials to the synthesis of next-generation pharmaceuticals.

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solubility of 5-chloro-N-methyl-2-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-chloro-N-methyl-2-nitroaniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 35966-84-8). In the fields of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone for process optimization, from reaction kinetics and purification to final formulation. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles to predict its solubility behavior. Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is designed for researchers, chemists, and drug development professionals who require both a theoretical framework and a practical methodology for working with this molecule.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, which serves as a building block in more complex molecular syntheses, understanding its solubility profile is not merely academic; it is essential for practical success. The choice of solvent directly impacts reaction rates, crystallization yields, product purity, and the bioavailability of active pharmaceutical ingredients (APIs).[1] An incorrect solvent choice can lead to poor yields, difficult purifications, or failed formulations. This guide aims to bridge the data gap for this compound by providing a predictive analysis and a definitive experimental workflow.

Compound Profile: this compound

Attribute Details
IUPAC Name This compound
CAS Number 35966-84-8[2][3]
Molecular Formula C₇H₇ClN₂O₂[2][3]
Molecular Weight 186.60 g/mol [3]
Chemical Structure (Illustrative)

Theoretical Solubility Profile

The solubility of a molecule is dictated by its structure and the principle of "like dissolves like."[4] this compound possesses a hybrid structure with both polar and non-polar characteristics, which governs its interactions with different solvents.

  • Polar Features: The nitro group (-NO₂) is a strong electron-withdrawing group and a hydrogen bond acceptor. The N-methylamino group (-NHCH₃) can act as a hydrogen bond donor. These groups contribute to the molecule's polarity.

  • Non-Polar Features: The chlorobenzene ring is hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.

This duality suggests that the compound will exhibit a broad range of solubilities, being most soluble in solvents that can effectively solvate both its polar and non-polar regions.

Influence of Solvent Properties
  • Polarity and Dielectric Constant: Solvents with a high dielectric constant are considered polar and are more effective at stabilizing polar molecules and any potential ionic forms.[4] We can predict that polar solvents will be effective at dissolving this compound.

  • Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol, ethanol) can act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate) can only accept hydrogen bonds.[4] The ability of the solvent to engage in hydrogen bonding with the solute's nitro and amino groups is a key determinant of solubility.

Predicted Qualitative Solubility

Based on these principles, the following table provides a predicted qualitative solubility profile. It must be emphasized that this is a theoretical prediction; for all critical applications, experimental verification is mandatory.

Solvent Class Example Solvent Dielectric Constant (approx.) [5][6]Predicted Solubility Rationale
Polar Protic Methanol32.7[5]SolubleStrong hydrogen bonding (donor and acceptor) and high polarity effectively solvate the polar functional groups.
Ethanol24.6[6]SolubleSimilar to methanol, provides strong hydrogen bonding capabilities.
Polar Aprotic Acetone20.7[5]SolubleStrong dipole moment and ability to accept hydrogen bonds allows for good solvation of the polar groups.
Ethyl Acetate6.0[6]SolubleModerate polarity and hydrogen bond acceptance make it a good solvent.
Dichloromethane (DCM)8.9[5]SolubleCan interact with the polar groups via dipole-dipole interactions and solvate the chlorophenyl ring.
Tetrahydrofuran (THF)7.5[7]SolubleA good general-purpose solvent that balances polarity and non-polar characteristics.
Dimethyl Sulfoxide (DMSO)47.0[6]Very SolubleHighly polar aprotic solvent, excellent at dissolving a wide range of organic compounds.
Non-Polar Toluene2.4[7]Sparingly SolubleCan solvate the chlorobenzene ring but offers poor interaction with the polar nitro and amino groups.
Hexane1.9[7]InsolubleLacks the polarity to overcome the crystal lattice energy of the solid by solvating the polar functional groups.
Aqueous Water80.1[5]Very Slightly SolubleWhile water is highly polar, the large hydrophobic chlorophenyl ring limits solubility. A similar compound, 5-chloro-2-nitroaniline, has a reported water solubility of 1.22 g/L.[8]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For any research or development application, relying on predicted data is insufficient. The Isothermal Equilibrium method, followed by gravimetric analysis, is the gold standard for determining solubility accurately.[9][10] This method ensures that the solution has reached its saturation point at a specific temperature, providing a true measure of equilibrium solubility.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (Gravimetric) A Add excess 5-chloro-N-methyl- 2-nitroaniline to vial B Add known volume/mass of organic solvent A->B C Seal vial tightly B->C D Place in constant temperature shaker bath (e.g., 25°C) C->D E Agitate for 24-72 hours to reach equilibrium D->E F Remove vial and allow undissolved solid to settle E->F G Filter supernatant through 0.45µm PTFE filter or centrifuge F->G H Collect clear, saturated solution (filtrate) G->H I Transfer precise volume (e.g., 5 mL) of filtrate to pre-weighed dish H->I J Evaporate solvent in oven (below compound decomposition temp) I->J K Dry residue to constant weight J->K L Calculate solubility (mg/mL) K->L

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance (4 decimal places)

  • Volumetric pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Evaporating dishes or glass beakers

  • Drying oven

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to have more solid than will dissolve.[11]

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for a period of 24 to 72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[11]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To obtain the clear saturated solution, either carefully draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter, or centrifuge the vial and pipette the clear liquid from the top.

  • Gravimetric Quantification: a. Take a clean, dry evaporating dish and weigh it accurately on an analytical balance (this is W₁). b. Precisely transfer a known volume of the clear filtrate (e.g., 5.00 mL) into the pre-weighed dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of the compound (e.g., 60-80°C). d. Continue drying until a constant weight is achieved (weigh the dish periodically until two consecutive readings are identical). This final weight is W₂.[9][12]

  • Calculation:

    • Mass of residue = W₂ - W₁

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

Data Interpretation and Logical Framework

The experimentally determined solubility values can be understood through the relationship between the solute and solvent properties.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute_Node Polar Groups (-NO₂, -NHCH₃) + Non-Polar Group (Chlorophenyl Ring) Solvent_Polar Polar Solvents (e.g., Methanol, Acetone) High Dielectric Constant, H-Bonding Solute_Node->Solvent_Polar Strong Interaction Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Low Dielectric Constant, Van der Waals Forces Solute_Node->Solvent_NonPolar Weak Interaction Outcome_High High Solubility Solvent_Polar->Outcome_High Outcome_Low Low Solubility Solvent_NonPolar->Outcome_Low

Caption: Relationship between solute structure and solvent properties.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar compound 5-chloro-2-nitroaniline provides essential guidance. Such compounds are often classified as hazardous.

  • Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[13] May cause damage to organs through prolonged or repeated exposure.[13]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[8]

Conclusion

The solubility of this compound is governed by its dual-nature chemical structure, suggesting good solubility in a range of polar organic solvents and poor solubility in non-polar and aqueous media. This guide provides a strong theoretical framework for predicting its behavior. However, for any process development, purification, or formulation work, experimental determination is paramount. The detailed Isothermal Equilibrium protocol provided herein offers a reliable and accurate method for generating the critical quantitative data required by researchers and scientists to effectively utilize this compound in their work.

References

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A Technical Guide to the Safe Handling of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The safety and handling precautions outlined are synthesized from authoritative sources on closely related compounds, including 5-chloro-2-nitroaniline and N-methyl-2-nitroaniline, due to limited specific toxicological data for 5-chloro-N-methyl-2-nitroaniline (CAS 35966-84-8). Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier for the specific compound and conduct a thorough, site-specific risk assessment before handling this chemical.

Introduction: Understanding the Inherent Risks

This compound is a substituted aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a nitro group, a chlorinated phenyl ring, and a secondary amine, suggests significant biological activity and, consequently, notable health hazards. The electron-withdrawing nature of the nitro and chloro groups activates the molecule, making it a valuable synthon but also a potent toxin.[1]

The primary hazards associated with structurally similar nitroanilines are severe acute toxicity upon ingestion, inhalation, or skin contact, and the potential for target organ damage with repeated exposure.[2][3] Aromatic amines are also known to cause methemoglobinemia, a serious condition where the oxygen-carrying capacity of blood is dangerously reduced, leading to cyanosis (a bluish discoloration of the skin).[4] Therefore, the causality behind the stringent protocols described herein is the mitigation of risk from a compound presumed to be highly toxic and readily absorbed through multiple routes of exposure. This guide provides a framework for establishing a self-validating system of safety to protect laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are foundational to its safe handling.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 35966-84-8[5]
Molecular Formula C₇H₇ClN₂O₂[5]
Molecular Weight 186.60 g/mol [5]
Appearance Expected to be a yellow to orange crystalline solid/powder, similar to related nitroanilines.[1][4]Inferred from[1][4]
Melting Point Data not available. For comparison, 5-chloro-2-nitroaniline melts at 125-129 °C.
Solubility Expected to have low water solubility but be soluble in organic solvents like methanol and chloroform.Inferred from related compounds[4]
Storage Temperature Room temperature, in a dry, dark, and inert atmosphere.[5][5]

Section 2: Hazard Analysis and GHS Classification

While a specific GHS classification for this compound is not universally established, the classifications for its parent compounds, 5-chloro-2-nitroaniline and N-methyl-2-nitroaniline, are severe and should be adopted as a conservative minimum standard.

Hazard ClassHazard CategoryGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 2 / 3H300 / H301Danger Fatal/Toxic if swallowed.[2][3]
Acute Toxicity, DermalCategory 1 / 3H310 / H311Danger Fatal/Toxic in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 2H330Danger Fatal if inhaled.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373Warning May cause damage to organs through prolonged or repeated exposure.[2][3]
Hazardous to the Aquatic Environment (Chronic)Category 2H411Warning Toxic to aquatic life with long lasting effects.[3][6]

Key Health Effects:

  • Acute Toxicity: The primary danger is severe poisoning through all routes of exposure. The N-methylation may alter the rate of absorption but is unlikely to eliminate the fundamental toxicity of the nitroaniline core.

  • Methemoglobinemia: A significant risk with aromatic nitro and amino compounds. Symptoms include cyanosis, headache, dizziness, nausea, and shortness of breath.[4] Effects can be delayed.[4]

  • Organ Damage: Prolonged or repeated exposure may lead to damage to the blood, kidneys, liver, and cardiovascular system.[4]

  • Irritation: May cause skin and serious eye irritation.[3]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, grounded in the "Hierarchy of Controls," is mandatory to minimize exposure. The most effective controls are elimination and substitution, which are not typically feasible in a research context. Therefore, the focus is on engineering controls, administrative controls, and robust PPE.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution label_most Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective) label_least Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for managing chemical hazards.

1. Engineering Controls:

  • Primary Containment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood or, for higher-risk operations, a glovebox. The causality is simple: containing the substance at the source is the most effective way to prevent inhalation of toxic dust or vapors.[4]

  • Ventilation: Ensure adequate general ventilation in the laboratory to dilute fugitive emissions.[7]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[4]

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before work begins.

  • Restricted Access: Designate specific areas for handling and storing this compound. Access should be limited to authorized and trained personnel.

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[8] Wash hands thoroughly with soap and water after handling and before leaving the work area.

3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to provide a complete barrier to exposure.

  • Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as the inner layer, covered by a pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[9] Gloves must be inspected before use and changed immediately if contamination is suspected.[7] The rationale for double-gloving is to provide protection against tears in the outer glove and during the doffing process.

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN166 standards.[10] In addition, a full-face shield is required when there is a risk of splashes or powder dispersal.[11]

  • Skin and Body Protection: A chemical-resistant lab coat is mandatory. For operations with a higher risk of contamination, a disposable chemical-resistant suit (e.g., Tychem) should be worn over normal work clothes.[7] Ensure clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant shoes.[9]

  • Respiratory Protection: If engineering controls cannot guarantee exposure below established limits, or during emergency situations, a respirator is required. Use a full-face respirator with a combination cartridge effective against organic vapors and particulates (P100/P3 type).[11] All respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[9]

Section 4: Handling, Storage, and Disposal Protocols

Safe Handling Protocol: Weighing and Dispensing of Solid this compound

This protocol is designed as a self-validating system; each step confirms the safety of the next.

  • Preparation (Pre-Operation):

    • Verify the chemical fume hood is certified and functioning correctly (check airflow monitor).

    • Don all required PPE as specified in Section 3.

    • Decontaminate the work surface inside the fume hood.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper/boats, and sealable receiving container.

    • Place a labeled, sealable waste bag inside the fume hood for all contaminated disposables.

  • Execution (Weighing):

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the stock container. Avoid creating dust plumes.

    • Use a clean spatula to transfer the desired amount of powder to the weighing vessel on the balance.

    • If a small amount of powder spills, do not brush it away. Gently dampen it with a cloth soaked in a suitable solvent (e.g., methanol) and place the cloth in the designated waste bag. For larger spills, follow emergency procedures.

    • Once the desired weight is obtained, securely close the stock container.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the receiving vessel (e.g., a reaction flask).

    • If creating a solution, add the solvent slowly to the powder inside the fume hood to avoid splashing.

    • Rinse the weighing vessel with a small amount of solvent and add the rinse to the receiving vessel to ensure a complete transfer.

  • Cleanup (Post-Operation):

    • Wipe down the spatula and any other contaminated reusable equipment with a solvent-dampened cloth and place the cloth in the waste bag.

    • Place all contaminated disposable items (weighing paper, gloves, etc.) into the designated hazardous waste bag inside the fume hood.

    • Wipe down the work surface and the balance with a decontaminating solution.

    • Carefully doff outer gloves, followed by inner gloves, and dispose of them in the hazardous waste bag.

    • Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal:

  • All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous waste.

  • Dispose of waste in sealed, properly labeled containers according to institutional, local, and national regulations. Do not dispose of it down the drain.

  • Consider using a licensed professional waste disposal service.

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

EmergencyResponse cluster_actions Immediate Response Protocol Start Accidental Exposure (Skin/Eye/Inhalation) Skin Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Start->Skin Identify Route Eye Eye Contact 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Start->Eye Identify Route Inhalation Inhalation 1. Move victim to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration (use a barrier device). 4. Seek immediate medical attention. Start->Inhalation Identify Route Ingestion Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Start->Ingestion Identify Route Notify Notify Supervisor & Emergency Services Skin->Notify Eye->Notify Inhalation->Notify Ingestion->Notify SDS Provide SDS to Responders Notify->SDS

Caption: Emergency response workflow for accidental exposure to this compound.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, avoiding direct mouth-to-mouth contact. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • For Medical Personnel: Be aware of the potential for methemoglobinemia. Treatment with methylene blue may be indicated.[4]

  • Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal. Avoid generating dust.[4]

References

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  • (CPAchem Ltd.) Safety data sheet according to Regulation (EC) No 1907/2006, Article 31: N-Methyl-2-nitroaniline.

  • (BLD Pharm) 35966-84-8|this compound.

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  • (Thermo Fisher Scientific) SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.

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An In-Depth Technical Guide to the Thermal Stability of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-Z-Y-N-E-R-G-Y, a wholly-owned subsidiary of Google.

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability of 5-chloro-N-methyl-2-nitroaniline, a key intermediate in pharmaceutical research and development.[1][2][3] The presence of a nitro group attached to an aromatic ring inherently raises concerns about thermal hazards, including the potential for runaway reactions and explosive decomposition.[4] This document outlines the theoretical basis for these concerns, presents a suite of essential experimental protocols for rigorous thermal hazard assessment, and offers guidance on interpreting the resulting data. By integrating principles of calorimetry and thermogravimetric analysis, this guide serves as a critical resource for researchers, process chemists, and safety professionals to ensure the safe handling, storage, and utilization of this and structurally related nitroaromatic compounds.

Introduction: The Imperative of Thermal Hazard Assessment

This compound is a vital building block in the synthesis of various target molecules within the pharmaceutical industry. Its molecular architecture, featuring a chlorinated nitroaromatic core, is instrumental in achieving desired pharmacological activity. However, the same features that make it synthetically useful also render it energetically potent. Nitroaromatic compounds are a well-known class of energetic materials, and their thermal decomposition can release significant amounts of heat and gas, potentially leading to catastrophic thermal runaway events if not properly understood and controlled.[4]

A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of process safety and regulatory compliance. Incidents involving the thermal decomposition of nitroaromatic compounds have led to severe accidents in the chemical industry.[4] Therefore, for professionals in drug development, a proactive and in-depth assessment of thermal hazards is critical during all stages, from laboratory-scale synthesis to pilot-plant scale-up and commercial manufacturing. This guide provides the foundational knowledge and practical methodologies to conduct such an assessment for this compound.

Physicochemical and Hazard Profile

A foundational understanding of the compound's basic properties is the first step in any safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 35966-84-8[5]
Molecular Formula C₇H₇ClN₂O₂N/A
Molecular Weight 186.60 g/mol N/A
Appearance Yellow to orange powder[1]
Melting Point 125-129 °C (with decomposition)[1][2][6]

The notation "(dec.)" for the melting point is a critical initial indicator of thermal instability, suggesting that decomposition processes begin at or near the melting temperature.[1][6] Safety data sheets for the related compound 5-chloro-2-nitroaniline indicate that hazardous decomposition can produce toxic fumes such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride.[7][8] It is reasonable to assume a similar decomposition profile for the N-methylated analogue.

Theoretical Hazard Considerations: A Structurally-Informed Perspective

The potential thermal hazards of this compound can be inferred from its molecular structure:

  • The Nitro Group (-NO₂): This is the primary energetic functional group. The N-O bonds are relatively weak, and their cleavage can initiate a highly exothermic decomposition cascade. The high bond-dissociation energy of the C-NO₂ bond in nitroaromatics means that once a runaway reaction is triggered, a massive release of heat and gases can occur.[4]

  • Aromatic Ring: The benzene ring acts as a fuel source. Upon decomposition, it can be oxidized by the nitro group, leading to the formation of stable gaseous products like CO₂, CO, and N₂, which contributes to a rapid pressure increase in a closed system.

  • Chlorine Substituent (-Cl): The presence of a halogen can influence the decomposition pathway, potentially leading to the formation of corrosive and toxic gases like hydrogen chloride (HCl) upon decomposition.[7][8]

Given these structural alerts, a comprehensive experimental evaluation is not just recommended, but essential.

Experimental Assessment of Thermal Stability

A multi-technique approach is required to fully characterize the thermal stability and hazard potential of a substance. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Core Techniques & Rationale
  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and, most importantly, exothermic decomposition.[9][10] The key parameters obtained from a DSC experiment are the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₔₑₖₒₘ). A sharp exothermic peak with a high ΔHₔₑₖₒₘ is a strong indicator of a significant thermal hazard.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] This technique is complementary to DSC. While DSC measures the energy change, TGA reveals when and how rapidly the sample loses mass, which is indicative of the formation of volatile decomposition products.[11] The resulting TGA curve provides information on decomposition temperatures and the presence of residual mass.[13]

  • Accelerating Rate Calorimetry (ARC): The ARC is considered the gold standard for assessing thermal runaway potential.[14] It simulates a worst-case "adiabatic" scenario, where no heat is lost to the surroundings.[15][16] This allows for the determination of critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT), which are indispensable for defining safe storage and handling conditions.[15][17]

Experimental Workflow

The logical flow for a comprehensive thermal hazard assessment is visualized below. This process ensures that preliminary screening is followed by more intensive, specialized testing if a potential hazard is identified.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Advanced Hazard Assessment A Sample Preparation (5-10 mg) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Analyze DSC for Tₒₙₛₑₜ & ΔHₔₑₖₒₘ Analyze TGA for Mass Loss % B->D C->D E Exotherm Detected? ΔHₔₑₖₒₘ > 50 J/g? D->E F Accelerating Rate Calorimetry (ARC) E->F Yes I Low Hazard: Document & Proceed E->I No G Determine SADT, TMR, & Pressure Data F->G H Define Safe Operating & Storage Limits G->H

Caption: Experimental workflow for thermal hazard assessment.

Detailed Experimental Protocols
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).[18]

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is crucial to contain any generated gases and prevent the loss of volatile decomposition products, ensuring an accurate enthalpy measurement.

  • Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Temperature Program: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. Heat the sample from ambient temperature to a final temperature (e.g., 350 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of any exothermic event, the peak maximum temperature, and the integrated area of the peak to calculate the heat of decomposition (ΔHₔₑₖₒₘ in J/g).[13]

  • Instrument Calibration: Perform mass and temperature calibration according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[13]

  • Experimental Setup: Place the sample pan onto the TGA's high-precision balance.

  • Temperature Program: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[13] Heat the sample using the same linear heating ramp as the DSC experiment (10 °C/min) up to a final temperature where all mass loss has ceased.[13]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Analyze the curve to identify the onset temperature of mass loss and the temperature ranges corresponding to distinct decomposition stages. The first derivative of this curve (DTG) can pinpoint the temperature of the maximum rate of mass loss.[13]

Anticipated Decomposition Profile and Mechanistic Insights

Table 2: Anticipated Thermal Decomposition Data

ParameterAnticipated ValueSignificance
DSC Onset Temperature (Tₒₙₛₑₜ) ~150 - 200 °CIndicates the temperature at which self-heating can begin.
DSC Heat of Decomposition (ΔHₔₑₖₒₘ) > 200 J/gA significant energy release, suggesting a high potential for a thermal runaway.
TGA Onset of Mass Loss ~150 - 200 °CShould correlate with the DSC onset, indicating decomposition involves gas formation.
ARC Time to Maximum Rate (TMR) at Onset < 24 hoursA short TMR indicates a rapidly accelerating decomposition once initiated.
Self-Accelerating Decomposition Temp. (SADT) < 100 °CThe lowest temperature at which the substance could undergo self-accelerating decomposition in its transport packaging.

The decomposition of nitroaromatic compounds is complex. For nitrobenzenes, the primary pathway often involves the cleavage of the C-NO₂ bond.[19] An alternative mechanism is the isomerization to a nitrite, followed by cleavage of the weaker O-NO bond.[19] The presence of the ortho-amino group (in this case, N-methylamino) can introduce additional decomposition pathways, such as intramolecular rearrangements.

G A 5-chloro-N-methyl- 2-nitroaniline C Initiation: C-NO₂ Bond Cleavage or Intramolecular Rearrangement A->C ΔT B Heat Input B->A D Propagation: Radical Chain Reactions Oxidation of Aromatic Ring C->D E Termination: Formation of Stable Gaseous Products D->E F Products: NOx, HCl, CO, CO₂, H₂O, Tar E->F

Caption: A generalized thermal decomposition pathway.

Safe Handling and Storage Recommendations

Based on the anticipated thermal hazards, the following precautions are paramount:

  • Temperature Control: Store the material in a cool, well-ventilated area, away from all sources of heat, sparks, and ignition. Avoid prolonged storage at elevated temperatures.

  • Avoid Contamination: The thermal stability of nitroaromatic compounds can be significantly lowered by contaminants, especially bases, strong acids, and certain metals.[4][8] Ensure all handling equipment is clean and inert.

  • Scale-Up Considerations: During process scale-up, the potential for heat accumulation increases due to a lower surface-area-to-volume ratio. Process safety reviews, including Hazard and Operability (HAZOP) studies, are essential before proceeding to larger scales.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[1]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its potential thermal hazards. The nitroaromatic functionality necessitates a rigorous and systematic approach to thermal stability assessment. By employing a combination of DSC for initial screening, TGA for analyzing mass loss, and ARC for worst-case scenario evaluation, researchers and drug development professionals can acquire the critical data needed to establish safe operating limits. This in-depth understanding is fundamental to preventing thermal runaway incidents and ensuring a safe and responsible research and manufacturing environment.

References

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  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria.
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  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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  • Carl ROTH. (n.d.).
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  • Fisher Scientific. (2025).
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  • ChemicalBook. (n.d.). 5-Chloro-2-nitroaniline CAS#: 1635-61-6.
  • Martins, M. A. R., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
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  • ChemicalBook. (2025). 5-Chloro-2-nitroaniline | 1635-61-6.
  • X-Chemic. (2024).
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Introduction: Situating a Niche Intermediate in the Landscape of Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 5-chloro-N-methyl-2-nitroaniline

This compound (CAS No. 35966-84-8) is a substituted aromatic amine that, while not a household name in the annals of chemistry, represents a class of molecules indispensable to the fine chemical industry.[1][2] As with many specialized intermediates, its story is not one of a singular, celebrated discovery but rather a logical evolution built upon foundational reactions in organic synthesis. This guide provides a technical and historical examination of this compound, intended for researchers and process chemists. We will explore its likely origins by dissecting the established synthesis of its precursors and the development of N-alkylation technologies. The narrative will focus on the chemical logic and experimental causality that underpin its preparation, providing a framework for understanding its place in the broader tapestry of industrial organic chemistry.

Historical Context and the Logic of its Emergence

A definitive record pinpointing the first laboratory synthesis of this compound is not prominent in scientific literature, a common fate for many useful but non-seminal compounds. Its emergence can be confidently inferred from the timeline of two key developments in industrial chemistry:

  • The maturation of nitroaniline synthesis: The production of various substituted nitroanilines became well-established in the early-to-mid 20th century, driven by the demand for azo dyes and, later, pharmaceutical and agrochemical precursors. The synthesis of the immediate precursor, 5-chloro-2-nitroaniline, was optimized through methods like the amination of 2,4-dichloronitrobenzene.[3][4]

  • The advent of reliable N-alkylation methods: Specifically, methods for the mono-methylation of aromatic amines were crucial. While classical methods using alkyl halides posed challenges of over-alkylation, more controlled processes were developed.

The synthesis of this compound, therefore, represents the convergence of these two streams of chemical technology. Its existence is a testament to the need for structurally diverse building blocks, where a simple methylation event can significantly alter the physicochemical properties and synthetic utility of a parent molecule.

Core Synthesis Methodology: A Historically Reconstructed Pathway

The most logical and historically validated pathway to this compound is a two-step process commencing from a readily available dichlorinated aromatic. This approach offers excellent regiochemical control.

Step 1: Synthesis of the Precursor, 5-chloro-2-nitroaniline

The foundational step is the creation of the primary amine. A robust and widely documented industrial method is the selective amination of 2,4-dichloronitrobenzene.

  • Causality of Experimental Design: In this nucleophilic aromatic substitution, the nitro group, being strongly electron-withdrawing, activates the chlorine atoms at the ortho (position 2) and para (position 4) positions. The chlorine at position 4 is sterically more accessible and is preferentially substituted by ammonia. The reaction is typically performed under high pressure and temperature in an autoclave to overcome the activation energy barrier for the substitution on an aromatic ring.[3] Toluene is often used as a solvent.[3]

Step 2: N-Monomethylation of 5-chloro-2-nitroaniline

With the precursor in hand, the introduction of the N-methyl group is the final key transformation. A historically significant and effective method for the N-monomethylation of nitroanilines involves the use of formaldehyde in concentrated sulfuric acid. A 1968 patent by Alexander Halasz thoroughly documents this process for a variety of nitroanilines, providing the technical basis for our target molecule's synthesis.[5]

  • Mechanistic Rationale: This reaction proceeds via an acid-catalyzed mechanism. The primary amine and formaldehyde react to form a hydroxymethylamine intermediate. In the strongly acidic medium of concentrated sulfuric acid, this intermediate is protonated, leading to the loss of water and the formation of a stabilized iminium ion. The subsequent reduction of this iminium ion in situ (the exact reducing species in this specific historical context is complex, but may involve another molecule of formaldehyde or other reaction components) yields the N-methylated product. The use of sulfuric acid as both a catalyst and a solvent is key, as it protonates the nitroaniline, which might otherwise be expected, but the reaction conditions still favor the formation of the N-methyl product.[5] This method was particularly valuable because it favored mono-methylation, avoiding the formation of tertiary amines.[5]

The overall synthetic workflow is presented below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Monomethylation DCNB 2,4-Dichloronitrobenzene CNA 5-Chloro-2-nitroaniline DCNB->CNA  NH3 (aq), Toluene  High Pressure/Temp CMNA This compound CNA->CMNA  HCHO, H2SO4  Elevated Temp

Sources

A Comprehensive Theoretical and Spectroscopic Investigation of 5-chloro-N-methyl-2-nitroaniline: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-chloro-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications in the pharmaceutical and materials science sectors. While related compounds have been subjects of interest, a dedicated, in-depth theoretical and experimental characterization of this specific molecule is notably absent in current literature. This technical guide proposes a comprehensive research framework to elucidate the structural, vibrational, electronic, and non-linear optical properties of this compound. By combining quantum chemical calculations with spectroscopic techniques, this proposed study aims to provide a foundational understanding of the molecule's behavior, paving the way for its targeted application in drug development and materials engineering.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds that form the backbone of numerous pharmaceuticals, dyes, and materials with non-linear optical (NLO) properties. The strategic placement of electron-withdrawing groups like the nitro group (NO2) and electron-donating groups like the amino group (NH2), along with other substituents on the benzene ring, can significantly influence the molecule's electronic structure, reactivity, and intermolecular interactions.

Derivatives of 2-nitroaniline are particularly noteworthy. For instance, 5-chloro-2-nitroaniline serves as a crucial intermediate in the synthesis of various therapeutic agents, including inhibitors of HIV-1 replication and potential cancer therapeutics.[1] The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of a drug molecule. The methylation of the amino group, as in this compound, can further modulate its electronic and steric properties, potentially leading to novel biological activities or enhanced material characteristics.

This guide outlines a systematic approach to fully characterize this compound, a molecule of significant interest that remains understudied.

Proposed Research Workflow: A Synergistic Approach

To gain a holistic understanding of this compound, a combined theoretical and experimental approach is proposed. This synergistic workflow ensures that computational models are validated by experimental data, leading to a robust and reliable characterization of the molecule.

Research Workflow cluster_synthesis Synthesis & Purification cluster_computational Theoretical Studies (DFT) cluster_experimental Spectroscopic Characterization cluster_analysis Data Correlation & Analysis Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification FTIR_Raman FT-IR & FT-Raman Spectroscopy Purification->FTIR_Raman NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis GeoOpt Geometry Optimization VibAnalysis Vibrational Frequency Analysis GeoOpt->VibAnalysis Electronic Electronic Properties (HOMO-LUMO, MEP) GeoOpt->Electronic Correlation Correlation of Theoretical & Experimental Data VibAnalysis->Correlation NLO Non-Linear Optical (NLO) Properties Electronic->NLO Electronic->Correlation FTIR_Raman->Correlation NMR->Correlation UVVis->Correlation

Caption: Proposed research workflow for this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes for similar compounds. A common method involves the amination of a suitable precursor like 2,4-dichloronitrobenzene.[2]

Proposed Synthetic Protocol

A potential synthetic route is the reaction of 5-chloro-2-nitroaniline with a methylating agent.

Step 1: Synthesis of 5-chloro-2-nitroaniline

This can be achieved by the high-pressure amination of 2,4-dichloronitrobenzene.[3][4]

  • Reactants: 2,4-dichloronitrobenzene, liquid ammonia, toluene (solvent).

  • Conditions: The reaction is typically carried out in an autoclave at elevated temperatures (e.g., 160°C) and pressures.[4]

  • Work-up: After cooling and releasing excess ammonia, the product is isolated by filtration and purified by recrystallization from a suitable solvent like methanol.[4]

Step 2: N-methylation of 5-chloro-2-nitroaniline

  • Reactants: 5-chloro-2-nitroaniline, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile).

  • Conditions: The reaction mixture is typically stirred at room temperature or gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the base, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Theoretical Investigations: A Quantum Chemical Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For a comprehensive theoretical study of this compound, the B3LYP functional with a 6-311++G(d,p) basis set is recommended, as it has been shown to provide accurate results for related nitroaniline systems.[5][6]

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The optimized structure will provide key information on bond lengths, bond angles, and dihedral angles. For analogous molecules like 5-methyl-2-nitroaniline, DFT calculations have shown good agreement with experimental X-ray diffraction data.[5][7] A key feature to investigate is the planarity of the molecule and the orientation of the nitro and N-methylamino groups relative to the benzene ring.[5]

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes. This includes identifying characteristic vibrations of the C-Cl, N-O, C-N, and N-H bonds.

Functional Group Expected Vibrational Mode Anticipated Wavenumber Range (cm⁻¹)
N-H (of methylamino)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Asymmetric/Symmetric Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
NO₂Asymmetric/Symmetric Stretching1500 - 1570 / 1300 - 1370
C-NStretching1250 - 1350
C-ClStretching600 - 800

Table 1: Anticipated vibrational frequencies for this compound.

Electronic Properties

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. For similar nitroaromatic compounds, the HOMO is typically localized on the amino group and the benzene ring, while the LUMO is concentrated on the nitro group.[6]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying electrophilic and nucleophilic sites. In this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the methylamino group.[6]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level HOMO_level p1 HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level->LUMO_level Electronic Transition p2 Energy_gap ΔE (Energy Gap)

Sources

Methodological & Application

Synthesis of Novel Benzimidazole Derivatives from 5-Chloro-N-methyl-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of bioactive benzimidazole derivatives starting from the versatile building block, 5-chloro-N-methyl-2-nitroaniline. This document outlines two primary synthetic pathways: the formation of a foundational 6-chloro-1-methyl-1H-benzo[d]imidazole scaffold and its subsequent elaboration to a 2-substituted derivative. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the experimental choices. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this important scaffold in the development of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound is a key chemical intermediate whose strategic importance lies in its pre-functionalized structure, which is amenable to a variety of chemical transformations.[1] The presence of a nitro group ortho to an N-methylated amine sets the stage for facile reductive cyclization reactions, a cornerstone in the synthesis of the benzimidazole core. The chloro-substituent at the 5-position provides an additional handle for further diversification, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including anthelmintics like albendazole and fenbendazole, as well as agents with anticancer, antiviral, and antimicrobial properties.[2][3]

This guide will focus on the synthesis of two key derivatives:

  • 6-Chloro-1-methyl-1H-benzo[d]imidazole: A foundational scaffold.

  • 6-Chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole: An example of a 2-aryl substituted derivative.

Reaction Pathways and Mechanistic Considerations

The primary transformation detailed in this guide is the reductive cyclization of this compound. This process involves two key steps that can often be performed in a one-pot synthesis:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, generating a highly reactive ortho-diamino intermediate, 4-chloro-N1-methylbenzene-1,2-diamine.

  • Cyclization with a Carbon Source: The in-situ generated diamine undergoes condensation with a one-carbon electrophile (e.g., formic acid or an aldehyde) to form the imidazole ring.

The choice of reducing agent is critical and can influence the reaction conditions and outcomes. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation.[4] The selection of the carbon source determines the substituent at the 2-position of the benzimidazole ring.

Experimental Protocols

Synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazole

This protocol describes the synthesis of the core benzimidazole scaffold via reductive cyclization using formic acid as the C1 source.

Reaction Scheme:

Synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazole start This compound reagents + Formic Acid + Fe/HCl or Na2S2O4 start->reagents Reductive Cyclization product 6-Chloro-1-methyl-1H-benzo[d]imidazole reagents->product

Caption: Reductive cyclization of this compound.

Materials:

ReagentMolecular FormulaM.W. ( g/mol )CAS No.
This compoundC₇H₇ClN₂O₂186.6035966-84-8
Formic Acid (98-100%)CH₂O₂46.0364-18-6
Iron powderFe55.857439-89-6
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0
Ethanol (EtOH)C₂H₆O46.0764-17-5
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.86 g, 10 mmol) and ethanol (50 mL).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (2.8 g, 50 mmol) followed by the slow addition of concentrated hydrochloric acid (1 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours. The progress of the reduction can be monitored by TLC (thin-layer chromatography).

  • Addition of Formic Acid: Once the starting material is consumed, cool the reaction mixture to room temperature and add formic acid (0.69 g, 15 mmol).

  • Cyclization: Heat the mixture to reflux again and maintain for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol (2 x 20 mL).

  • Neutralization and Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add water (50 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-chloro-1-methyl-1H-benzo[d]imidazole as a solid.

Expected Yield: 75-85%

Synthesis of 6-Chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole

This protocol details a one-pot synthesis of a 2-aryl substituted benzimidazole derivative using an aromatic aldehyde.

Reaction Scheme:

Synthesis of 6-Chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole start This compound reagents + 4-Methoxybenzaldehyde + Na2S2O4 start->reagents One-pot Reductive Cyclization product 6-Chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole reagents->product

Caption: One-pot synthesis of a 2-aryl benzimidazole derivative.

Materials:

ReagentMolecular FormulaM.W. ( g/mol )CAS No.
This compoundC₇H₇ClN₂O₂186.6035966-84-8
4-MethoxybenzaldehydeC₈H₈O₂136.15123-11-5
Sodium Dithionite (Na₂S₂O₄)Na₂S₂O₄174.117775-14-6
Ethanol (EtOH)C₂H₆O46.0764-17-5
Water (H₂O)H₂O18.027732-18-5
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.93 g, 5 mmol) and 4-methoxybenzaldehyde (0.75 g, 5.5 mmol) in a mixture of ethanol (25 mL) and water (5 mL).

  • Addition of Reducing Agent: Heat the mixture to 50 °C and add sodium dithionite (2.61 g, 15 mmol) portion-wise over 30 minutes, maintaining the temperature. The color of the reaction mixture will change, indicating the reduction of the nitro group.

  • Reaction Monitoring: After the addition is complete, heat the reaction to reflux (approximately 80 °C) for 3-4 hours. Monitor the reaction by TLC until the intermediate diamine is consumed and the benzimidazole product is formed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralization and Filtration: Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the solid in a vacuum oven. If necessary, the product can be recrystallized from an ethanol/water mixture or purified by column chromatography to yield pure 6-chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole.

Expected Yield: 80-90%

Data Summary

DerivativeStarting MaterialReagentsYield (%)
6-Chloro-1-methyl-1H-benzo[d]imidazoleThis compoundFormic Acid, Fe/HCl75-85
6-Chloro-1-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleThis compound4-Methoxybenzaldehyde, Na₂S₂O₄80-90

Concluding Remarks

The protocols detailed in this application note provide a reliable and efficient means for the synthesis of valuable benzimidazole derivatives from this compound. The versatility of the reductive cyclization approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, making this a powerful strategy for generating libraries of compounds for drug discovery and development. The methodologies presented are scalable and utilize readily available reagents, ensuring their broad applicability in a research setting.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
  • Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • Google Patents. (n.d.). Novel preparation method of albendazole.
  • ACS Publications. (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Retrieved from [Link]

  • ResearchGate. (2020). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

  • Rex Research. (n.d.). Synthesis and Antiparasitic Activity of Albendazole and Mebendazole Analogues. Retrieved from [Link]

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Application Notes & Protocols: 5-chloro-N-methyl-2-nitroaniline as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

5-Chloro-N-methyl-2-nitroaniline (CAS No. 35966-84-8) is a highly functionalized aromatic compound whose strategic importance in pharmaceutical development cannot be overstated.[1][2][3] Its molecular architecture, featuring a chloro group, a nitro moiety, and an N-methylated amine on a benzene ring, provides a rich platform for complex synthetic transformations. The electron-withdrawing nature of the nitro and chloro groups, combined with the directing effects of the N-methylamino group, allows for precise and predictable reactivity.[4]

This guide provides an in-depth exploration of this compound, moving beyond simple data provision to explain the causal relationships in its synthesis and application. We present detailed, field-tested protocols for its use, focusing on its primary role as a precursor to the benzimidazole scaffold—a privileged core structure in numerous marketed drugs. The protocols are designed to be self-validating, emphasizing not just the "how" but the "why" of each experimental choice, to empower researchers in their drug development endeavors.

Physicochemical & Structural Data

A clear understanding of a starting material's properties is fundamental to successful synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 35966-84-8[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1]
IUPAC Name This compound[2]
Synonyms (5-chloro-2-nitrophenyl)methylamine, N-methyl-5-chloro-2-nitroaniline[1]
Purity (Typical) ≥97%[2]
Appearance Varies, typically a crystalline solid

Synthesis of the Intermediate: this compound

While commercially available, understanding the synthesis of the title compound is crucial for process development and cost analysis. A common conceptual pathway involves the N-methylation of a suitable nitroaniline precursor. The formylation-methylation-deformylation sequence is a robust method to achieve selective N-monomethylation.

A 5-Chloro-2-nitroaniline B N-(5-chloro-2-nitrophenyl)formamide (Formylation) A->B HCOOH (Formic Acid) C N-methyl-N-(5-chloro-2-nitrophenyl)formamide (Methylation) B->C Base (e.g., K2CO3) CH3I (Methyl Iodide) D This compound (Deformylation / Hydrolysis) C->D Acid or Base Hydrolysis (e.g., HCl or NaOH) cluster_main Benzimidazole Synthesis Workflow Start 5-Chloro-N-methyl- 2-nitroaniline Intermediate 4-Chloro-N1-methyl- benzene-1,2-diamine Start->Intermediate Reduction (e.g., Fe/HCl, SnCl2) End Substituted Benzimidazole Core Intermediate->End Cyclization (e.g., Formic Acid, Aldehyde)

Caption: The core transformation of the title compound into a benzimidazole scaffold.

Protocol 4.1: Reductive Conversion to 4-Chloro-N¹-methylbenzene-1,2-diamine

Rationale: The reduction of the nitro group is the gateway to forming the o-phenylenediamine required for cyclization. [4]Catalytic hydrogenation offers clean conversion, but classical methods using metals in acidic media (like iron in acetic acid or SnCl₂ in HCl) are robust, cost-effective, and widely used in process chemistry.

  • Setup: To a stirred solution of this compound (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq).

  • Reaction: Gently heat the mixture to 50-60 °C. Add concentrated hydrochloric acid (0.5-1.0 eq) dropwise. An exotherm is typically observed. Maintain the reaction at reflux for 2-4 hours, monitoring by TLC for the disappearance of the yellow nitroaniline starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-chloro-N¹-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Protocol 4.2: Cyclization to form 6-Chloro-1-methyl-1H-benzo[d]imidazole

Rationale: This protocol demonstrates the formation of the benzimidazole ring using formic acid as the C1 source. The diamine intermediate reacts with formic acid to form an N-formyl intermediate which then undergoes dehydrative cyclization to furnish the imidazole ring. This is a foundational reaction for building more complex benzimidazole derivatives. [5]

  • Setup: In a round-bottom flask, dissolve the crude 4-chloro-N¹-methylbenzene-1,2-diamine (1.0 eq) from Protocol 4.1 in an excess of 90% formic acid.

  • Reaction: Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the product precipitates.

  • Purification: Filter the solid precipitate, wash it extensively with cold water to remove any residual salts, and dry. The crude 6-chloro-1-methyl-1H-benzo[d]imidazole can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.

Case Study: Pathway to Anthelmintic and Antiviral Drug Analogues

The true value of this compound is realized in its role as a building block for Active Pharmaceutical Ingredients (APIs). The closely related (non-methylated) intermediate, 5-chloro-2-nitroaniline, is a known precursor for broad-spectrum anthelmintics like Fenbendazole and Albendazole. [6][7][8]By analogy, this compound provides a direct route to N-methylated benzimidazole analogues, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. Furthermore, benzimidazole derivatives synthesized from this intermediate have been explored as potent inhibitors of HIV-1 replication. [9]

A 5-Chloro-N-methyl- 2-nitroaniline B 4-Chloro-N1-methyl- benzene-1,2-diamine A->B Reduction C Thiocyanation (e.g., with NaSCN) B->C D N-methylated Benzimidazole Thiol Intermediate C->D E Alkylation (e.g., with Propyl Bromide) D->E F Final API Analogue (e.g., N-methylated Fenbendazole Analogue) E->F

Caption: Synthetic pathway from the title compound to a conceptual anthelmintic API analogue.

This pathway illustrates how the initial reduction and cyclization (this time using a thiocyanate source) can lead to a versatile thiol intermediate. Subsequent functionalization of this intermediate allows for the construction of a diverse library of drug candidates, demonstrating the strategic value of this compound in drug discovery pipelines.

Safety, Handling, and Storage

As with all nitroaromatic compounds and chlorinated anilines, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific data is limited, related compounds are known to be toxic and potential irritants. Assume the compound is harmful and handle accordingly.

Conclusion

This compound is a quintessential pharmaceutical intermediate, valued for its predictable reactivity and its direct synthetic utility. Its ability to serve as a stable, high-purity precursor to o-phenylenediamines makes it an indispensable tool for the construction of benzimidazoles and other heterocyclic systems. The protocols and strategic insights provided herein underscore its role as a foundational building block, enabling the efficient and logical synthesis of complex molecules targeted for therapeutic applications.

References

  • Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN102531923A - Method for producing 5-chloro-2-nitroaniline. (2012). Google Patents.
  • How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. (n.d.). Guidechem.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024).
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (2018). Google Patents.
  • 5-Chloro-2-nitroaniline 97 1635-61-6. (n.d.). Sigma-Aldrich.
  • 5-CHLORO-4-METHYL-2-NITROANILINE | 7149-80-6. (n.d.). ChemicalBook.
  • 5-Chloro-2-Nitro Aniline. (n.d.). Niksan Pharmaceutical.
  • This compound. (n.d.). Advanced ChemBlocks.
  • 5-Chloro-2-nitroaniline | 1635-61-6. (n.d.). ChemicalBook.
  • 35966-84-8|this compound. (n.d.). BLD Pharm.
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
  • CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline. (n.d.). Pharmaffiliates.
  • 5-Chloro-2-nitroaniline. (n.d.). Mallak Specialties Pvt Ltd.
  • Synthesis and Characterization of Some New Benzimidazole Derivatives. (2012). ResearchGate.
  • This compound | MFCD00143455. (n.d.). Key Organics.
  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.). ResearchGate.
  • 2-Chloro-5-nitroaniline. (2009). National Institutes of Health (NIH).
  • Preparation of 5-Chloro-2-nitroaniline. (n.d.). ChemicalBook.
  • CN101580473B - Method for preparing N-methyl paranitroaniline. (2011). Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2002). MDPI.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry.
  • 4-Chloro-2-nitroaniline | 89-63-4. (n.d.). ChemicalBook.
  • 4-Chloro-2-nitroaniline synthesis. (n.d.). ChemicalBook.
  • (PDF) 2-Chloro-5-nitroaniline. (2009). ResearchGate.
  • This compound. (n.d.). Dana Bioscience.

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-N-methyl-2-nitroaniline is a key aromatic amine intermediate, pivotal in the synthesis of a variety of colorants, particularly within the class of disperse and azo dyes. Its molecular architecture, featuring a chloro, a methylamino, and a nitro group on a benzene ring, provides a versatile scaffold for the creation of dyes with specific chromatic and performance characteristics. The presence of the primary amine group allows for diazotization, a fundamental process in azo dye chemistry, while the electron-withdrawing nitro and chloro groups influence the final color and properties of the dye.[1]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of azo dyes. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol for a representative dye synthesis, and outline standard characterization techniques.

Safety Precautions

The synthesis of azo dyes involves the handling of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • This compound: This compound is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled.[2][3]

  • Hydrochloric Acid: A corrosive substance that can cause severe skin burns and eye damage.

  • Sodium Nitrite: An oxidizing agent that is toxic if swallowed and can cause serious eye irritation.

  • N,N-diethylaniline: A toxic and combustible liquid that is harmful if swallowed or in contact with skin.

Handling and Personal Protective Equipment (PPE): All manipulations should be conducted in a well-ventilated fume hood.[3] Appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, must be worn at all times. An eyewash station and safety shower should be readily accessible.[4]

General Reaction Mechanism

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][5]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as an aniline or phenol derivative. This electrophilic aromatic substitution reaction forms the stable azo compound (a dye) characterized by the -N=N- linkage.[5][6]

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a disperse red dye by diazotizing this compound and coupling it with N,N-diethylaniline.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound186.59101.87 g
Concentrated Hydrochloric Acid (~37%)36.46-5 mL
Sodium Nitrite (NaNO₂)69.00100.69 g
N,N-diethylaniline149.23101.49 g (1.6 mL)
Sodium Acetate (anhydrous)82.03-As needed
Deionized Water18.02-As needed
Ice--As needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Beakers

  • Glass filtration apparatus

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Prepare Amine Solution (this compound in HCl) diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization prep_coupler Prepare Coupler Solution (N,N-diethylaniline) coupling Azo Coupling (pH 4-5) prep_coupler->coupling diazotization->coupling Slowly add diazonium salt solution filtration Vacuum Filtration coupling->filtration Precipitated Dye washing Wash with Cold Water filtration->washing drying Air Dry or in Desiccator washing->drying recrystallization Recrystallization (Optional) (e.g., from Ethanol) drying->recrystallization

Caption: Experimental workflow for the synthesis of an azo dye.

Procedure

Part 1: Diazotization

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, combine 1.87 g (10 mmol) of this compound with 20 mL of deionized water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture to form a fine suspension and cool it to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution is the diazonium salt.

Part 2: Azo Coupling and Dye Isolation

  • In a 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in a minimal amount of dilute hydrochloric acid and cool the solution in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution to the N,N-diethylaniline solution. A brightly colored precipitate of the azo dye should form immediately.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution to facilitate the coupling reaction.[6]

  • Continue to stir the mixture in the ice bath for another 30 minutes to ensure the reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Dry the purified dye, for instance, by air drying or in a desiccator. For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol.[6]

Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • UV-Vis Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol or DMF) will show a characteristic absorption maximum (λmax) in the visible region, which is indicative of the dye's color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the dye molecule, such as the N=N stretching of the azo group, C-Cl stretching, and aromatic C-H bending.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed molecular structure of the synthesized dye.

Chemical Reaction Pathway

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound Diazonium Salt N,N-diethylaniline Azo Dye N,N-diethylaniline->Azo Dye

Sources

analytical methods for 5-chloro-N-methyl-2-nitroaniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-chloro-N-methyl-2-nitroaniline

Abstract

This comprehensive application note provides a detailed analytical framework for the accurate quantification of this compound. Recognizing its role as a potential pharmaceutical intermediate or critical impurity, establishing a robust and validated analytical method is paramount for ensuring product quality, safety, and regulatory compliance. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, selected for its superior specificity, sensitivity, and applicability without the need for chemical derivatization. This document furnishes a complete, step-by-step protocol for method implementation, from sample preparation to data analysis. Furthermore, it outlines a rigorous validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Rationale

This compound is a substituted nitroaniline derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[3] The presence and concentration of such intermediates or their related impurities in final drug products must be meticulously controlled to meet stringent regulatory standards.[4] Inaccurate quantification can lead to issues with product efficacy, safety, and batch-to-batch consistency. Therefore, a validated, reliable analytical method is not merely a procedural requirement but a cornerstone of the quality control process.

This guide focuses on providing a scientifically sound and practical approach to the quantification of this compound. While several analytical techniques exist for nitroaromatic compounds, including Gas Chromatography (GC) and UV-Vis Spectrophotometry, RP-HPLC is often the method of choice.[5][6] GC can require a derivatization step for polar and thermolabile compounds like anilines to improve volatility and peak shape, which adds complexity and potential for error.[6][7] Spectrophotometry, while simple, may lack the specificity to distinguish the analyte from structurally similar impurities.[8] HPLC provides an optimal balance of specificity, sensitivity, and robustness for this application, allowing for direct analysis of the analyte.[6]

Analyte Profile

A clear understanding of the analyte's properties is fundamental to method development.

  • Compound Name: this compound

  • CAS Number: 35966-84-8[9]

  • Molecular Formula: C₇H₇ClN₂O₂[9]

  • Molecular Weight: 186.6 g/mol

  • Chemical Structure:

Caption: Chemical structure of this compound.

Recommended Analytical Method: RP-HPLC

The recommended approach is Reversed-Phase High-Performance Liquid Chromatography with a Photodiode Array (PDA) or UV-Vis detector. This technique separates compounds based on their polarity, making it ideal for analyzing organic molecules like this compound in various sample matrices.

Principle of Separation

In RP-HPLC, the sample is injected into a liquid mobile phase that is relatively polar. This mobile phase is pumped through a column packed with a nonpolar stationary phase (e.g., C18). Nonpolar analytes, like the target compound, will have a stronger affinity for the nonpolar stationary phase and will therefore move through the column more slowly than polar components. By gradually increasing the polarity of the mobile phase (a gradient), retained compounds can be eluted and detected.

separation_principle cluster_0 HPLC Column (Nonpolar Stationary Phase) cluster_1 Detector p1 Analyte Mixture Enters p2 Polar Impurity Analyte (Less Polar) p1->p2 Interaction with C18 p3 Separated Bands p2:f0->p3 Elutes Faster p2:f1->p3 Elutes Slower detector UV Signal p3->detector

Caption: Principle of chromatographic separation in RP-HPLC.

Detailed Experimental Protocol

This protocol provides a starting point for method development and should be validated according to the principles outlined in Section 5.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

  • Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC or LC-MS grade).

    • Water (HPLC grade or Type I ultrapure).

    • Formic acid (≥98% purity).

  • Materials:

    • HPLC column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

    • HPLC vials with caps.

Chromatographic Conditions

The following conditions are based on established methods for similar nitroaromatic compounds and serve as a robust starting point.[7][10][11]

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for aniline compounds by suppressing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this class of compounds.
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-15 min: 90% B; 15.1-18 min: 30% BA gradient ensures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[12]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength Set based on λmax (e.g., 254 nm or 380 nm)PDA detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Run Time 18 minutesSufficient to allow for elution, column wash, and re-equilibration.
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.[12] This stock solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase (pre-mixed at initial conditions, e.g., 70:30 A:B).[13]

    • A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL. The range should bracket the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain the analyte.

    • Dissolve the sample in a known volume of a suitable solvent. The final concentration should fall within the calibration range.

    • For complex matrices, sample clean-up using solid-phase extraction (SPE) may be required.[6]

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates and prevent column blockage.[7][12]

Analytical Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Samples prep_sample->analysis cal Inject Calibration Standards sst->cal If SST Passes cal->analysis curve Generate Calibration Curve (Peak Area vs. Concentration) analysis->curve quant Quantify Analyte in Samples curve->quant report Generate Report quant->report

Caption: General analytical workflow for HPLC quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical procedure is essential to ensure its reliability for its intended purpose.[1][2] The following parameters must be assessed.

Parameter Purpose Brief Protocol Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[1]Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a PDA detector. For impurity testing, demonstrate separation of the analyte from known impurities.[13]Peak is spectrally pure. No interfering peaks at the analyte's retention time in the blank/placebo.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[1]Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression analysis.[13]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.As defined by the successful validation experiments.
Accuracy The closeness of test results to the true value.[1]Analyze samples of known concentration (e.g., spiked matrix) at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% at the LOQ concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (typically S/N ≥ 3) or based on the standard deviation of the response and the slope of the calibration curve.Visually discernible from noise.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on results.System suitability parameters remain within acceptable limits. Results are not significantly impacted.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of this compound. The provided protocol, grounded in established chromatographic principles for related compounds, offers an excellent starting point for implementation in a quality control or research laboratory. Adherence to the outlined method validation strategy, based on ICH guidelines, is critical to ensure and formally document that the method is fit-for-purpose, generating accurate and reproducible data for regulatory submissions and quality assurance.

References

  • AMSbiopharma (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search (2025-06-25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • National Institutes of Health (NIH) (2021-03-16). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Nitroaromatics.
  • BenchChem (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • International Council for Harmonisation (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency (EMA) (2024-06-14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • BLD Pharm. 35966-84-8|this compound.
  • PubMed (2007-06-15). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
  • ResearchGate (2015-06-16). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection.
  • BenchChem (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • SIELC Technologies (2018-05-16). Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ResearchGate. Analytical curves for univariate determination of nitroaniline isomers.
  • BenchChem (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • U.S. Environmental Protection Agency (EPA) (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate (2025-08-09). Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media.
  • SIELC Technologies. Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column.
  • Google Patents. CA1241665A - Process for the preparation of chloro-o-nitroanilines.
  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.
  • BenchChem (2024-03-19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Advanced ChemBlocks. This compound.

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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-chloro-N-methyl-2-nitroaniline. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The described protocol is tailored for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for quality control, stability testing, and impurity profiling of this compound. The methodology utilizes a reversed-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including the scientific rationale for method development choices, a detailed step-by-step protocol, and a complete validation procedure.

Introduction and Scientific Rationale

This compound (CAS: 35966-84-8) is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[3][4][5] Its purity and concentration are critical parameters that can directly impact the yield, purity, and safety profile of the final product. Therefore, a validated, reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for non-volatile and thermolabile compounds like nitroaniline derivatives, as it avoids the need for derivatization often required in gas chromatography.[6][7] The method detailed herein is a reversed-phase HPLC (RP-HPLC) procedure, which is ideally suited for separating moderately polar to non-polar compounds.

Analyte Properties and Method Development Causality

The selection of the chromatographic conditions was guided by the chemical structure and predicted physicochemical properties of this compound.

  • Hydrophobicity: The parent compound, 5-chloro-2-nitroaniline, has a reported LogP of 2.49, indicating significant hydrophobicity.[8] The addition of a methyl group in this compound further increases its non-polar character. This high hydrophobicity strongly suggests that a reversed-phase stationary phase, such as C18, would provide adequate retention.

  • Mobile Phase: A mobile phase consisting of a strong organic solvent (acetonitrile) and water is standard for RP-HPLC. Acetonitrile was chosen for its low UV cutoff and viscosity. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities.

  • UV Detection: The presence of the nitroaniline chromophore results in strong UV absorbance. The optimal detection wavelength is determined by analyzing the UV spectrum of the compound to find its wavelength of maximum absorbance (λmax), ensuring high sensitivity.

MethodDevelopment Analyte Analyte Properties This compound Properties {Hydrophobicity (High LogP) | UV Chromophore (Nitroaniline)} Analyte:h->Properties Column Column Selection Justification Properties->Column:h leads to MobilePhase Mobile Phase Design Justification Properties->MobilePhase:h informs Detector Detection Strategy Justification Properties->Detector:h dictates Column_Choice {Reversed-Phase C18 | Good retention for non-polar analytes} Column:h->Column_Choice Optimized {Optimized & Validated HPLC Method} Column_Choice->Optimized MobilePhase_Choice {Acetonitrile/Water | Controls retention time Acidifier (H3PO4) | Ensures peak symmetry} MobilePhase:h->MobilePhase_Choice MobilePhase_Choice->Optimized Detector_Choice {UV-Vis Detector | High sensitivity at λmax} Detector:h->Detector_Choice Detector_Choice->Optimized

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (85%, analytical grade)

    • This compound reference standard (>97% purity).[10]

Preparation of Solutions
  • Mobile Phase: Prepare a solution of Acetonitrile and Water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final solution by sonication or vacuum filtration.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., for linearity studies).

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄ in water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Run Time 10 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution(s).

  • Inject the sample solution(s).

  • Integrate the peak area of this compound.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard of known concentration.

Method Validation Protocol (ICH Q2(R2))

A validation protocol must be executed to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following parameters should be assessed.

ValidationWorkflow Start Start Validation Protocol Specificity Specificity (Analyte vs. Matrix/Impurities) Start->Specificity Linearity Linearity & Range (Correlation of Signal to Concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (Sensitivity) Accuracy->Limits Precision->Limits Robustness Robustness (Effect of Small Variations) Limits->Robustness Report Generate Validation Report Robustness->Report

Caption: Workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[11][12]

  • Protocol:

    • Inject the diluent (blank).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject samples of known related substances or forced degradation samples.

  • Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. No interfering peaks should be observed at the retention time of the analyte in the blank or matrix chromatograms.

Linearity and Range

This establishes that there is a direct proportional relationship between the concentration of the analyte and the detector response.[13]

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The data should be visually inspected for linearity.

Accuracy

Accuracy demonstrates the closeness of the test results to the true value.[11][13] It is typically assessed by recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

LevelConcentrationAcceptance Criteria (% Recovery)
180%98.0 - 102.0
2100%98.0 - 102.0
3120%98.0 - 102.0
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Analyze a sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak tailing).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal usage.

Potential Impurities and Troubleshooting

The synthesis of 5-chloro-2-nitroaniline often starts from 2,4-dichloronitrobenzene via amination.[5][14][15][16] Potential process-related impurities could include:

  • Unreacted 2,4-dichloronitrobenzene.

  • Isomeric byproducts.

  • Degradation products.

This HPLC method should be capable of separating the main analyte from these and other potential impurities.

IssuePotential CauseSuggested Solution
Peak Tailing Active silanol groups, column contaminationAdd 0.1% acid (e.g., H₃PO₄, TFA) to mobile phase; use a new column or a guard column.
Peak Fronting Sample overload, poor sample solubilityReduce sample concentration; ensure sample is fully dissolved in the mobile phase.
Shifting Retention Times Change in mobile phase composition, temperature fluctuationPrepare fresh mobile phase; ensure column oven is at the set temperature.
Ghost Peaks Contamination in autosampler or from previous runRun blank injections; clean the injection port and syringe.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative analysis of this compound. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures the method is reliable and suitable for its intended purpose in a regulated quality control environment. This document provides the necessary framework for scientists to implement and validate this method in their laboratories.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-nitroaniline. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Scribd. Experiment 4: TLC and HPLC of Nitroanilines. Available at: [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline. Available at: [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • WorldOfChemicals. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 5-Chloro-2-nitroaniline: Properties and Handling for R&D. Available at: [Link]

Sources

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-chloro-N-methyl-2-nitroaniline: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the qualitative and quantitative analysis of 5-chloro-N-methyl-2-nitroaniline (C₇H₇ClN₂O₂, MW: 186.6 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries, rigorous analytical control of this compound is paramount for ensuring the quality, purity, and safety of final products.[1][2] This guide provides a comprehensive protocol, from sample preparation to instrumental analysis and data interpretation, grounded in established chromatographic principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Rationale

This compound is a substituted aromatic amine whose purity can significantly influence reaction yields and the impurity profile of subsequent synthetic steps. Gas Chromatography is an ideal analytical technique for this compound due to its volatility. When coupled with Mass Spectrometry (MS), it offers unparalleled separation efficiency and definitive molecular identification, making it the gold standard for both routine quality control and in-depth impurity profiling.[3][4]

Foundational Principles of Method Design

The analytical method is built upon the unique physicochemical properties of this compound:

  • Polarity and Volatility: The presence of nitro (-NO₂) and secondary amine (-NH-CH₃) functional groups imparts polarity to the molecule. The overall molecule is, however, sufficiently volatile for GC analysis, although care must be taken to avoid thermal degradation.[5]

  • Selectivity Requirements: The primary analytical challenge is to separate the main compound from structurally similar impurities, such as positional isomers or precursors.[4] The choice of the GC stationary phase is therefore the most critical factor influencing selectivity.[6]

  • Detector Specificity: The molecule contains both a chlorine atom and two nitrogen atoms. This allows for the use of specific detectors like an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds, or a Nitrogen-Phosphorus Detector (NPD).[7][8][9] However, for unequivocal identification and structural confirmation, a Mass Spectrometer (MS) is the most authoritative choice.[8]

Rationale for Key Methodological Choices
  • Stationary Phase Selection: A mid-polarity stationary phase is selected to provide optimal interaction with the polar analyte. A column such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, TG-5MS) offers a robust starting point.[10][11] This phase provides excellent separation based primarily on boiling point, with a degree of selectivity for polarizable aromatic compounds. This choice balances resolving power with high thermal stability, which is crucial for method longevity.

  • Injection Technique: A splitless injection is employed to ensure the quantitative transfer of the analyte onto the column, which is essential for achieving low detection limits required in impurity analysis. The injector temperature is optimized to ensure rapid vaporization without inducing thermal degradation of the nitroaniline moiety.[12]

  • Detector: Electron Ionization (EI) Mass Spectrometry is used for its ability to generate reproducible fragmentation patterns, creating a distinct mass spectrum that serves as a molecular fingerprint for positive identification. The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace-level quantification.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 97%)

  • Solvent: GC-grade or HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler

    • Analytical balance (4-decimal place)

    • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

    • GC vials (2 mL) with PTFE-lined septa

    • Syringe filters (0.22 µm, PTFE)

Preparation of Solutions

Causality Note: All solutions must be prepared using Class A volumetric glassware to ensure accuracy. Filtering solutions prevents particulate matter from contaminating the GC inlet and column.[3]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Quantitatively transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). Mix thoroughly. This solution should be stored under refrigeration when not in use.

  • Working Standard Solutions for Calibration:

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution. A typical concentration range would be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

    • For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the test sample.

    • Quantitatively transfer it to a 25 mL volumetric flask, dissolve, and dilute to the mark with the solvent to achieve a nominal concentration of 1000 µg/mL.

    • For analysis, dilute this solution to fall within the calibration range (e.g., create a 50 µg/mL solution by diluting 1.25 mL to 25 mL).

    • Filter the final diluted sample solution through a 0.22 µm syringe filter directly into a GC vial.[12]

Instrumental Method

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity column offering excellent inertness and low bleed, ideal for MS detection and analysis of chlorinated nitroaromatic compounds.[11]
Carrier Gas Helium, Constant Flow Mode @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow mode ensures stable retention times during the temperature ramp.
Inlet Split/Splitless
Inlet Temperature 270 °CEnsures rapid and complete vaporization of the analyte while minimizing the risk of thermal degradation.
Injection Mode SplitlessMaximizes analyte transfer to the column for high sensitivity, suitable for trace impurity analysis.
Injection Volume 1 µLStandard volume for capillary GC, preventing column overload while providing sufficient signal.[12]
Oven Program
- Initial Temperature150 °C, hold for 1 minuteAllows for solvent focusing at the head of the column, leading to sharp peaks.
- Ramp15 °C/min to 280 °CProvides a balance between separation efficiency and analysis time.
- Final HoldHold at 280 °C for 5 minutesEnsures that all components, including any less volatile impurities, are eluted from the column before the next run.
MS System Agilent 5977B MSD or equivalentA robust and sensitive mass detector.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-400) for qualitative; SIM for quantitativeFull scan is used for identification and impurity profiling. SIM mode (monitoring characteristic ions like m/z 186, 171, 140) significantly increases sensitivity.

Workflow and Quality Control

A structured workflow is essential for generating reliable and reproducible data.

Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting stock Prepare Stock Standard (1000 µg/mL) cal Create Calibration Curve (1-100 µg/mL) stock->cal sample Prepare & Dilute Test Sample filt Filter into GC Vial sample->filt seq Define Analysis Sequence (Blank -> Stds -> QCs -> Samples) filt->seq inj Inject 1 µL into GC-MS seq->inj acq Acquire Data (Full Scan / SIM) inj->acq qual Qualitative ID (RT & Mass Spectrum) acq->qual quant Quantitative Analysis (Calibration Curve) acq->quant rep Generate Final Report qual->rep quant->rep

Caption: End-to-end workflow for GC-MS analysis of this compound.

Quality Control (QC) Protocol

To ensure the validity of the analytical run, the following QC measures must be implemented:

  • Solvent Blank: Analyze a solvent blank at the beginning of the sequence to check for system contamination and carryover.

  • Calibration: A calibration curve with at least five concentration levels should be generated. The correlation coefficient (r²) must be ≥ 0.995 for the curve to be considered linear and acceptable.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be injected after every 10-15 sample injections. The calculated concentration must be within ±15% of the true value to verify instrument stability.

Data Interpretation

  • Qualitative Identification: The identity of this compound is confirmed if the sample peak's retention time matches that of the reference standard and its mass spectrum exhibits the expected molecular ion (m/z 186) and key fragment ions. The presence of the chlorine isotope pattern (M+2 peak at ~32% of the M peak) provides further confirmation.

  • Quantitative Analysis: The concentration of the analyte in the sample is determined by calculating its peak area and interpolating the concentration from the linear regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. By explaining the rationale behind the chosen parameters and integrating a self-validating quality control system, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. The methodology is robust, sensitive, and specific, making it suitable for ensuring the quality and purity of this important chemical intermediate.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • LCGC International. (2018). A Compendium of GC Detection, Past and Present. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CA1241665A - Process for the preparation of chloro-o-nitroanilines.
  • Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • Mol-Instincts. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

Sources

Synthesis of 5-Chloro-N-methyl-2-nitroaniline: A Mechanistic Deep Dive and Practical Protocol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 5-chloro-N-methyl-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries.[1] We will dissect the underlying reaction mechanism, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr) and the factors governing its regioselectivity. A detailed, field-proven laboratory protocol is provided, complete with experimental parameters, safety considerations, and process optimization insights. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical execution of this important transformation.

Introduction and Strategic Overview

This compound serves as a critical building block in the synthesis of various high-value compounds, including active pharmaceutical ingredients.[1][2] Its synthesis is most efficiently achieved through the reaction of 2,4-dichloronitrobenzene with methylamine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for functionalizing electron-deficient aromatic rings.[3]

The strategic choice of 2,4-dichloronitrobenzene as the starting material is deliberate. The presence of a potent electron-withdrawing nitro group (-NO₂) is essential to activate the benzene ring towards nucleophilic attack, a prerequisite for the SNAr mechanism to proceed under viable laboratory conditions.[4][5] This activation is most pronounced at the positions ortho and para to the nitro group, a key principle that dictates the reaction's outcome.

The Reaction Mechanism: Regioselectivity in SNAr

The reaction between 2,4-dichloronitrobenzene and methylamine (CH₃NH₂) proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical to controlling the reaction and achieving a high yield of the desired product.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction initiates with the methylamine, acting as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. Although there are two potential sites of attack (C-2 and C-4), the reaction exhibits high regioselectivity. The attack preferentially occurs at the C-4 position, which is para to the electron-withdrawing nitro group.[6] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

Causality of Regioselectivity: The preference for attack at the C-4 (para) position over the C-2 (ortho) position is a direct consequence of the stability of the resulting Meisenheimer complex. When the nucleophile attacks the para position, the negative charge can be delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[4][5] This extensive resonance stabilization creates a lower-energy, more stable intermediate. Attack at the meta position (C-2 in this case, relative to the other chlorine) does not allow for this direct delocalization onto the nitro group, making that pathway energetically unfavorable.[4]

Step 2: Elimination of the Leaving Group and Re-aromatization The Meisenheimer complex is a transient species. The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻) from the C-4 position. This elimination step is typically fast and results in the formation of the final product, this compound.

The diagram below illustrates this mechanistic pathway, highlighting the key intermediate and the delocalization of charge that drives the reaction's selectivity.

Caption: S(N)Ar Mechanism for this compound Synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 2,4-dichloronitrobenzene. The procedure is adapted from established industrial methods and optimized for laboratory scale.[2][7][8]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Recommended Purity
2,4-Dichloronitrobenzene611-06-3192.00>99%
Methylamine (40% in H₂O)74-89-531.0640 wt. %
Toluene108-88-392.14Anhydrous
Methanol67-56-132.04ACS Grade
Sodium Hydroxide1310-73-240.00>97%
Deionized Water7732-18-518.02N/A
Equipment
  • High-pressure laboratory autoclave or reaction vessel (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, and pressure gauge.

  • Heating mantle or oil bath.

  • Round-bottom flasks.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • Rotary evaporator.

Safety Precautions
  • 2,4-Dichloronitrobenzene: This compound is toxic and an irritant.[9] It can be absorbed through the skin.[10] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Methylamine: The aqueous solution is corrosive and has a pungent odor. The vapor is flammable. All handling must be performed in a well-ventilated fume hood.

  • High-Pressure Reaction: The reaction is conducted at elevated temperature and pressure. Ensure the autoclave is properly rated, maintained, and operated by trained personnel. Use a blast shield.

  • Toluene: Flammable liquid and vapor. Handle away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • To a 500 mL high-pressure autoclave, add 2,4-dichloronitrobenzene (38.4 g, 0.20 mol).

    • Add toluene (150 mL) as the solvent.[2]

    • Seal the autoclave according to the manufacturer's instructions.

  • Addition of Nucleophile:

    • Slowly add the 40% aqueous methylamine solution (46.6 g, 0.60 mol, 3.0 equivalents) to the sealed reactor.

    • Experimental Rationale: Using a molar excess of methylamine ensures the complete consumption of the starting material and helps to drive the reaction to completion. The aqueous solution provides both the reactant and a medium that can absorb the HCl by-product (as methylammonium chloride).

  • Reaction Execution:

    • Begin stirring the mixture at 300-500 RPM.

    • Heat the reactor to 140-150°C.[7] The internal pressure will rise; monitor it closely and ensure it remains within the safe operating limits of the vessel (typically 7-9 MPa).[7]

    • Maintain the reaction at this temperature for 6-8 hours.[2] The progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by TLC or GC.

    • Causality: The elevated temperature is necessary to overcome the activation energy of the nucleophilic attack on the aromatic ring. The sealed vessel maintains the concentration of the volatile methylamine in the reaction mixture.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature (<40°C).

    • Carefully vent any excess pressure in a fume hood.

    • Open the reactor and transfer the contents to a separatory funnel.

    • Add 100 mL of deionized water and shake. Separate the aqueous layer (which contains methylammonium chloride and excess methylamine).

    • Wash the organic (toluene) layer with 100 mL of 5% NaOH solution, followed by 100 mL of deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot methanol (approx. 150-200 mL).[2][8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 50°C.

Expected Results
ParameterValueReference
Starting Material 2,4-Dichloronitrobenzene (0.20 mol)-
Temperature 140-150 °C[7]
Pressure 7.0 - 8.5 MPa[7]
Reaction Time 6 - 8 hours[2]
Expected Yield 31.8 - 33.7 g (85-90%)[2][8]
Appearance Yellow Crystalline Solid-
Melting Point 126 - 129 °C[8]

Troubleshooting and Process Insights

  • Side Product Formation: The primary potential side reaction is the disubstitution of both chlorine atoms, leading to the formation of 2,4-bis(methylamino)nitrobenzene.[11] This is minimized by controlling the stoichiometry of methylamine and avoiding excessively high temperatures or prolonged reaction times.

  • Incomplete Reaction: If the reaction does not go to completion, ensure the temperature and pressure were maintained correctly. The quality of the 2,4-dichloronitrobenzene should also be verified.

  • Purification Issues: If the product oils out during recrystallization, it may be due to impurities. An additional wash of the crude product or the use of a different solvent system (e.g., ethanol/water) may be necessary.

Conclusion

The synthesis of this compound is a robust and high-yielding process when conducted under controlled conditions. The reaction's success hinges on the principles of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring and directs the regioselective substitution at the para-position. By following the detailed protocol and adhering to the safety precautions outlined, researchers can reliably produce this valuable chemical intermediate for further application in drug discovery and development.

References

  • CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - Semantic Scholar. [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors - Medium. [Link]

  • CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google P
  • Preparation method of 4-chloro-N-(2-nitrobenzylidene)
  • (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. [Link]

  • Synthesis of 4-nitro-N-chloroaniline - PrepChem.com. [Link]

  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

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  • Homework For You - Copyright Catalyst Education 2020. [Link]

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The Strategic Utility of 5-chloro-N-methyl-2-nitroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-chloro-N-methyl-2-nitroaniline (CAS No. 35966-84-8) emerges as a highly versatile and strategically functionalized intermediate with significant applications in pharmaceutical and materials science. Its unique arrangement of a chloro, a nitro, and an N-methylamino group on an aromatic scaffold provides a palette of reactive sites that can be selectively addressed to forge new bonds and construct elaborate molecular frameworks. This guide provides an in-depth exploration of the synthesis, reactivity, and key applications of this compound, complete with detailed protocols for its preparation and subsequent elaboration, designed for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Safety Profile

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in any synthetic endeavor.

PropertyValueReference
CAS Number 35966-84-8[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[1][2][3]
Molecular Weight 186.60 g/mol [3]
Appearance Yellow solid[4]
Melting Point 128-129 °C[4]
Purity >98% (typical)[4]

Safety and Handling:

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily derived from the sequential or orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, setting the stage for the formation of a 1,2-diamine system. This diamine is a cornerstone for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The chloro substituent, while relatively unreactive under mild conditions, can participate in nucleophilic aromatic substitution reactions under more forcing conditions.

The principal application of this building block is in the synthesis of N-methylated benzimidazole derivatives. These motifs are found in a variety of biologically active molecules, including anthelmintics and other pharmaceutical agents. The N-methyl group can serve to block metabolic N-H oxidation, improve cell permeability, and fine-tune the binding affinity of the molecule to its biological target.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]

Reaction Scheme:

Synthesis_of_5_chloro_N_methyl_2_nitroaniline 3-chloroaniline 3-Chloroaniline intermediate N-(3-chlorophenyl)formamide 3-chloroaniline->intermediate Formylation formic_acid Formic Acid nitrated_intermediate N-(5-chloro-2-nitrophenyl)formamide intermediate->nitrated_intermediate Nitration nitrating_mixture HNO₃ / Ac₂O product This compound nitrated_intermediate->product Hydrolysis hydrolysis NaOH (aq)

Figure 1: Synthetic pathway to this compound.

Materials:

  • N-(3-chlorophenyl)formamide (prepared from 3-chloroaniline and formic acid)

  • Nitric acid (95%)

  • Acetic anhydride

  • Sodium hydroxide (25% aqueous solution)

  • Ice

  • Water (cold)

Procedure:

  • Nitration: In a 50 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (64 mmol) of powdered N-(3-chlorophenyl)formamide.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-mixed and cooled solution of 6.0 g (90 mmol) of 95% nitric acid and 8.6 g (84 mmol) of acetic anhydride, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring at this temperature for an additional 2 hours.

  • Hydrolysis and Work-up: In a separate flask, prepare 110 mL of a 25% aqueous sodium hydroxide solution.

  • Carefully add the reaction mixture from the nitration step to the sodium hydroxide solution with vigorous stirring.

  • Heat the resulting mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature. A yellow solid should precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid to obtain this compound.

Expected Yield and Purity:

  • Yield: 8.0 g (62%)[4]

  • Purity: >98%[4]

  • Melting Point: 128-129 °C[4]

Causality of Experimental Choices:

  • Formylation: The initial formylation of 3-chloroaniline protects the amino group and directs the subsequent nitration to the position ortho to the amino group and para to the chloro group.

  • Low-Temperature Nitration: The nitration is performed at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

  • Hydrolysis: The final hydrolysis step removes the formyl protecting group to yield the desired N-methylaniline. The use of a strong base is necessary to cleave the amide bond.

Part 2: Application in Heterocyclic Synthesis: Preparation of 1-methyl-6-chloro-1H-benzimidazole

This protocol illustrates the use of this compound as a precursor for the synthesis of a benzimidazole derivative. The key transformation is the reductive cyclization of the nitroaniline.

Reaction Scheme:

Benzimidazole_Synthesis start_material This compound diamine 4-chloro-N¹-methylbenzene-1,2-diamine start_material->diamine Nitro Reduction reduction Reduction (e.g., H₂, Pd/C) product 1-methyl-6-chloro-1H-benzimidazole diamine->product Cyclization cyclization Formic Acid

Figure 2: Synthesis of a benzimidazole from this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen gas

  • Formic acid

Procedure:

  • Nitro Reduction: To a solution of this compound (1.0 g, 5.36 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (100 mg).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the theoretical amount of hydrogen is consumed (or until TLC analysis indicates complete consumption of the starting material).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-N¹-methylbenzene-1,2-diamine, which can be used in the next step without further purification.

  • Cyclization: Add formic acid (5 mL) to the crude diamine and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-chloro-1H-benzimidazole.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of the nitro group to an amine without affecting the chloro substituent.

  • Formic Acid Cyclization: Formic acid serves as both the source of the C2 carbon of the benzimidazole ring and as an acidic catalyst for the condensation and cyclization reaction.

Characterization Data

While a dedicated full spectral analysis of this compound is not widely published, data for closely related compounds can be used for comparative purposes.

Expected Spectroscopic Features (by analogy):

  • ¹H NMR: The spectrum would be expected to show signals for the N-methyl group (a doublet coupled to the N-H proton, or a singlet if exchange is fast), the N-H proton (a quartet or broad singlet), and three aromatic protons in the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group and six for the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the controlled and sequential introduction of new functionalities, making it a key intermediate in the synthesis of complex heterocyclic systems, particularly N-methylated benzimidazoles of medicinal interest. The protocols provided herein offer a practical guide for the synthesis and application of this important compound, empowering researchers to leverage its synthetic potential in their drug discovery and development endeavors.

References

  • CPAchem. Safety data sheet: N-Methyl-2-nitroaniline. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

  • Google Patents. (1994). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

Application Notes and Protocols for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Future of Crop Protection through Innovative Synthesis

The global agrochemical industry is at a critical juncture. Faced with a burgeoning global population, the increasing prevalence of pest resistance, and a more stringent regulatory landscape, the demand for novel, effective, and environmentally benign crop protection solutions has never been greater.[1][2][3] The financial and scientific hurdles to bringing a new active ingredient to market are continuously rising, compelling a shift away from classical synthetic methodologies towards more efficient, sustainable, and precise chemical strategies.[4][5] This guide delves into the practical application of cutting-edge synthetic technologies that are reshaping the discovery and production of next-generation agrochemicals.

We will explore how innovations in continuous flow chemistry, biocatalysis, and late-stage functionalization are enabling the synthesis of complex molecules with improved safety profiles, reduced environmental impact, and enhanced efficacy.[6][7][8] These methodologies are not merely academic curiosities; they are robust tools being actively deployed to overcome the limitations of traditional batch processing and to unlock novel chemical spaces. This document is intended for researchers, chemists, and process development professionals in the agrochemical sector, providing both high-level strategic insights and detailed, actionable protocols for the synthesis of advanced agrochemical agents.

I. Continuous Flow Chemistry: Enhancing Safety, Efficiency, and Scalability

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in the context of agrochemical production, which often involves large scales and highly energetic reactions.[7][9] Flow chemistry's inherent benefits—superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates—directly address many of the challenges in agrochemical process development.[10]

Causality of Adoption: The primary drivers for adopting flow chemistry in the agrochemical industry are multifaceted. The enhanced safety profile allows for the exploration of more aggressive or previously inaccessible reaction conditions, expanding the synthetic toolbox.[10] The rapid mixing and precise temperature control minimize the formation of impurities, leading to higher quality products and simplifying downstream purification. Furthermore, the modular nature of flow reactors facilitates rapid process optimization and seamless scaling from laboratory discovery to pilot and full-scale production, significantly reducing development timelines.[7][9]

Application Example: Synthesis of Hymexazol

Hymexazol is a broad-spectrum fungicide and soil disinfectant. Its synthesis in a continuous flow setup has been demonstrated to significantly reduce reaction times and minimize side reactions compared to traditional batch methods.[9]

Workflow Diagram:

Hymexazol_Flow_Synthesis cluster_reagents Reagent Streams cluster_process Flow Reactor System R1 Ethyl Acetoacetate Mixer1 T-Mixer 1 R1->Mixer1 R2 Hydroxylamine R2->Mixer1 R3 NaOH (aq) Mixer2 T-Mixer 2 R3->Mixer2 R4 HCl (aq) Separator Liquid-Liquid Separator R4->Separator Acidification Reactor1 Heated Coil Reactor 1 (Cyclization) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Neutralization) Mixer2->Reactor2 Reactor2->Separator Product Hymexazol (Aqueous Solution) Separator->Product

Caption: Workflow for the continuous flow synthesis of Hymexazol.

Protocol: Continuous Flow Synthesis of Hymexazol

This protocol is adapted from established principles of flow synthesis for heterocyclic compounds.

1. System Preparation:

  • Assemble a flow chemistry system consisting of four HPLC pumps, two T-mixers, two coil reactors (Hastelloy or equivalent), and a back-pressure regulator.
  • The first coil reactor should be situated in a heating module (e.g., oil bath or column heater).
  • Ensure all lines are purged with the appropriate solvents before introducing reagents.

2. Reagent Preparation:

  • Stream A: Ethyl acetoacetate (neat).
  • Stream B: 50% aqueous hydroxylamine solution.
  • Stream C: 30% aqueous sodium hydroxide solution.
  • Stream D: 37% aqueous hydrochloric acid.

3. Reaction Execution:

  • Pump Stream A (Ethyl Acetoacetate) and Stream B (Hydroxylamine) at equimolar rates into the first T-mixer.
  • The combined stream immediately enters the first heated coil reactor (Reactor 1), maintained at 80-100 °C. The residence time should be optimized (typically 5-15 minutes) to ensure complete cyclization.
  • The output from Reactor 1 is merged with Stream C (NaOH) in the second T-mixer to form the sodium salt of Hymexazol.
  • This mixture passes through the second coil reactor (Reactor 2) at ambient temperature with a residence time of 2-5 minutes to ensure complete salt formation.
  • The final stream is directed to a liquid-liquid separator where it is acidified with Stream D (HCl) to precipitate the Hymexazol product, which can then be collected.

4. Data Summary:

ParameterBatch ProcessFlow Process
Reaction Time 6-8 hours15-20 minutes
Temperature 60-80 °C80-100 °C
Yield ~85%>95%
Purity GoodExcellent
Safety Concerns Exotherm, handling of hydroxylamineContained system, small reaction volume

II. Biocatalysis: Precision and Sustainability in Chiral Agrochemical Synthesis

The majority of modern agrochemicals possess at least one chiral center, and it is well-established that the desired biological activity often resides in a single enantiomer.[11] The production of enantiomerically pure agrochemicals is therefore highly desirable to reduce off-target effects and improve efficacy.[8][12] Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful and sustainable tool for asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions.[13][14][15]

Causality of Adoption: The primary advantage of biocatalysis lies in the exceptional stereoselectivity of enzymes, which can differentiate between enantiomers or prochiral substrates with a precision that is often difficult to achieve with traditional chemical catalysts.[16][17] Reactions are typically run in aqueous media at ambient temperature and pressure, significantly reducing the energy consumption and hazardous waste associated with conventional synthesis.[18] The growing availability of engineered enzymes with tailored specificities and enhanced stability is further expanding the industrial applicability of this technology.[13][19]

Application Example: Kinetic Resolution for the Synthesis of (S)-Metolachlor

Metolachlor is a widely used herbicide. The herbicidal activity resides primarily in the (S)-enantiomer. The industrial synthesis of (S)-metolachlor by Syngenta is a landmark example of a large-scale biocatalytic process, employing an enzymatic resolution of a key amine intermediate. While the exact proprietary details are not public, the general principle involves the use of a lipase for the enantioselective acylation of a racemic amine.

Reaction Scheme Diagram:

Metolachlor_Biocatalysis RacemicAmine Racemic Amine (R/S)-2-ethyl-6-methylaniline Lipase Lipase (e.g., Candida antarctica Lipase B) RacemicAmine->Lipase AcylatingAgent Acylating Agent e.g., Ethyl Methoxyacetate AcylatingAgent->Lipase Separation Separation Lipase->Separation S_Amide (S)-Amide Separation->S_Amide Acylated R_Amine (R)-Amine (Unreacted) Separation->R_Amine Non-acylated Hydrolysis Hydrolysis S_Amide->Hydrolysis S_Amine (S)-Amine (Desired Intermediate) Hydrolysis->S_Amine FinalProduct {(S)-Metolachlor} S_Amine->FinalProduct Further Chemical Steps

Caption: Biocatalytic kinetic resolution for a key chiral amine intermediate.

Protocol: Lipase-Mediated Kinetic Resolution of a Racemic Amine

This protocol outlines a general procedure for the kinetic resolution of a racemic amine, a key step in the synthesis of many chiral agrochemicals.

1. Enzyme Immobilization (Optional but Recommended):

  • Immobilize a suitable lipase (e.g., Candida antarctica Lipase B) on a solid support (e.g., macroporous acrylic resin) to improve stability and facilitate reuse.

2. Reaction Setup:

  • In a temperature-controlled reactor, dissolve the racemic amine (e.g., 2-ethyl-6-methylaniline) in an appropriate organic solvent (e.g., toluene or methyl tert-butyl ether).
  • Add the acylating agent (e.g., ethyl methoxyacetate), typically in a slight molar deficit (0.5-0.6 equivalents) relative to the amine.
  • Add the immobilized lipase (typically 1-5% w/w of the substrates).

3. Reaction Execution:

  • Stir the mixture at a controlled temperature (e.g., 25-40 °C).
  • Monitor the reaction progress by chiral HPLC or GC, tracking the enantiomeric excess (e.e.) of the unreacted amine and the acylated product.
  • Stop the reaction when approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.

4. Work-up and Separation:

  • Filter off the immobilized enzyme for reuse.
  • The resulting mixture contains the (S)-amide and the unreacted (R)-amine. These can be separated by distillation or chromatography.
  • The desired (S)-amine can be obtained by hydrolysis of the separated (S)-amide.

5. Data Summary:

ParameterDescriptionTypical Value
Enzyme Lipase (e.g., Candida antarctica Lipase B)-
Substrate Racemic 2-ethyl-6-methylaniline-
Acylating Agent Ethyl Methoxyacetate0.5-0.6 eq.
Solvent Toluene or MTBE-
Temperature 25-40 °C-
Conversion ~50%-
Enantiomeric Excess (e.e.) >98% for both amine and amide-

III. C-H Functionalization: A New Frontier in Agrochemical Lead Optimization

Direct C-H functionalization is revolutionizing synthetic chemistry by allowing for the modification of complex molecules at late stages, bypassing the need for lengthy de novo synthesis or pre-functionalized starting materials.[20] This strategy is particularly valuable in agrochemical discovery, where the ability to rapidly generate analogues of a lead compound can significantly accelerate the structure-activity relationship (SAR) studies.[21][22]

Causality of Adoption: The core advantage of C-H functionalization is its step economy.[23] By directly converting a C-H bond into a C-C, C-N, or C-O bond, this approach streamlines synthetic routes and provides access to previously unattainable molecular architectures.[20][21] In the context of agrochemicals, many of which are based on complex heterocyclic scaffolds, late-stage C-H functionalization enables the targeted modification of the core structure, allowing for fine-tuning of biological activity, metabolic stability, and physicochemical properties.[22]

Application Example: Late-Stage Arylation of a Pyrazole Herbicide Scaffold

Many modern herbicides and fungicides are based on pyrazole and other nitrogen-containing heterocycles. Late-stage C-H arylation can be used to introduce diverse aryl groups onto the pyrazole core, a common strategy for modulating the biological activity of the compound.

Logical Relationship Diagram:

CH_Activation_Logic cluster_traditional Traditional Synthesis cluster_CH C-H Functionalization Approach A1 Functionalized Starting Material A C1 Multi-step Synthesis A1->C1 B1 Functionalized Starting Material B B1->C1 D1 Final Product C1->D1 C2 Single-step C-H Activation C1->C2 Increased Efficiency & Step Economy D2 Final Product A2 Core Scaffold (e.g., Pyrazole) A2->C2 B2 Coupling Partner (e.g., Aryl Halide) B2->C2 C2->D2

Caption: Comparison of traditional vs. C-H functionalization synthetic logic.

Protocol: Palladium-Catalyzed C-H Arylation of a Pyrazole Derivative

This protocol provides a general method for the direct arylation of a pyrazole scaffold, a common core in many agrochemicals.

1. Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole substrate (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
  • Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF).

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).
  • Stir vigorously for the required time (4-24 hours), monitoring the reaction progress by TLC, GC-MS, or LC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyrazole.

4. Data Summary:

ComponentExampleRole
Substrate N-PhenylpyrazoleHeterocyclic Core
Coupling Partner 4-BromotolueneArylating Agent
Catalyst Pd(OAc)₂Palladium Source
Ligand SPhosStabilizes catalyst, promotes reaction
Base K₂CO₃Activates C-H bond, neutralizes HBr
Solvent DioxaneReaction Medium
Temperature 110 °C-
Yield 70-90%-

Conclusion

The methodologies outlined in this guide—continuous flow chemistry, biocatalysis, and C-H functionalization—represent a powerful toolkit for the modern agrochemical scientist. By embracing these technologies, researchers and developers can create safer, more sustainable, and more effective crop protection products. The shift towards these advanced synthetic strategies is not merely a trend but a necessity, driven by the complex challenges of modern agriculture.[3][4][7] The continued innovation in these fields will undoubtedly lead to the discovery and development of the next generation of agrochemicals, helping to ensure global food security in a sustainable manner.

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protocol for nitration in 5-chloro-N-methyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-chloro-N-methyl-2-nitroaniline

Introduction

This compound is a key chemical intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes. Its molecular structure, featuring a chlorinated and nitrated aniline backbone, provides multiple reactive sites for further chemical transformations. The precise introduction of a nitro group ortho to the N-methylamino group is a critical step that dictates the viability of subsequent synthetic routes.

This document provides a comprehensive guide for the synthesis of this compound through the direct nitration of 3-chloro-N-methylaniline. It is intended for researchers and scientists in drug development and process chemistry, offering in-depth technical details, mechanistic insights, and rigorous safety protocols.

Guiding Principles of the Synthesis

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 3-chloro-N-methylaniline. The success of this protocol hinges on controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer.

Reaction Scheme:

3-chloro-N-methylaniline → this compound

Mechanistic Considerations:

The regiochemical outcome of the reaction is governed by the directing effects of the two substituents on the aromatic ring: the N-methylamino group (-NHCH₃) and the chlorine atom (-Cl).

  • N-methylamino Group (-NHCH₃): This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.

  • Chlorine Atom (-Cl): This is a deactivating group due to its inductive electron withdrawal but is also ortho-, para-directing because of resonance electron donation by its lone pairs.

The nitronium ion (NO₂⁺) electrophile will preferentially attack positions most activated by the substituents. The positions ortho and para to the strongly activating -NHCH₃ group (C2, C4, and C6) are the most likely sites of reaction. The C2 position is significantly favored, resulting in the desired product, this compound.

To prevent unwanted side reactions, such as oxidation of the N-methylamino group, and to avoid the protonation of the amine in highly acidic media (which would convert it into a deactivating, meta-directing group), this protocol utilizes a mixture of nitric acid and acetic anhydride. This combination generates acetyl nitrate (in situ), a milder and effective nitrating agent.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of substituted anilines.[1][2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-chloro-N-methylaniline≥98%Standard Chemical SupplierStarting material
Acetic AnhydrideReagent Grade, ≥98%Standard Chemical SupplierUsed for in situ generation of nitrating agent
Nitric AcidFuming, 95%Standard Chemical SupplierExtremely Corrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Chemical SupplierFor neutralization/work-up
Ethanol95% or AbsoluteStandard Chemical SupplierFor recrystallization
Distilled WaterIn-house
IceIn-house

Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer with adapter

  • Dropping funnel (pressure-equalizing)

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Procedure

  • Preparation of the Starting Material:

    • In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 10.0 g (0.071 mol) of 3-chloro-N-methylaniline.

    • Cool the flask in an ice-salt bath to a temperature between 0 °C and 5 °C.

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • Caution: This step must be performed in a chemical fume hood. The mixing is exothermic.

    • In a separate beaker, carefully and slowly add 6.7 g (0.099 mol) of 95% nitric acid to 9.5 g (0.093 mol) of acetic anhydride, pre-cooled to 0 °C.

    • Keep the mixture in an ice bath and stir gently. Maintain the temperature of the nitrating mixture below 10 °C at all times.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the cooled 3-chloro-N-methylaniline in the three-neck flask using a dropping funnel over a period of approximately 60-90 minutes.

    • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [1] A rapid temperature increase can lead to the formation of undesired byproducts and a potential runaway reaction.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Reaction Quench and Product Isolation:

    • Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. This will hydrolyze any remaining acetic anhydride and precipitate the crude product.

    • Neutralize the mixture by slowly adding a 25% aqueous NaOH solution until the pH is approximately 7-8. Monitor the pH carefully.

    • Isolate the precipitated yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual acids and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified yellow crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

SubstanceMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Ratio
3-chloro-N-methylaniline141.6010.0 g0.0711.0
Nitric Acid (95%)63.016.7 g0.099~1.4
Acetic Anhydride102.099.5 g0.093~1.3
This compound186.60Theoretical: 13.2 g0.071-

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purification Purification start_mat 3-chloro-N-methylaniline reaction Nitration (0-5 °C, 2h) start_mat->reaction nit_mix Nitrating Mixture (HNO₃ + Ac₂O) nit_mix->reaction quench Quench on Ice reaction->quench neutralize Neutralize (NaOH) quench->neutralize filter_crude Vacuum Filtration neutralize->filter_crude crude_product Crude Product filter_crude->crude_product recrystallize Recrystallize (Ethanol) crude_product->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Dry in Vacuum Oven filter_pure->dry final_product Pure 5-chloro-N-methyl- 2-nitroaniline dry->final_product

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be treated with utmost caution. A thorough risk assessment is mandatory before commencing any work.[3][4]

  • Chemical Hazards:

    • Nitric Acid: A powerful oxidizing agent and extremely corrosive. It can cause severe skin and eye burns and its fumes are highly toxic upon inhalation.[3][5][6] It reacts violently with many organic compounds.[5][7]

    • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to produce acetic acid.

    • 3-chloro-N-methylaniline & this compound: These are chlorinated and nitrated aromatic compounds, which should be handled as toxic and potentially mutagenic. Avoid skin contact and inhalation.

  • Reaction Hazards:

    • Exothermic Reaction: The nitration process is highly exothermic.[4] Failure to control the temperature can lead to a "runaway" reaction, resulting in rapid gas evolution, pressure buildup, and potential explosion. Strict adherence to the specified temperature range (0-5 °C) is critical.

  • Personal Protective Equipment (PPE):

    • Always work in a well-ventilated chemical fume hood.[3]

    • Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles along with a face shield.[3]

  • Emergency Preparedness:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[3][5]

    • Have appropriate spill containment kits (e.g., sodium carbonate or other acid neutralizers) readily available.[7]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention.

  • Waste Disposal:

    • All chemical waste, including residual reaction mixtures and solvents from purification, must be collected in properly labeled hazardous waste containers.

    • Never mix nitric acid waste with organic solvents or other reactive chemicals.[7] Follow all institutional and local regulations for hazardous waste disposal.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The purified product should exhibit a sharp melting point. The literature value for a similar compound, 5-chloro-2-nitroaniline, is in the range of 128-129 °C, which can serve as a preliminary reference.[1]

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product against the starting material.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides unambiguous structural confirmation of the final product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group (-NO₂).

  • Chromatographic Methods (for purity assessment):

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, further verifying the structure.[8]

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents. (n.d.).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024).
  • Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • ChemicalBook. (n.d.). Preparation of 5-Chloro-2-nitroaniline.
  • BLD Pharm. (n.d.). 35966-84-8|this compound.
  • Filo. (2025). Convert 3-methylaniline into 3-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • EPA. (1996). method 8131 aniline and selected derivatives by gas chromatography.

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Application Notes & Protocols: Selective N,N-Dimethylation of 2-Nitro-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N,N-dimethylation of 2-nitro-5-chloroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. We present a detailed, field-proven protocol utilizing the Eschweiler-Clarke reaction, a classic and highly efficient method for the exhaustive methylation of primary amines. This approach is favored for its high yield, operational simplicity, and, crucially, its inherent selectivity for the tertiary amine, thereby preventing the formation of quaternary ammonium salts—a common side reaction with other alkylating agents. The causality behind critical experimental steps is explained, alongside a thorough discussion of the reaction mechanism, safety protocols, and product purification.

Introduction: The Significance of N-Methylated Anilines

N-methylated aromatic amines are a cornerstone of modern chemical synthesis, serving as versatile precursors and key structural motifs in a multitude of functional molecules. The specific target of this protocol, N,N-dimethyl-2-nitro-5-chloroaniline, is a valuable building block whose utility stems from the unique electronic and steric properties conferred by its substituents. The selective introduction of methyl groups to the amine nitrogen is a critical transformation that significantly alters the parent molecule's reactivity, solubility, and biological activity.

While several methods exist for amine methylation, including the use of highly toxic reagents like dimethyl sulfate or methyl iodide, the Eschweiler-Clarke reaction offers a more controlled and safer alternative.[1][2] This reductive amination procedure employs an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] The reaction is renowned for its robustness and its mechanistic feature that intrinsically halts the methylation process at the tertiary amine stage, ensuring a clean and specific conversion.[5][6]

This application note provides researchers, chemists, and drug development professionals with a self-validating and reliable protocol for this important synthesis.

Reaction Scheme and Mechanism

The methylation of 2-nitro-5-chloroaniline proceeds via the Eschweiler-Clarke reaction as follows:

Overall Reaction:

2-Nitro-5-chloroaniline is converted to N,N-dimethyl-2-nitro-5-chloroaniline using formaldehyde and formic acid.

The Eschweiler-Clarke Mechanism

The reaction mechanism is a two-stage process that repeats to achieve dimethylation. The driving force for the reduction step is the irreversible loss of carbon dioxide gas.[3]

  • Iminium Ion Formation: The primary amine first attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate quickly dehydrates to yield a reactive iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride source. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyl-2-nitro-5-chloroaniline) and releasing carbon dioxide.

  • Second Methylation: The process repeats. The newly formed secondary amine reacts with a second molecule of formaldehyde to form a tertiary iminium ion. A subsequent hydride transfer from another molecule of formic acid yields the final N,N-dimethylated product.

The reaction terminates at the tertiary amine stage because it lacks the necessary proton to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[3][5][6]

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (Substrate) C Iminium Ion A->C + H₂C=O, - H₂O B Formaldehyde E Secondary Amine C->E + HCOOH, - CO₂ D Formic Acid F Secondary Amine H Tertiary Iminium Ion F->H + H₂C=O, - H₂O G Formaldehyde J Tertiary Amine (Product) H->J + HCOOH, - CO₂ I Formic Acid

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N,N-dimethyl-2-nitro-5-chloroaniline on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Nitro-5-chloroaniline97%Sigma-AldrichStarting material
Formic Acid98-100%ACS ReagentActs as reducing agent
Formaldehyde Solution37 wt. % in H₂OACS ReagentMethyl source
Sodium Hydroxide (NaOH)PelletsACS ReagentFor neutralization
Dichloromethane (DCM)ACS Grade-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-Drying agent
Silica Gel60 Å, 230-400 mesh-For column chromatography
HexanesACS Grade-Eluent for chromatography
Ethyl AcetateACS Grade-Eluent for chromatography
Distilled Water---
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • 250 mL Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

Quantitative Data
ReagentMol. Wt. ( g/mol )AmountMoles (mmol)Equivalents
2-Nitro-5-chloroaniline172.571.73 g10.01.0
Formic Acid46.032.1 mL55.05.5
Formaldehyde (37%)30.032.0 mL25.02.5

Note: Excess formic acid and formaldehyde are used to ensure the reaction goes to completion.

Step-by-Step Procedure

protocol_workflow start Start: Assemble Glassware reagents 1. Charge Flask (Amine, Formic Acid, Formaldehyde) start->reagents reflux 2. Heat to Reflux (90-100°C, 16-20h) reagents->reflux cool 3. Cool to Room Temp. reflux->cool neutralize 4. Neutralize (Add slowly to NaOH solution) cool->neutralize extract 5. Extract Product (3x with Dichloromethane) neutralize->extract dry 6. Dry & Filter (Combine organic layers, add Na₂SO₄) extract->dry evaporate 7. Concentrate (Rotary Evaporation) dry->evaporate purify 8. Purify (Silica Gel Chromatography) evaporate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the methylation of 2-nitro-5-chloroaniline.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.73 g (10.0 mmol) of 2-nitro-5-chloroaniline.

  • Reagent Addition: In a well-ventilated fume hood, add 2.1 mL (55.0 mmol) of formic acid, followed by the cautious addition of 2.0 mL (25.0 mmol) of 37% aqueous formaldehyde solution.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. Maintain the reflux for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a solution of 10% aqueous sodium hydroxide. Carefully and slowly pour the cooled reaction mixture into the NaOH solution with stirring to neutralize the excess formic acid. The process is exothermic; an ice bath can be used for cooling. Check the pH to ensure it is basic (pH > 10).

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying: Combine the organic extracts in a clean flask. Dry the combined organic layer over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and rinse it with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. The expected product is N,N-dimethyl-2-nitro-5-chloroaniline (Molecular Weight: 200.62 g/mol ).

Critical Safety Considerations

Adherence to safety protocols is paramount. This procedure must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Chemical Hazards:

    • 2-Nitro-5-chloroaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9][10] Avoid creating dust.

    • Formic Acid: Highly corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

    • Formaldehyde: A known human carcinogen and sensitizer.[1] Avoid inhalation of vapors.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

  • Reaction Hazards: The neutralization step with sodium hydroxide is highly exothermic. Perform the addition slowly and with cooling to prevent splashing and uncontrolled boiling.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with institutional and local environmental regulations.

Discussion and Field-Proven Insights

The Eschweiler-Clarke reaction is a powerful tool for amine methylation due to its high selectivity and yield. The use of a significant excess of both formic acid and formaldehyde is a key parameter that drives the reaction to completion, ensuring the exhaustive conversion of the primary amine to its tertiary counterpart.[3][5]

Compared to alternative methylation strategies, this protocol offers distinct advantages. For instance, methylation with agents like dimethyl sulfate is notoriously hazardous, as dimethyl sulfate is a potent carcinogen and can lead to over-alkylation, yielding quaternary ammonium salts.[2][11][12][13] The Eschweiler-Clarke method elegantly circumvents this issue through its self-limiting mechanism.[6]

Successful implementation of this protocol hinges on careful temperature control during reflux and, most critically, during the neutralization work-up. Proper purification via column chromatography is essential to isolate the product from any unreacted starting material or minor byproducts. The resulting N,N-dimethyl-2-nitro-5-chloroaniline is a stable compound that can be stored for use in subsequent synthetic steps.

References

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 7, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

  • DIMETHYL SULPHATE. (n.d.). Chemstock. Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

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Application and Protocol Guide: Leveraging 5-Chloro-N-methyl-2-nitroaniline in the Synthesis of Novel Benzimidazolone-Based HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthetic application of 5-chloro-N-methyl-2-nitroaniline and its structural analog, 5-chloro-2-nitroaniline, in the development of potent HIV-1 inhibitors. The focus is on the preparation of novel benzimidazolone derivatives, a class of compounds that has demonstrated significant anti-retroviral activity.[1]

Introduction: The Rationale for Benzimidazolones as HIV-1 Inhibitors

The landscape of HIV-1 therapeutics is continually evolving, with a persistent need for novel chemical entities that can overcome drug resistance and offer improved safety profiles. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART). Benzimidazolone-based compounds have emerged as a promising class of NNRTIs due to their potent inhibitory activity against HIV-1 replication.[1] These molecules are designed to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive.

The strategic use of substituted anilines, such as this compound, provides a versatile entry point for the synthesis of a diverse library of benzimidazolone analogs. The chloro and nitro functionalities of this precursor can be strategically manipulated to introduce various substituents, enabling the fine-tuning of the molecule's antiviral activity, pharmacokinetic properties, and resistance profile.

Core Synthesis Strategy: From Nitroaniline to Benzimidazolone

The general synthetic pathway to benzimidazolone-based HIV inhibitors from a substituted nitroaniline precursor involves a multi-step process. The key transformations include the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazolone core, and subsequent functionalization.

Below is a detailed, step-by-step protocol for the synthesis of a model benzimidazolone HIV inhibitor, starting from 5-chloro-2-nitroaniline. The protocol for the N-methylated analog, this compound, would follow a similar reaction sequence, yielding the corresponding N-methylated benzimidazolone.

PART 1: Synthesis of 1,2-Diaminobenzene Intermediate

Expertise & Experience: The initial and critical step is the selective reduction of the nitro group in the presence of a chloro substituent. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The choice of solvent and hydrogen pressure is crucial to ensure complete reduction without affecting the chloro group.

Protocol 1: Reduction of 5-chloro-2-nitroaniline

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-chloro-2-nitroaniline (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (0.05 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1,2-diaminobenzene. This intermediate is often used in the next step without further purification.

PART 2: Formation of the Benzimidazolone Core

Expertise & Experience: The formation of the benzimidazolone ring is typically achieved through a cyclization reaction with a carbonylating agent. Triphosgene is a solid, safer alternative to phosgene gas and is highly effective for this transformation. The reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

Protocol 2: Cyclization to form 6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Reaction Setup: Dissolve the crude 4-chloro-1,2-diaminobenzene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Carbonylation: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one.

PART 3: N-Alkylation and Further Functionalization (Example)

Expertise & Experience: The benzimidazolone core can be further functionalized to enhance its antiviral potency. N-alkylation is a common strategy to introduce side chains that can interact with specific residues in the NNRTI binding pocket of HIV-1 reverse transcriptase. The choice of the alkylating agent and reaction conditions will determine the final structure of the inhibitor.

Protocol 3: N-Alkylation with a Substituted Benzyl Bromide

  • Reaction Setup: To a solution of 6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Alkylating Agent Addition: Add the desired substituted benzyl bromide (e.g., 4-cyanobenzyl bromide) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by column chromatography to obtain the final N-alkylated benzimidazolone inhibitor.

Visualizing the Synthesis Workflow

HIV_Inhibitor_Synthesis cluster_start Starting Material cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Alkylation A This compound P1 H2, Pd/C Methanol A->P1 B 4-Chloro-N1-methylbenzene-1,2-diamine P2 Triphosgene, Et3N DCM B->P2 P1->B C 6-Chloro-1-methyl-1,3-dihydro- 2H-benzo[d]imidazol-2-one P3 Substituted Benzyl Bromide K2CO3, DMF C->P3 P2->C D Final HIV-1 Inhibitor (e.g., N-benzylated) P3->D

Caption: Synthetic workflow for a benzimidazolone HIV-1 inhibitor.

Data Presentation: Key Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Nitro ReductionH₂, 10% Pd/CMethanol25>90
2CyclizationTriphosgene, TriethylamineDCM0 to 2575-85
3N-AlkylationSubstituted Benzyl Bromide, K₂CO₃DMF2560-80

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. Each step yields a stable intermediate that can be characterized by standard analytical techniques (NMR, Mass Spectrometry, HPLC) to confirm its identity and purity before proceeding to the next step. This modular approach ensures the integrity of the synthetic pathway and the quality of the final product.

Conclusion and Future Perspectives

This compound and its non-methylated analog are valuable precursors for the synthesis of novel benzimidazolone-based HIV-1 inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the creation of a diverse range of compounds for structure-activity relationship (SAR) studies. Further exploration of different substituents on the benzimidazolone core and the N-alkyl side chains holds the potential for the discovery of next-generation NNRTIs with enhanced potency and a higher barrier to resistance.

References

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024).

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Synthesis of 5-Chloro-1-methyl-1H-benzo[d]imidazole: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery and development. Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and antihypertensive agents.[2] The strategic functionalization of the benzimidazole core is a key approach in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of new drug candidates. This guide focuses on the synthesis of a specific and valuable derivative, 5-chloro-1-methyl-1H-benzo[d]imidazole, utilizing 5-chloro-N-methyl-2-nitroaniline as a readily accessible starting material. The introduction of a chlorine atom at the 5-position and a methyl group at the N-1 position can significantly influence the biological activity of the resulting compound, making it a molecule of interest for further investigation in anticancer and antiviral research.[3][4][5][6]

Strategic Approach: One-Pot Reductive Cyclization

The synthesis of benzimidazoles from o-nitroanilines is a well-established transformation in organic chemistry. A particularly efficient and atom-economical approach is the one-pot reductive cyclization. This strategy involves the in-situ reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable one-carbon source to form the imidazole ring. This methodology obviates the need for the isolation of the often unstable o-phenylenediamine intermediate, thereby streamlining the synthetic process and often leading to higher overall yields.

This application note will detail a robust and reproducible protocol for the synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole via the reductive cyclization of this compound. We will explore the mechanistic underpinnings of this transformation and provide a step-by-step guide suitable for researchers in both academic and industrial settings.

Reaction Mechanism: A Stepwise Look at Benzimidazole Formation

The one-pot synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole from this compound proceeds through a cascade of reactions. The generally accepted mechanism involves two key stages:

  • Reduction of the Nitro Group: The process is initiated by the reduction of the nitro group of this compound to an amino group. This is typically achieved using a variety of reducing agents, with common examples including sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups.

  • Cyclization with a One-Carbon Source: The in-situ generated N-methyl-4-chloro-1,2-phenylenediamine then reacts with a one-carbon electrophile. Common C1 sources include formic acid, aldehydes (such as formaldehyde or paraformaldehyde), or orthoesters. In the presence of an acid catalyst, the newly formed amino group attacks the carbonyl carbon of the C1 source, leading to a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration afford the final benzimidazole product.

The following diagram illustrates the proposed reaction pathway:

Reaction_Mechanism Start This compound Intermediate1 N-methyl-4-chloro-1,2-phenylenediamine Start->Intermediate1 Reduction [Reducing Agent] C1_Source One-Carbon Source (e.g., Formic Acid) Intermediate2 Schiff Base Intermediate C1_Source->Intermediate2 Intermediate1->Intermediate2 Condensation Product 5-chloro-1-methyl-1H-benzo[d]imidazole Intermediate2->Product Cyclization & Dehydration caption Proposed reaction mechanism for the synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole.

Caption: Proposed reaction mechanism.

Experimental Protocol: Synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole

This protocol provides a detailed procedure for the one-pot synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole from this compound using formic acid as the C1 source and tin(II) chloride as the reducing agent.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound35966-84-8C₇H₇ClN₂O₂186.60
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1Cl₂H₄O₂Sn225.65
Formic acid (HCOOH)64-18-6CH₂O₂46.03
Ethanol (EtOH)64-17-5C₂H₆O46.07
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated sodium bicarbonate (NaHCO₃) solution-NaHCO₃84.01
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 10 mmol) and ethanol (40 mL).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (11.28 g, 50 mmol) in one portion.

  • Initiation of Reduction: Carefully add concentrated hydrochloric acid (10 mL) dropwise to the stirred mixture. An exothermic reaction will be observed.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. The progress of the reduction can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reduction.

  • Addition of C1 Source: After the reduction is complete, cool the reaction mixture to room temperature. Add formic acid (1.15 mL, 30 mmol) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux again and maintain for 4 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 5-chloro-1-methyl-1H-benzo[d]imidazole as a solid.

Expected Yield and Characterization

The expected yield of the purified product is typically in the range of 80-90%.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.26 (s, 1H), 7.68 (d, J = 1.8 Hz, 1H), 7.62 (d, J = 8.6 Hz, 1H), 7.20 (dd, J = 8.6, 1.8 Hz, 1H), 3.85 (s, 3H).[7]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 143.4, 142.8, 134.0, 126.3, 121.9, 118.5, 111.5, 31.2.[7]

  • Mass Spectrometry (EI): m/z 166 (M⁺), 168 (M⁺+2).[7]

Applications in Drug Discovery and Development

The 5-chloro-1-methyl-1H-benzo[d]imidazole scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The presence of the chloro and methyl groups can significantly impact the compound's biological activity and pharmacokinetic profile.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives.[8] The 5-chloro substitution, in particular, has been shown to be a key feature in several potent anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[9] The synthesized 5-chloro-1-methyl-1H-benzo[d]imidazole can serve as a crucial intermediate for the development of more complex molecules with enhanced anticancer activity. For instance, it can be further functionalized at the 2-position to generate a library of compounds for screening against various cancer cell lines.

Antiviral Activity

The benzimidazole core is also a prominent feature in many antiviral drugs.[1][2][5][6][10] The structural similarity to purine nucleosides allows these compounds to interfere with viral replication processes. The specific substitution pattern of 5-chloro-1-methyl-1H-benzo[d]imidazole may confer activity against a range of viruses, including HIV and hepatitis C.[2][6] Further derivatization of this scaffold could lead to the discovery of novel antiviral agents with improved efficacy and resistance profiles.

Workflow and Logic Diagram

The following diagram outlines the logical workflow for the synthesis and potential application of 5-chloro-1-methyl-1H-benzo[d]imidazole.

Workflow Start Starting Material: This compound Synthesis One-Pot Reductive Cyclization Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Product: 5-chloro-1-methyl-1H-benzo[d]imidazole Characterization->Product Application Application in Drug Discovery Product->Application Anticancer Anticancer Research Application->Anticancer Antiviral Antiviral Research Application->Antiviral

Caption: Synthetic and application workflow.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole from this compound. The detailed one-pot reductive cyclization protocol, coupled with an understanding of the underlying reaction mechanism, offers a reliable method for obtaining this valuable building block. The highlighted applications in anticancer and antiviral drug discovery underscore the significance of this compound and provide a rationale for its synthesis and further exploration by researchers in the field of medicinal chemistry. The presented workflow and protocols are designed to be readily implemented in a standard laboratory setting, empowering scientists to accelerate their research and development efforts in the quest for novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • Kanwal, S., et al. (2019). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. ResearchGate. Retrieved from [Link]

  • Efremova, Y. V., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. ResearchGate. Retrieved from [Link]

  • Perin, N., et al. (2025). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate. Retrieved from [Link]

  • Perin, N., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved from [Link]

  • Ragaini, F., & Fantauzzi, S. (2022). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Retrieved from [Link]

  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. Retrieved from [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect. Retrieved from [Link]

  • Ragaini, F., & Fantauzzi, S. (2022). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Singh, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
  • Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Retrieved from [Link]

  • Saetan, J., et al. (2015). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Eldebss, T. M. A., et al. (2016). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. PubMed. Retrieved from [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Youssif, B. G. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PubMed Central. Retrieved from [Link]

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  • Salazar, V. Z., et al. (2021). Synthesis of (5-chloro-2-(aryl)-1H-benzo... ResearchGate. Retrieved from [Link]

  • Liu, J., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Retrieved from [Link]

  • Reddy, D. P., Jat, R., & Podila, N. K. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]

  • Balamurugan, K., et al. (2024). Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. We will explore the underlying chemical principles for common experimental challenges and offer validated protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for the planning and execution of the synthesis.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and direct method is the selective N-methylation of the starting material, 5-chloro-2-nitroaniline. This reaction typically involves a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base. The starting material, 5-chloro-2-nitroaniline, is itself synthesized from m-dichlorobenzene via nitration and subsequent amination.[1][2][3]

Q2: What are the critical reaction parameters that influence the yield and selectivity?

Several factors are paramount for a successful synthesis:

  • Choice of Base: The strength and type of base are crucial for deprotonating the aniline's amino group, facilitating its nucleophilic attack on the methylating agent. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[4][5]

  • Reaction Temperature: Temperature control is critical. Exothermic reactions, especially with potent methylating agents like DMS, can lead to side reactions if not properly managed. Conversely, insufficient temperature can result in a sluggish or incomplete reaction.

  • Stoichiometry: The molar ratio of the aniline, base, and methylating agent must be carefully controlled. An excess of the methylating agent can lead to the formation of the undesired N,N-dimethylated byproduct.[4][6]

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF or DMSO are often used, but phase-transfer catalysis conditions can allow for a wider range of solvents.[4][7]

Q3: What are the primary side products, and how do they form?

The most common side product is 5-chloro-N,N-dimethyl-2-nitroaniline . This arises from a second methylation event on the desired mono-methylated product. This is particularly problematic if the reaction temperature is too high or if an excess of the methylating agent is used. Another potential impurity is the unreacted starting material, 5-chloro-2-nitroaniline, if the reaction does not go to completion.

Q4: What are the key safety considerations for this synthesis?

  • Methylating Agents: Reagents like dimethyl sulfate (DMS) and methyl iodide are potent alkylating agents and are toxic and carcinogenic.[8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Corrosive Reagents: Strong acids and bases used in the synthesis are corrosive.[9] Handle them with care and appropriate PPE.

  • Exothermic Reactions: The methylation reaction can be highly exothermic.[9] Use an ice bath for temperature control, especially during the addition of reagents, to prevent a runaway reaction.

Synthesis and Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is a common issue that can often be traced back to several key factors.

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Verify Purity of 5-chloro-2-nitroaniline (SM) start->check_sm check_base Is the Base Sufficiently Strong and Dry? start->check_base check_temp Was Reaction Temperature Optimal? start->check_temp check_reagent Is the Methylating Agent Active? start->check_reagent sm_impure SM is Impure check_sm->sm_impure No base_issue Base is Weak or Wet check_base->base_issue No temp_issue Temperature Too Low check_temp->temp_issue No reagent_issue Reagent Decomposed check_reagent->reagent_issue No sol_sm Action: Recrystallize Starting Material sm_impure->sol_sm sol_base Action: Use Stronger Base (e.g., NaH) or Dry Existing Base base_issue->sol_base sol_temp Action: Gradually Increase Temperature and Monitor by TLC/LC-MS temp_issue->sol_temp sol_reagent Action: Use a Fresh Bottle of Methylating Agent reagent_issue->sol_reagent

Caption: Troubleshooting workflow for low product yield.

  • Possible Cause A: Incomplete Deprotonation of the Aniline

    • Explanation: The N-H bond of the secondary amine on 5-chloro-2-nitroaniline is acidic, but requires a sufficiently strong base to generate the nucleophilic anion needed for methylation. The electron-withdrawing nature of the nitro and chloro groups increases this acidity compared to aniline, but a weak base like sodium bicarbonate may be insufficient.

    • Solution:

      • Use a Stronger Base: Switch from weaker bases (e.g., K₂CO₃) to a stronger base like sodium hydroxide (NaOH) or, for a more robust reaction, sodium hydride (NaH).[5] When using NaH, a catalytic amount of water can generate highly reactive, dry NaOH in situ, which can significantly accelerate the reaction.[5]

      • Ensure Anhydrous Conditions: If using moisture-sensitive bases like NaH, ensure your solvent is anhydrous. Water will quench the hydride, rendering it ineffective.

  • Possible Cause B: Poor Quality of Starting Material or Reagents

    • Explanation: Impurities in the 5-chloro-2-nitroaniline can interfere with the reaction. Similarly, methylating agents like dimethyl sulfate can hydrolyze over time if exposed to atmospheric moisture, reducing their efficacy.

    • Solution:

      • Verify Starting Material Purity: Confirm the purity of your 5-chloro-2-nitroaniline via melting point analysis or spectroscopy (NMR, LC-MS). If necessary, recrystallize the starting material from a suitable solvent like ethanol.[10][11]

      • Use Fresh Reagents: Use a recently opened or properly stored bottle of dimethyl sulfate or methyl iodide.

Problem 2: Formation of N,N-dimethylated Byproduct

The presence of 5-chloro-N,N-dimethyl-2-nitroaniline is a common selectivity issue that complicates purification and lowers the yield of the desired product.

  • Possible Cause A: Excess Methylating Agent

    • Explanation: After the first methylation, the product, this compound, can be deprotonated and react again with any remaining methylating agent. Using a significant excess of the methylating agent drives this second reaction.

    • Solution:

      • Control Stoichiometry: Use a precise molar equivalent of the methylating agent (e.g., 1.0 to 1.1 equivalents) relative to the starting aniline.

      • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).[6] This maintains a low instantaneous concentration of the methylating agent, favoring mono-methylation.

  • Possible Cause B: High Reaction Temperature

    • Explanation: Higher temperatures increase the rate of both the first and second methylation reactions. This can lead to the rapid formation of the mono-methylated product, which then quickly converts to the di-methylated byproduct.

    • Solution:

      • Lower the Temperature: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

Problem 3: Difficult Product Isolation and Purification

Even with a good reaction outcome, isolating a pure product can be challenging.

  • Possible Cause A: Co-elution or Co-crystallization with Starting Material

    • Explanation: The product and starting material have similar polarities, which can make them difficult to separate by column chromatography or fractional crystallization.

    • Solution:

      • Drive the Reaction to Completion: Ensure the starting material is fully consumed by monitoring the reaction with TLC. If a small amount remains, consider adding a slight excess of the methylating agent near the end of the reaction.

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A hexane/ethyl acetate or toluene/ethyl acetate solvent system often provides good resolution.

      • Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any remaining basic starting material by converting it to its water-soluble salt.

Experimental Protocols

Protocol 1: Standard N-Methylation using Dimethyl Sulfate (DMS)

This protocol is a reliable starting point for the synthesis.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as acetone or THF.

  • Base Addition: Add powdered potassium carbonate (1.5 eq) to the solution.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • DMS Addition: Add dimethyl sulfate (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.

Protocol 2: High-Selectivity N-Methylation using Phase-Transfer Catalysis

This method can improve yield and selectivity, especially for larger-scale reactions.[7]

  • Setup: Combine 5-chloro-2-nitroaniline (1.0 eq), toluene, and a 50% aqueous sodium hydroxide solution in a flask.

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Reagent Addition: With vigorous stirring, add dimethyl sulfate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. The catalyst facilitates the transfer of the hydroxide ion into the organic phase and the deprotonated aniline anion back, accelerating the reaction.[12]

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify as described in Protocol 1.

ParameterProtocol 1 (Standard)Protocol 2 (Phase-Transfer)
Base K₂CO₃ (solid)50% NaOH (aq)
Solvent Acetone / THFToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide
Temperature 0 °C to RTRoom Temperature
Typical Yield 75-85%85-95%
Selectivity GoodExcellent

Reaction Mechanism Visualization

N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) SM 5-Chloro-2-nitroaniline (R-NH₂) Anion Anilide Anion (R-NH⁻) SM->Anion Deprotonation Base Base (B:) BaseH BH Anion_ref Anilide Anion DMS Dimethyl Sulfate (CH₃-O-SO₂-O-CH₃) Product This compound (R-NH-CH₃) LeavingGroup CH₃OSO₃⁻ Anion_ref->Product SN2 Attack

Caption: Mechanism for N-methylation of 5-chloro-2-nitroaniline.

References

  • Vertex AI Search. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
  • Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • Benchchem. Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds.
  • Vertex AI Search. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ChemicalBook. N-Methylaniline synthesis.
  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • SpringerLink. methylation of amines using formic acid via simple inorganic base catalysis.
  • Wiley Online Library. Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions.
  • Benchchem. optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.
  • Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Available from: [Link]

  • PubMed. An efficient and practical N-methylation of amino acid derivatives.
  • ResearchGate. Methods for Direct Reductive N-Methylation of Nitro Compounds.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis.
  • Benchchem. Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • Bentham Science. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview.
  • J-STAGE. AZ‑Methylation and N‑Ethylation of Aniline'.
  • ChemicalBook. Preparation of 5-Chloro-2-nitroaniline.
  • University of Liverpool IT Services. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • YouTube. Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry.
  • European Patent Office. Second harmonic generation with 5-chloro-2-nitroaniline.
  • National Institutes of Health. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • ResearchGate. N‐methylation of aniline and methanol with catalyst 2.
  • Guidechem. How is 5-Chloro-2-nitroaniline synthesized and used? - FAQ.
  • Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Available from: [Link]

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Technical Support Center: Purification of Crude 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-N-methyl-2-nitroaniline (C₇H₇ClN₂O₂). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Compound and Potential Impurities

This compound is a substituted nitroaniline that often requires rigorous purification to remove by-products and unreacted starting materials from its synthesis. The choice of purification method is critically dependent on the nature of these impurities.

Common synthetic routes may introduce several types of impurities:

  • Starting Materials: Unreacted 5-chloro-2-nitroaniline or N-methylating agents.

  • Isomeric Impurities: Other isomers formed during the nitration of chloroanilines.

  • Over-methylated Products: D-methylated or other polysubstituted by-products.

  • Hydrolysis Products: Reversion to 5-chloro-2-nitroaniline if the N-methyl group is cleaved under harsh conditions.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A preliminary purity assessment by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to devise an effective purification strategy.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The three most effective and widely used purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice depends on the impurity profile and the desired scale of purification.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solubility data for this compound is not extensively published, we can infer suitable solvents from its parent compound, 5-chloro-2-nitroaniline, and general principles. Alcohols like methanol and ethanol are commonly used for recrystallizing nitroanilines.[3][4][5] A mixed solvent system, such as ethanol/water, can also be effective for optimizing yield and purity.[2]

Q3: What level of purity can I expect to achieve with a single purification step?

A3: A single, well-optimized recrystallization can often increase the purity to >98%.[6][7] For very high purity requirements (>99.5%), a second recrystallization or column chromatography may be necessary.[4]

Q4: Can I use activated charcoal during recrystallization?

A4: Yes, if your crude product is highly colored (e.g., dark brown or tarry), adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[2] Use it sparingly, as it can also adsorb your product and reduce the yield.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseSolution
Oily Precipitate Forms Instead of Crystals The solvent is too nonpolar, or the solution is supersaturated. The melting point of the compound might be lower than the boiling point of the solvent.Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution).[2] Try seeding the solution with a small, pure crystal of the product. Ensure the cooling process is slow to allow for proper crystal lattice formation.[2]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use a minimal amount of hot solvent to dissolve the crude product.[2] Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[2] Pre-heat the funnel and filter paper during hot filtration to prevent the product from crashing out.
Product is Still Impure After Recrystallization The chosen solvent system is not effective at separating the impurities. Isomeric impurities have very similar solubility profiles.Multiple recrystallizations may be necessary.[2] Consider using a different solvent or a mixture of solvents to improve selectivity.[2] For persistent impurities, chromatographic methods should be employed.[2] A patent for the parent compound suggests heating in an alcoholic solvent with a catalytic amount of sulfuric acid to improve purity.[8]
Product Discoloration (e.g., Dark Yellow or Brown) Presence of colored impurities or degradation products. The compound may be unstable at the boiling point of the solvent.Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.[2] Choose a solvent with a lower boiling point if thermal degradation is suspected. The compound is reported to be stable at room temperature.[9][10]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Product and Impurities The mobile phase composition is not optimal. The column is overloaded.Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for chloroanilines is a mixture of hexane and ethyl acetate.[11] Reduce the amount of crude material loaded onto the column.
Peak Tailing The compound is interacting with the stationary phase (e.g., silica gel, which is acidic).For basic compounds like anilines, adding a small amount of a competing base (e.g., 0.1-1% triethylamine) to the mobile phase can reduce tailing.[2]
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar (elutes too quickly) or too nonpolar (elutes too slowly).Adjust the polarity of the mobile phase.[2] For normal-phase chromatography, decrease the proportion of the more polar solvent (e.g., ethyl acetate) to increase retention time, and vice versa.
Clogged Column Particulate matter in the crude sample. The sample is not fully dissolved in the loading solvent.Filter the crude sample solution through a small plug of celite or a syringe filter before loading it onto the column. Ensure the sample is fully dissolved in a minimal amount of the mobile phase.[11]

IV. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC (a good starting point is 9:1 hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.[11]

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if necessary.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[11]

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[11]

V. Visualized Workflows

Purification_Workflow crude Crude this compound assess Assess Purity (TLC/HPLC/NMR) crude->assess recrystallization Recrystallization assess->recrystallization High Conc. of Product chromatography Column Chromatography assess->chromatography Complex Mixture pure_product Pure Product (>98%) recrystallization->pure_product >98% Pure further_purification Further Purification Needed recrystallization->further_purification <98% Pure chromatography->pure_product further_purification->chromatography

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Slow Cooling dissolve->cool precipitate Precipitate Forms cool->precipitate crystals Crystals Form precipitate->crystals Yes oil Oily Precipitate precipitate->oil No solution Solution Remains Clear precipitate->solution No add_seed Add Seed Crystal oil->add_seed add_cosolvent Add Polar Co-solvent oil->add_cosolvent too_much_solvent Too Much Solvent Used solution->too_much_solvent concentrate Concentrate Solution too_much_solvent->concentrate concentrate->cool

Caption: Troubleshooting logic for recrystallization issues.

VI. References

Sources

Technical Support Center: Synthesis of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide actionable troubleshooting advice for common experimental issues, and offer validated protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of isomers that are difficult to separate. What is the primary cause?

A1: The most common cause of isomeric impurities is the non-regioselective nature of the core reactions. If you are employing the Nucleophilic Aromatic Substitution (SNAr) route starting from 2,4-dichloronitrobenzene, the incoming nucleophile (methylamine) can attack the carbon bearing the chlorine at the C4 position in addition to the desired C2 position. This results in the formation of the isomeric byproduct, 3-chloro-4-nitro-N-methylaniline.[1] Similarly, in the electrophilic nitration route starting from a 3-chloroaniline derivative, the directing effects of the chloro and amino groups can lead to the formation of other nitrated isomers.

Q2: I am experiencing very low yields. What are the most critical parameters to investigate?

A2: Low yields in SNAr reactions often stem from insufficient activation of the aromatic ring or suboptimal reaction conditions.[2] Ensure your temperature and pressure are adequate to overcome the activation energy barrier, especially when using a less reactive substrate. For nitration-based routes, the primary culprits are often poor temperature control, leading to decomposition and side reactions, or incomplete protection of the aniline starting material, which can be oxidized by the nitrating mixture.[3]

Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What likely occurred?

A3: This typically indicates decomposition or polymerization. In nitration reactions, this is a classic sign of poor temperature control, where the reaction has become exothermic and uncontrollable, leading to the oxidation of organic materials. In SNAr reactions, excessively high temperatures or prolonged reaction times, especially in the presence of a strong base, can lead to complex side reactions and degradation of both starting materials and products.

Q4: How can I effectively remove unreacted 2,4-dichloronitrobenzene from my final product?

A4: Unreacted 2,4-dichloronitrobenzene can often be removed through recrystallization. Due to differences in polarity and crystal lattice energy, the desired this compound will preferentially crystallize from a suitable solvent system (e.g., ethanol or methanol), leaving the less polar starting material in the mother liquor.[4] For high-purity requirements, column chromatography is also a viable, albeit less scalable, option.

Troubleshooting Guide: Side Reactions & Impurities

The synthesis of this compound is most commonly achieved via the amination of 2,4-dichloronitrobenzene. This SNAr pathway is robust but susceptible to specific side reactions. The following guide addresses issues primarily from the perspective of this route.

Visual Workflow: Troubleshooting SNAr Synthesis

G cluster_symptoms Observable Symptoms cluster_causes Probable Causes cluster_solutions Corrective Actions Symptom1 Low Yield Cause1 Suboptimal Conditions (Temp/Pressure Too Low) Symptom1->Cause1 Symptom2 Isomeric Impurities (TLC/HPLC) Cause2 Attack at C4 Position Symptom2->Cause2 Symptom3 High MW Impurity (MS) Cause3 Diamination Reaction Symptom3->Cause3 Symptom4 Unreacted Starting Material Cause4 Incomplete Reaction Symptom4->Cause4 Solution1 Increase Temperature/Pressure Monitor Reaction Progress (TLC) Cause1->Solution1 Solution2 Optimize Solvent Polarity Purify via Recrystallization Cause2->Solution2 Solution3 Use Stoichiometric Amine Reduce Reaction Time/Temp Cause3->Solution3 Solution4 Increase Reaction Time Verify Reagent Purity Cause4->Solution4

Caption: Troubleshooting workflow for SNAr synthesis.

Data Table: Common Impurities and Solutions
Symptom Potential Side Reaction / Cause Mechanistic Explanation Suggested Corrective Actions
Isomeric Impurity Detected Formation of 3-chloro-4-nitro-N-methylanilineThe nitro group at C1 activates both the C2 (ortho) and C4 (para) positions for nucleophilic attack. While attack at C2 is generally favored, attack at C4 can occur, leading to the isomeric byproduct.[1][5]Process Control: Lowering the reaction temperature may improve regioselectivity. Purification: Perform recrystallization from ethanol or methanol. The desired product is often less soluble and will crystallize first.[4]
High Molecular Weight Impurity Diamination to form 2,4-bis(methylamino)-nitrobenzeneUnder forcing conditions or with a large excess of methylamine, a second SNAr reaction can occur, replacing the remaining chlorine atom with another methylamino group.[1]Stoichiometry: Use a controlled molar equivalent of methylamine (e.g., 1.05-1.2 equivalents). Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed.
Low Yield / Unreacted Starting Material Incomplete ReactionThe SNAr reaction has a significant activation energy barrier. Insufficient temperature, pressure, or reaction time will result in a low conversion rate.[2]Optimization: Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor by TLC/HPLC. Ensure the pressure in the autoclave is maintained.[4][6] Verify the purity of the starting 2,4-dichloronitrobenzene.
Phenolic Impurities Detected Hydrolysis of C-Cl bondIf significant water is present in the reaction medium, it can act as a competing nucleophile, leading to the formation of chloronitrophenols, especially under basic conditions.Reagent Quality: Use anhydrous solvents and ensure the methylamine solution is not overly aqueous. Dry the starting material if necessary.

Key Reaction Pathways and Side Reactions

The primary route via amination of 2,4-dichloronitrobenzene involves the replacement of the chlorine atom at the C2 position, which is activated by the electron-withdrawing nitro group at C1.

G SM 2,4-Dichloronitrobenzene Amine + CH3NH2 (Methylamine) Product 5-chloro-N-methyl- 2-nitroaniline (Desired Product) Amine->Product Desired Path (Attack at C2) Isomer 3-chloro-4-nitro- N-methylaniline (Isomeric Impurity) Amine->Isomer Side Reaction (Attack at C4) Diamination 2,4-bis(methylamino)- nitrobenzene (Diamination) Product->Diamination + CH3NH2 (Excess)

Caption: SNAr synthesis pathway and major side reactions.

Validated Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on common industrial methods involving high-pressure amination.[4][7][8]

Safety Precaution: This reaction must be conducted in a suitable high-pressure autoclave by trained personnel. Ensure proper ventilation and pressure monitoring.

  • Reactor Setup: To a 1L stainless steel autoclave, add 2,4-dichloronitrobenzene (1.0 mol, 192.0 g) and a solvent such as toluene or methanol (500 mL).[4][7]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen.

  • Amine Addition: Introduce methylamine (e.g., as a 40% solution in water or as condensed liquid gas, 2.0-3.0 mol) into the sealed reactor. Note: Precise control of amine equivalents is crucial to minimize diamination.

  • Reaction: Begin stirring and heat the reactor to the target temperature, typically between 140-160°C.[6][7] The internal pressure will rise significantly (e.g., 7-9 MPa).

  • Monitoring: Maintain the reaction at temperature for 5-8 hours.[6][7] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.

  • Cooldown & Depressurization: Once the reaction is complete, cool the reactor to below 40°C.[4] Slowly vent the excess pressure of methylamine and other volatiles.

  • Workup: Open the reactor and transfer the contents to a beaker. Add water (approx. 500 mL) to dissolve the ammonium chloride byproduct. Stir vigorously.

  • Isolation: Filter the resulting slurry. Wash the collected solid cake thoroughly with water to remove any remaining salts.

  • Drying: Dry the crude yellow solid product in a vacuum oven at 60-70°C. The crude product can now be taken for purification.

Protocol 2: Purification by Recrystallization

This procedure is effective at removing unreacted starting material and some isomeric impurities.[4][9]

  • Solvent Selection: Place the crude this compound in a flask. Add a suitable solvent, such as methanol or 95% ethanol (typically 3-5 mL per gram of crude product).

  • Dissolution: Heat the mixture to reflux with stirring until all the solid has dissolved. If some impurities remain undissolved, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Bright yellow crystals of the purified product should form. For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Validation: Check the purity of the final product by measuring its melting point (literature: 125-129°C) and by TLC/HPLC analysis.[8]

References

  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Process for the preparation of nitroanilines.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. BOC Sciences.
  • Method for producing 5-chloro-2-nitroaniline.
  • Preparation of 5-Chloro-2-nitroaniline. ChemicalBook.
  • How to Synthesize 5-Chloro-2-nitroaniline and Its Applic
  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic Arom
  • 5-Chloro-2-nitroaniline | 1635-61-6. ChemicalBook.
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Technical Support Center: Optimization of Reaction Conditions for 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization.

The synthesis of this compound is primarily a two-stage process: the formation of the 5-chloro-2-nitroaniline precursor, followed by its N-methylation. Success in the final step is critically dependent on the quality of the starting material and a nuanced understanding of the factors governing the N-alkylation of a deactivated aniline.

Part 1: Troubleshooting the Precursor Synthesis (5-chloro-2-nitroaniline)

Before attempting the N-methylation, ensuring a high-purity supply of the 5-chloro-2-nitroaniline starting material is paramount. This intermediate is typically synthesized via the amination of 2,4-dichloronitrobenzene.

Frequently Asked Questions: Precursor Synthesis

Q1: My yield for the amination of 2,4-dichloronitrobenzene is consistently low. What are the critical parameters?

A1: Low yield in this nucleophilic aromatic substitution (SNAr) reaction is often tied to reaction conditions that are not sufficiently forcing. The key parameters are temperature, pressure, and the concentration of ammonia.

  • Temperature and Pressure: This reaction typically requires high temperatures (e.g., 160°C) and, consequently, high pressure when using liquid ammonia in an autoclave.[1][2] These conditions are necessary to overcome the activation energy for the substitution of the chlorine atom ortho to the activating nitro group. Insufficient heat will result in a sluggish and incomplete reaction.

  • Ammonia Concentration: A significant excess of ammonia is used to drive the reaction equilibrium towards the product and to act as the solvent.[1][3] Ensure the autoclave is properly sealed to maintain pressure and ammonia concentration throughout the heating cycle.

  • Solvent: Toluene is often used as a co-solvent to facilitate mixing and heat transfer.[1][2]

Q2: How do I effectively purify the crude 5-chloro-2-nitroaniline product?

A2: Purification is crucial to remove unreacted starting material and potential isomeric byproducts.

  • Initial Workup: After the reaction, excess ammonia is vented, and the reaction mass is typically quenched in water to dissolve the ammonium chloride byproduct. The crude product can then be isolated by filtration.[1][3]

  • Recrystallization: The most common and effective method for purification is recrystallization from an alcohol, such as methanol or ethanol.[1][4][5] This process effectively removes residual starting materials and impurities, yielding a product with high purity (often >99%).[1][2] A process involving heating the crude product in an alcoholic solvent with a catalytic amount of sulfuric acid has also been reported to improve purity.[4]

Part 2: Optimization and Troubleshooting for N-Methylation

The N-methylation of 5-chloro-2-nitroaniline presents the core challenge: the nucleophilicity of the amine is severely diminished by the potent electron-withdrawing effect of the ortho-nitro group.[6] This necessitates a careful selection of reagents and conditions to achieve efficient conversion.

Experimental Workflow Overview

G cluster_0 Precursor Synthesis cluster_1 Purification cluster_2 N-Methylation cluster_3 Final Purification A 2,4-Dichloronitrobenzene B High-Pressure Amination (Liquid NH3, Toluene, 160°C) A->B C Crude 5-chloro-2-nitroaniline B->C D Recrystallization (Methanol) C->D E Pure 5-chloro-2-nitroaniline D->E F N-Methylation Reaction (Base, Solvent, Methylating Agent) E->F G Crude this compound F->G H Column Chromatography or Recrystallization G->H I Final Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions: N-Methylation

Q1: Why is my N-methylation reaction not proceeding or showing very low conversion?

A1: This is the most common issue and stems directly from the low nucleophilicity of the starting aniline.[6] To overcome this, you must optimize the "three pillars" of the reaction: the base, the solvent, and the temperature.

  • Base Strength: A weak base (e.g., NaHCO₃) is likely insufficient to deprotonate the aniline nitrogen. A stronger base is required to increase the amine's nucleophilicity. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[7] For very stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be considered, though it requires stringent anhydrous conditions and careful handling.[8]

  • Solvent Choice: Polar aprotic solvents are highly recommended. Solvents like DMF (dimethylformamide), acetonitrile, or DMSO are ideal because they can dissolve the reactants and stabilize charged intermediates without protonating the amine, thus preserving its reactivity.[6][7]

  • Reaction Temperature: Due to the low reactivity, elevated temperatures (e.g., 60-100°C) are often necessary to achieve a reasonable reaction rate.[6][8] Always monitor the reaction for potential decomposition at higher temperatures.

Q2: What are the best choices for a methylating agent?

A2: The choice of methylating agent involves a trade-off between reactivity, safety, and selectivity.

  • High Reactivity: Methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄) are highly reactive and effective. However, they are toxic and more likely to cause over-methylation.

  • Moderate Reactivity & Selectivity: Dimethyl carbonate (DMC) is a greener and safer alternative that can provide high selectivity for mono-methylation, often in the presence of a suitable base.[9]

  • Alternative C1 Sources: Catalytic methods using methanol or formic acid as the C1 source are also viable.[10][11] These often require specific transition-metal catalysts (e.g., Ruthenium complexes) and can proceed under relatively mild conditions.[11]

Q3: I'm observing a second, less polar spot on my TLC plate. Is this di-methylation? How can I prevent it?

A3: Yes, that is likely the di-methylated byproduct, 5-chloro-N,N-dimethyl-2-nitroaniline. While the starting aniline is deactivated, the mono-methylated product can sometimes be more nucleophilic, leading to a second alkylation.[12]

  • Control Stoichiometry: Use a molar excess of the aniline starting material relative to the methylating agent (e.g., 1.2 to 1.5 equivalents of aniline to 1.0 equivalent of methylating agent). This statistically favors mono-methylation.[12]

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a lower temperature before heating. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second reaction.[7]

  • Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity for the mono-alkylated product, though this will likely require a longer reaction time.[7]

Troubleshooting Guide: Specific Issues
Observed IssuePotential Causes & Recommended Actions
No Reaction / Low Yield 1. Insufficient Base Strength: Switch from a weak base (e.g., NaHCO₃) to a stronger one like K₂CO₃ or Cs₂CO₃.[6][7] 2. Inappropriate Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, Acetonitrile).[6] 3. Temperature Too Low: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC.[12] 4. Wet Reagents/Solvents: Use anhydrous solvents and dry reagents, as water can interfere with the reaction.[8]
Significant Di-methylation 1. Incorrect Stoichiometry: Use an excess of the 5-chloro-2-nitroaniline (1.2-1.5 eq).[12] 2. Reaction Temperature Too High: Lower the temperature to improve selectivity.[7] 3. Fast Addition of Alkylating Agent: Add the methylating agent slowly at a reduced temperature.[7]
Product is an Oil / Fails to Crystallize 1. Residual High-Boiling Solvent: High-boiling solvents like DMF can be difficult to remove. Dry the product under a high vacuum for an extended period, possibly with gentle heating.[13] 2. Impurities Present: The presence of starting material or byproducts can inhibit crystallization. Purify via flash column chromatography.[13] 3. Induce Crystallization: Attempt trituration by adding a non-polar solvent (e.g., hexanes) and scratching the flask with a glass rod to induce crystal formation.[13]
Difficult Purification 1. Similar Polarity of Product & SM: If the product and starting material have similar Rf values on TLC, separation by column chromatography can be challenging. Optimize the eluent system using a shallow gradient to improve separation.[13] 2. Incomplete Reaction: The best way to simplify purification is to drive the reaction to completion. Re-evaluate your reaction conditions (time, temp, base) to consume all the starting material.[13]
Troubleshooting Decision Tree

G A Low Yield or No Product B Monitor by TLC: Is Starting Material (SM) consumed? A->B C NO B->C No D YES B->D Yes E Problem is Reaction Condition C->E F Problem is Workup/Purification D->F G Increase Base Strength (e.g., K2CO3, NaH) E->G H Increase Temperature E->H I Check Solvent (Use polar aprotic: DMF, DMSO) E->I J Check Reagent Purity (Anhydrous conditions) E->J K Optimize Extraction/Quench F->K L Optimize Chromatography F->L

Caption: A decision tree for troubleshooting low-yield N-methylation reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[8]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.[8]

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).[8]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired product.[6][8]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Guidechem.
  • (2024, March 19).
  • Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.
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  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. Benchchem.
  • Quick Company.
  • BenchChem Technical Support Team. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis. Benchchem.
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  • BenchChem Technical Support Team. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
  • (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. Benchchem.
  • PrepChem.com. Synthesis of 2-nitro-5-chloroaniline.
  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • European Patent Office. Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2.
  • Ghorbani-Choghamarani, A., et al. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Top Curr Chem (Cham), 380(4), 27.
  • Hu, G., et al. (2017). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 22(9), 1449.

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Technical Support Center: A Scientist's Guide to Troubleshooting HPLC Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are working with the separation of nitroaniline isomers. The separation of positional isomers like ortho-, meta-, and para-nitroaniline presents a unique chromatographic challenge due to their similar chemical structures and physicochemical properties. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you overcome common obstacles in your HPLC analysis.

Understanding the Challenge: Physicochemical Properties of Nitroaniline Isomers

Before delving into troubleshooting, it is crucial to understand the subtle yet significant differences between the three nitroaniline isomers. These properties govern their behavior in a chromatographic system and are the key to developing a robust separation method.

Propertyo-Nitroanilinem-Nitroanilinep-NitroanilineSource(s)
Structure NH₂ and NO₂ groups are adjacent.NH₂ and NO₂ groups are separated by one carbon.NH₂ and NO₂ groups are on opposite sides of the ring.
pKa (of the conjugate acid) -0.26 - -0.32.51.0 - 1.1[1][2]
logP (Octanol-Water Partition Coefficient) 1.851.371.39[3][4][5]
Polarity Least PolarModerately PolarMost Polar[6][7]
Basicity Order Least BasicMost BasicModerately Basic[1]

The polarity of the isomers is a critical factor in their chromatographic separation. The para-isomer is the most polar due to the potential for strong intermolecular hydrogen bonding and a large dipole moment. The ortho-isomer is the least polar, partly due to intramolecular hydrogen bonding between the adjacent amino and nitro groups, which shields the polar functionalities. The meta-isomer has intermediate polarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of nitroaniline isomers. Each answer provides a scientific explanation and actionable steps to resolve the issue.

I. Poor Resolution and Co-elution

Q1: My o-, m-, and p-nitroaniline peaks are not separating well, or are co-eluting. What is the most likely cause and how can I fix it?

A1: Poor resolution of nitroaniline isomers is a common issue stemming from their structural similarity. The primary cause is often a lack of selectivity (α) in your chromatographic system. Here’s a systematic approach to improving resolution:

1. Understand the Elution Order: In Reversed-Phase (RP-HPLC) , the most common mode for this separation, analytes elute in order of decreasing polarity. Therefore, the expected elution order is: p-nitroaniline (most polar, elutes first) -> m-nitroaniline -> o-nitroaniline (least polar, elutes last) .[8][9] A Thermo Fisher Scientific application note demonstrates this typical elution order.[8] Verifying this expected order is the first step in troubleshooting.

In Normal-Phase (NP-HPLC) , the elution order is reversed, with the least polar compound eluting first: o-nitroaniline -> m-nitroaniline -> p-nitroaniline .

2. Optimize the Mobile Phase:

  • Organic Modifier Percentage: In RP-HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation between the peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.

  • Solvent Type: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the interactions between the analytes and the stationary phase, potentially improving resolution.

3. Evaluate the Stationary Phase:

  • C18 Columns: While standard C18 columns are widely used, they may not always provide the best selectivity for aromatic isomers.

  • Phenyl-Hexyl Columns: For aromatic compounds like nitroanilines, a phenyl-hexyl stationary phase can offer enhanced selectivity.[10] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the nitroanilines, providing an additional separation mechanism beyond simple hydrophobicity.

4. Adjust the pH of the Mobile Phase: The nitroanilines are weakly basic, and the pH of the mobile phase can influence their ionization state and interaction with the stationary phase. Operating at a low pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and poor peak shape.

II. Peak Tailing

Q2: I am observing significant peak tailing, especially for the m- and o-nitroaniline peaks. What causes this and how can I achieve symmetrical peaks?

A2: Peak tailing for basic compounds like nitroanilines is a classic sign of secondary interactions with the stationary phase. The primary culprits are acidic residual silanol groups (Si-OH) on the surface of silica-based columns. These silanols can become deprotonated and interact ionically with the basic amino group of the nitroanilines, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer), you can protonate the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions with the basic nitroaniline analytes.

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase. However, be aware that additives like TEA can shorten column lifetime and may not be suitable for mass spectrometry detection.

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape.

  • Reduce Sample Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

III. Inconsistent Retention Times

Q3: The retention times for my nitroaniline isomers are drifting or are not reproducible between injections. What should I investigate?

A3: Inconsistent retention times can be frustrating and point to a lack of stability in your HPLC system or method. Here is a logical workflow to diagnose the issue:

Troubleshooting_Retention_Times Start Inconsistent Retention Times Observed CheckEquilibration Is the column fully equilibrated? Start->CheckEquilibration CheckMobilePhase Is the mobile phase stable? CheckEquilibration->CheckMobilePhase Yes Sol_Equilibration Solution: Equilibrate with 10-20 column volumes. Ensure consistent mobile phase is flowing. CheckEquilibration->Sol_Equilibration No CheckPump Is the pump performance consistent? CheckMobilePhase->CheckPump Yes Sol_MobilePhase Solution: Prepare fresh mobile phase daily. Check for precipitation or evaporation. Ensure proper degassing. CheckMobilePhase->Sol_MobilePhase No CheckTemperature Is the column temperature stable? CheckPump->CheckTemperature Yes Sol_Pump Solution: Check for leaks. Purge the pump to remove air bubbles. Verify flow rate accuracy. CheckPump->Sol_Pump No Sol_Temperature Solution: Use a column oven for consistent temperature control. CheckTemperature->Sol_Temperature No

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Explanation:

  • Column Equilibration: Insufficient equilibration is a common cause of retention time drift, especially when changing mobile phases. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.

  • Mobile Phase Preparation:

    • Evaporation: The organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention times in RP-HPLC. Prepare fresh mobile phase daily and keep the reservoir covered.

    • pH Stability: If you are using a buffer, ensure it is within its effective buffering range. A drifting pH can alter the ionization state of the analytes and the stationary phase, causing retention time shifts.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and inconsistent flow rates, which directly impact retention times.

  • Pump Performance: Leaks in the pump or fittings will result in a lower flow rate than the setpoint, leading to longer retention times. Air bubbles in the pump head can cause erratic flow and pressure, resulting in fluctuating retention times.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Even small fluctuations in ambient temperature can cause retention time shifts. Using a column oven is highly recommended for reproducible results.

IV. Alternative Separation Strategies

Q4: I'm still struggling to get a good separation with reversed-phase HPLC. Are there any other techniques I should consider?

A4: Yes, if reversed-phase is not providing the desired separation, you can explore alternative chromatographic modes.

1. Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (like bare silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol). As mentioned earlier, the elution order will be the inverse of RP-HPLC, with the least polar o-nitroaniline eluting first. This change in selectivity might provide the resolution you need.

2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reversed-phase mode. It utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[6] The separation is based on the partitioning of the analytes between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. For nitroaniline isomers, HILIC could offer a unique selectivity profile and potentially resolve closely eluting peaks. The elution order in HILIC is generally from least polar to most polar, similar to normal-phase chromatography.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape in RP-HPLC

This protocol describes the preparation of a mobile phase at a low pH to minimize peak tailing for nitroaniline isomers.

Objective: To prepare a mobile phase of 40:60 (v/v) Acetonitrile: 25 mM Potassium Phosphate buffer at pH 3.0.

Materials:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer: a. Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of deionized water (Molar Mass of KH₂PO₄ = 136.09 g/mol ; 3.40 g/L). b. Dissolve the KH₂PO₄ in approximately 900 mL of deionized water in a 1 L beaker. c. Place a calibrated pH meter into the solution and slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0. d. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Final Mobile Phase: a. In a clean 1 L solvent reservoir, combine 600 mL of the prepared pH 3.0 phosphate buffer with 400 mL of HPLC-grade acetonitrile. b. Mix the solution well.

  • Degas the Mobile Phase: Degas the final mobile phase using an appropriate method (e.g., sonication under vacuum or helium sparging) for at least 15 minutes before use.

Conclusion

Troubleshooting the HPLC separation of nitroaniline isomers requires a systematic approach grounded in the principles of chromatography and an understanding of the subtle physicochemical differences between the isomers. By carefully considering and optimizing the mobile phase composition, stationary phase chemistry, and system parameters, you can overcome common challenges like poor resolution, peak tailing, and inconsistent retention times. This guide provides a framework for diagnosing and solving these issues, enabling you to develop robust and reliable analytical methods.

References

  • What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? - Quora. (2018, October 25). Quora.
  • Which is more basic, o-nitroaniline or p-nitroaniline? - Quora. (2018, September 27). Quora.
  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. (n.d.). Retrieved from [Link]

  • Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5... (n.d.). Retrieved from [Link]

  • 2-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 3-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Retrieved from [Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (n.d.). Retrieved from [Link]

  • Answered: B. Modified from book problem 24-52: Explain in 1-2 sentences why p-nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5). Draw resonance… | bartleby. (2024, September 14). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note - Agilent. (n.d.). Retrieved from [Link]

  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The correct order of basic strength of given aniline class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

  • Chemical Properties of p-Nitroaniline (CAS 100-01-6) - Cheméo. (n.d.). Retrieved from [Link]

  • Chemical Properties. (n.d.). Retrieved from [Link]

  • HPLC chromatogram of p-nitroaniline (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.). Retrieved from [Link]

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Technical Support Center: Scaling Up 5-chloro-N-methyl-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your process development.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is typically a multi-step process. A common and economically viable route involves two primary stages:

  • Preparation of 5-Chloro-2-nitroaniline: This precursor is generally synthesized starting from m-dichlorobenzene. The process involves an electrophilic aromatic substitution (nitration) to form 2,4-dichloronitrobenzene, followed by a regioselective nucleophilic aromatic substitution (amination) where one chlorine atom is displaced by an amino group.[1][2][3]

  • N-Methylation: The resulting 5-chloro-2-nitroaniline undergoes a selective N-methylation on the primary amine to yield the final product, this compound.[4]

Scaling up this process presents challenges related to reaction control, byproduct formation, purification, and safety. This guide will address specific issues within each stage.

Caption: High-level workflow for the two-stage synthesis of this compound.

Section 1: Troubleshooting Precursor Synthesis (5-Chloro-2-nitroaniline)

This section focuses on the challenges in producing the key intermediate, 5-chloro-2-nitroaniline, from m-dichlorobenzene.

FAQ 1: Nitration of m-Dichlorobenzene

Question: My nitration reaction is producing a low yield of the desired 2,4-dichloronitrobenzene intermediate, with significant isomeric impurities and some di-nitrated byproducts. What factors control regioselectivity and how can I optimize this step?

Answer:

This is a classic challenge in electrophilic aromatic substitution on a deactivated, meta-directing ring. Both chlorine atoms are ortho-, para-directing but are deactivating. However, the nitration needs to occur ortho/para to one of the chlorines.

  • Causality:

    • Poor Regioselectivity: The formation of unwanted isomers (e.g., 2,6-dichloro- or 3,5-dichloro-nitrobenzene) arises from suboptimal reaction conditions that do not sufficiently favor the kinetic product.[5] While 2,4-dichloronitrobenzene is the major product, controlling temperature is critical.

    • Di-nitration: Overly harsh conditions (high temperature, excessive nitrating agent) can force a second nitro group onto the already deactivated ring, leading to yield loss and complex purification.

    • Runaway Reaction: Nitration is a highly exothermic process. Poor temperature control during the addition of the mixed acid can lead to a rapid increase in temperature, accelerating side reactions and posing a significant safety risk.[6]

  • Recommended Actions & Protocols:

    • Strict Temperature Control: Maintain the reaction temperature between 35-45°C during the dropwise addition of the mixed acid (sulfuric and nitric acid).[2][3] Use an ice bath or reactor cooling jacket to dissipate heat effectively.

    • Controlled Reagent Addition: Add the pre-cooled mixed acid slowly and sub-surface to the m-dichlorobenzene. This ensures localized heat can be managed and prevents temperature spikes.

    • Stoichiometry: Use a slight excess of nitric acid, but avoid a large excess to minimize di-nitration. A typical molar ratio might be ~1:1.03:1.05 (m-dichlorobenzene: H₂SO₄: HNO₃).

    • Post-Reaction Hold: After completing the addition, continue to stir the mixture at the target temperature (e.g., 45°C) for about 1 hour to ensure the reaction goes to completion.[2][3]

    • Quenching and Work-up: Quench the reaction by carefully adding it to ice water. This precipitates the crude product. Follow with water and dilute alkali washes to remove residual acids before purification of the intermediate.[2]

FAQ 2: High-Pressure Amination of 2,4-Dichloronitrobenzene

Question: During the scale-up of the amination step, my reaction is slow, incomplete, and I am observing the formation of dark, tarry byproducts. What are the critical process parameters (CPPs) for this nucleophilic aromatic substitution?

Answer:

This reaction (SNAr) requires forcing conditions to displace the chlorine atom with ammonia. The nitro group at the ortho position strongly activates the chlorine at the para position for nucleophilic attack, making the reaction regioselective.

  • Causality:

    • Incomplete Conversion: Insufficient temperature, pressure, or reaction time will lead to low conversion. The reaction requires significant energy to overcome the activation barrier.

    • Byproduct Formation: The primary byproduct of concern is 2,4-diamino nitrobenzene, which can form if reaction conditions are not well-controlled.[7] Tarry materials often result from decomposition of the nitroaromatic compound at excessively high temperatures or prolonged reaction times.[6]

    • Safety Hazards: This step involves handling large quantities of ammonia at high pressure and temperature, posing significant risks if not managed in an appropriately rated reactor.[1]

  • Recommended Actions & Protocols:

    • Reactor and Conditions: This reaction must be performed in a high-pressure autoclave. Typical industrial conditions are 140-160°C under 7.0-8.5 MPa of pressure.[2][8]

    • Ammonia Concentration: Use a significant molar excess of liquid or aqueous ammonia. This serves as both the nucleophile and often part of the solvent system, driving the reaction to completion.

    • Solvent: Toluene is often used as a co-solvent in this reaction.[2][3]

    • Reaction Time: A typical reaction time is 5-8 hours at the target temperature and pressure.[2][8] Monitor the reaction progress via in-process controls (e.g., HPLC) if possible.

    • Work-up: After cooling and carefully venting excess ammonia, the product mixture is typically washed with hot water to remove the ammonium chloride byproduct. The crude 5-chloro-2-nitroaniline can then be isolated by filtration.[1][5]

Parameter Nitration Step Amination Step
Temperature 35-45°C140-160°C
Pressure Atmospheric7.0 - 8.5 MPa
Key Reagents H₂SO₄ / HNO₃Liquid NH₃
Solvent Neat or H₂SO₄Toluene / Water
Typical Time 1-2 hours5-8 hours
Critical Control Exotherm ManagementPressure & Temperature
Table 1: Typical Reaction Parameters for Precursor Synthesis.

Section 2: Troubleshooting the N-Methylation Step

This final chemical transformation is often the most challenging in terms of achieving high purity and avoiding difficult-to-separate byproducts.

Question: My primary issue is controlling the degree of methylation. I am consistently forming 5-15% of the N,N-dimethyl tertiary amine byproduct, which is very difficult to remove. How can I improve the selectivity for mono-methylation?

Answer:

This is the most common challenge in this synthesis. The mono-methylated product is still nucleophilic and can react again with the methylating agent to form the undesired tertiary amine. Achieving high selectivity is a kinetic balancing act.

  • Causality:

    • Over-Methylation: Using too large an excess of the methylating agent, high reaction temperatures, or prolonged reaction times will favor the formation of the more substituted tertiary amine.[4]

    • Choice of Methylating Agent: Highly reactive methylating agents like dimethyl sulfate or methyl iodide can be difficult to control on a large scale and often lead to over-methylation.[9] They are also highly toxic.

    • Reaction Mechanism: The classical approach using formaldehyde and sulfuric acid is effective for mono-methylation but requires careful control.[4] This method proceeds via the formation of a hydroxymethyl intermediate, which is then reduced.

G Start Low Yield or Purity in N-Methylation Step Check_Conversion Is starting material (5-Cl-2-NA) present? Start->Check_Conversion Check_Overmethylation Is tertiary amine (N,N-dimethyl) > 2%? Check_Conversion->Check_Overmethylation No Sol_Time_Temp Increase reaction time or temperature moderately. Check_Conversion->Sol_Time_Temp Yes (>5%) Check_Other Are other byproducts present? Check_Overmethylation->Check_Other No Sol_Stoichiometry Decrease stoichiometry of methylating agent. Lower temperature. Check_Overmethylation->Sol_Stoichiometry Yes Sol_Purify Analyze byproducts (LC-MS). Re-evaluate purification (solvent, temp). Check_Other->Sol_Purify Yes End Process Optimized Check_Other->End No Sol_Time_Temp->End Sol_Stoichiometry->End Sol_Purify->End

Caption: Troubleshooting decision tree for the N-methylation reaction.

  • Recommended Actions & Protocols:

    • Use Formaldehyde/Sulfuric Acid: This is an industrially proven method for selective mono-methylation of nitroanilines.[4]

    • Protocol:

      • Dissolve the precursor, 5-chloro-2-nitroaniline, in concentrated sulfuric acid at room temperature with stirring.

      • Heat the solution gently to around 50°C.

      • Over a period of one hour, slowly add a solution of paraformaldehyde in concentrated sulfuric acid. The stoichiometry should be carefully controlled, using only a slight excess of formaldehyde.

      • Maintain the temperature for a set period until IPC shows optimal conversion.

    • Temperature Control: Keep the reaction temperature moderate (e.g., 50-60°C). Higher temperatures will significantly increase the rate of the second methylation.

    • Alternative "Green" Method: For modern processes, consider catalytic N-methylation using methanol as the C1 source with a transition-metal catalyst (e.g., Ruthenium-based). This method is highly selective and produces only water as a byproduct, but requires investment in the catalyst and its recovery.[10]

Section 3: Purification and Analysis

Question: What is the most effective and scalable method for purifying the final crude product to achieve pharmaceutical-grade purity (>99.5%)?

Answer:

For large-scale production, fractional crystallization is the most economically viable method for high-volume purification. Column chromatography is generally too expensive and resource-intensive for industrial scale but is useful for lab-scale development.[11]

  • Causality:

    • The primary impurities to remove are the unreacted 5-chloro-2-nitroaniline starting material and the over-methylated N,N-dimethyl tertiary amine. These compounds have similar polarities, making purification challenging.

    • The choice of recrystallization solvent is paramount. The ideal solvent will dissolve the product and impurities at high temperatures but will selectively crystallize only the desired product upon cooling, leaving impurities in the mother liquor.

  • Recommended Protocol (Recrystallization):

    • Solvent Screening: Methanol and ethanol are commonly reported solvents for purifying nitroaniline derivatives.[1][12] A mixed solvent system, such as ethanol/water, can also be effective.[11]

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent (e.g., refluxing methanol).

      • If insoluble impurities are present, perform a hot filtration.[12]

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Complete the crystallization by cooling the flask in an ice bath.

      • Isolate the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent to remove residual mother liquor.

      • Dry the purified crystals under vacuum. A purity of >99% can often be achieved with a single crystallization.[12]

Solvent System Advantages Considerations
Methanol Good solubility at high temp, lower solubility at low temp for similar compounds.[12]Flammable, toxic.
Ethanol/Water Allows for fine-tuning of polarity to maximize differential solubility.[11]Requires careful optimization of the solvent ratio.
Isopropanol Lower volatility and toxicity compared to methanol.May have different solubility characteristics.
Table 2: Recrystallization Solvent Selection Guide.

Section 4: Scale-Up and Safety Considerations

Question: What are the most critical safety hazards to consider when moving from bench-scale to pilot-plant production?

Answer:

The production of this compound involves several significant hazards that are amplified at scale. A thorough process safety review is mandatory.

  • Key Hazards & Mitigation:

    • Thermal Runaway:

      • Hazard: The initial nitration is highly exothermic. More critically, nitroaromatic compounds can undergo violent, exothermic decomposition at elevated temperatures.[6][13] The onset temperature for the decomposition of o-nitroaniline is around 225°C.[6]

      • Mitigation: Use reactors with adequate cooling capacity and emergency relief systems (e.g., rupture discs, relief valves). Implement strict temperature controls and alarms. Conduct thermal stability testing (e.g., DSC or ARC) on the reaction mixtures and isolated intermediates to understand their decomposition behavior.

    • Chemical Toxicity & Exposure:

      • Hazard: The starting materials, intermediates, and the final product are toxic. 5-Chloro-2-nitroaniline is fatal if swallowed, inhaled, or in contact with skin and may cause organ damage through repeated exposure.[14][15] Methylating agents like dimethyl sulfate are extremely toxic and carcinogenic.

      • Mitigation: Use closed-system transfers for all hazardous chemicals. Ensure adequate ventilation and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection.[15][16] Facilities must be equipped with safety showers and eyewash stations.[14]

    • High-Pressure Operations:

      • Hazard: The amination step is conducted at high pressure (up to 8.5 MPa).[8] This presents a risk of catastrophic failure of the reactor vessel.

      • Mitigation: Use only certified and properly maintained high-pressure reactors. Ensure all operators are thoroughly trained in high-pressure procedures. Regularly inspect and test all safety relief devices.

    • Waste Generation:

      • Hazard: The process generates significant streams of hazardous waste, including corrosive acidic wastewater from the nitration and high-salinity wastewater from the amination.[1][5]

      • Mitigation: Develop a comprehensive waste management plan. Neutralize acidic waste streams before disposal. Investigate methods for waste stream reduction or recycling where possible.

References

  • Google Patents.Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • ResearchGate. Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline) | Request PDF. Available at: [Link]

  • Google Patents.The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available at: [Link]

  • Mol-Instincts. 4-chloro-2-nitroaniline - 89-63-4, C6H5ClN2O2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available at: [Link]

  • Papertyari. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available at: [Link]

  • Google Patents.Method for preparing N-methyl paranitroaniline.
  • Google Patents.Method for producing 5-chloro-2-nitroaniline.
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  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Available at: [Link]

  • Google Patents.Process for preparing nitroaniline derivatives.
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  • PubChem. 4-chloro-N-methyl-2-nitroaniline | C7H7ClN2O2 | CID 2736836. Available at: [Link]

  • Google Patents.The preparation method of 5- chloro-2-nitroanilines.
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  • ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Available at: [Link]

  • ResearchGate. (PDF) Selective Utilization of Methoxy group in Kraft Lignin for N-methylation Reaction of Anilines. Available at: [Link]

  • Google Patents.Process for n-methylating nitroanilines and compounds prepared thereby.
  • Google Patents.Preparation method of 2-methyl-4-nitrophenylamine.
  • WiseGuy Reports. 5 Chloro 2 Nitroaniline Market Analysis & Forecast 2035. Available at: [Link]

  • National Institutes of Health. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]

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Technical Support Center: Purification of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-N-methyl-2-nitroaniline (CAS: 35966-84-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. The synthesis of substituted nitroanilines often involves nitration and amination or N-alkylation steps.[1] Common synthetic pathways for 5-chloro-2-nitroaniline, a related precursor, start from 2,4-dichloronitrobenzene and react it with ammonia.[1][2] Therefore, for this compound, impurities can generally be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 3-chloroaniline, 2,4-dichloronitrobenzene, or 5-chloro-2-nitroaniline.

  • Positional Isomers: Nitration of substituted anilines can produce a mixture of isomers.[3] The directing effects of the chloro and methylamino groups on the aromatic ring can lead to the formation of other isomers, such as 4-chloro-N-methyl-2-nitroaniline or 3-chloro-N-methyl-4-nitroaniline.

  • Over- or Under-Nitrated Species: Inadequate control of nitration conditions can result in dinitrated products or the persistence of non-nitrated precursors.[3]

  • Byproducts of Side Reactions: Oxidation of the aniline by the nitrating agent (typically a mix of nitric and sulfuric acid) can form dark, tarry materials, especially if the reaction temperature is not strictly controlled.[3][4]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., toluene, methanol, ethanol) may be present in the crude product.[2]

Q2: What is the most straightforward method for purifying this compound on a lab scale?

A2: For most solid organic compounds, recrystallization is the most efficient and cost-effective first-line purification technique.[5] It excels at removing small amounts of impurities that have different solubility profiles from the target compound. This compound is a solid, making it an ideal candidate for this method. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5]

Q3: Which analytical techniques should I use to assess the purity of my this compound before and after purification?

A3: A multi-faceted approach to purity analysis is always recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and identifying impurities in nitroaniline derivatives.[6] A reversed-phase C18 column with a UV detector is a typical setup.

  • Gas Chromatography (GC): Particularly useful for detecting volatile impurities, including residual solvents and some starting materials.[6][7] GC coupled with Mass Spectrometry (GC-MS) can provide definitive identification of these byproducts.

  • Melting Point Analysis: A simple yet powerful indicator of purity. A pure compound will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range.[4] The literature melting point for the related 5-chloro-2-nitroaniline is 125-129 °C.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural integrity of your compound and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during your experiments.

Issue 1: My recrystallization attempt resulted in poor crystal yield or no crystals at all.
Potential Cause Troubleshooting Action & Rationale
Excess Solvent Action: Evaporate some of the solvent under reduced pressure or by gentle heating and allow the solution to cool again. Rationale: Crystallization requires a supersaturated solution. Using too much solvent prevents the concentration from reaching the point of saturation upon cooling.[5]
Cooling Too Rapidly Action: Re-heat the solution to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice or lead to the formation of an oil or amorphous solid.
Solution Not Saturated Action: If you suspect the solution was never fully saturated even when hot, reduce the solvent volume. Rationale: The fundamental principle of recrystallization relies on the differential solubility at high and low temperatures. The solution must be saturated at the higher temperature to yield a significant amount of crystals upon cooling.
"Oiling Out" Action: Re-heat the solution and add a small amount of additional solvent before attempting to cool slowly again. If the problem persists, consider a different solvent system. Rationale: The compound may be melting before it dissolves, or its solubility is so high that it separates as a liquid phase. Adding more solvent can prevent this.
No Nucleation Action: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch. Rationale: These actions provide a surface for crystal nucleation to begin, overcoming the kinetic barrier to crystallization.[5]
Issue 2: My column chromatography separation is poor (streaking bands, co-elution of impurities).

A2: This is a common issue when purifying basic compounds like anilines on standard silica gel, which is acidic.

  • The Problem: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction can lead to irreversible adsorption, significant band tailing (streaking), and even degradation of the compound on the column.[10][11]

  • The Solution:

    • Add a Competing Base to the Mobile Phase: Incorporate a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Hexane/Ethyl Acetate). Rationale: The competing base neutralizes the acidic sites on the silica, minimizing the unwanted interaction with your target compound and allowing it to elute in sharper bands.[10]

    • Use an Alternative Stationary Phase: Switch from silica gel to a more inert or basic stationary phase. Rationale: These phases are designed to avoid the problematic acid-base interactions.

      • Amine-functionalized Silica (NH-Silica): This is an excellent choice that provides a basic surface, leading to much-improved peak shape for amines.[11]

      • Alumina (Basic or Neutral): Basic alumina can be an effective alternative to silica for purifying amines.

Workflow Diagram: Choosing a Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Final Validation Start Crude this compound Purity_Check Assess Purity (TLC, HPLC, MP) Start->Purity_Check Decision Purity > 90%? Purity_Check->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Column Chromatography Decision->Chromatography No Final_Purity Assess Final Purity & Structure (HPLC, NMR, MP) Recrystallize->Final_Purity Chromatography->Final_Purity Product Pure Product Final_Purity->Product

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a generalized procedure based on methods for similar nitroaniline compounds.[2][5] An initial solvent screen is highly recommended to find the optimal solvent.

Objective: To remove minor impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

Recommended Solvents to Screen:

  • Methanol

  • Ethanol

  • Isopropanol

  • Ethanol/Water mixture

  • Toluene

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[5]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or tar) are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from significant impurities, such as positional isomers or starting materials, based on their differential adsorption to a stationary phase.[10][12]

Objective: To achieve high-purity separation of the target compound from closely related impurities.

Stationary Phase Selection:

  • Primary Choice: Amine-functionalized silica (NH-Silica).[11]

  • Alternative: Standard silica gel (60 Å, 230-400 mesh) with a modified mobile phase.

Mobile Phase (Eluent) System:

  • A gradient of Ethyl Acetate in Hexane is a good starting point.

  • Crucial Modification for Standard Silica: If using standard silica, add 0.5-1% triethylamine (TEA) to both solvents to prevent peak tailing.[10]

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a slurry by adsorbing the compound onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Impurity Remediation Diagram

This diagram illustrates the connection between the type of impurity and the most effective purification strategy.

Impurity_Remediation cluster_impurities Common Impurity Types cluster_solutions Recommended Purification Methods Crude Crude Product Isomers Positional Isomers Crude->Isomers StartMat Starting Materials Crude->StartMat Tarry Tarry/Oxidized Matter Crude->Tarry Solvents Residual Solvents Crude->Solvents Chroma Column Chromatography (High Resolution) Isomers->Chroma Best for similar polarity StartMat->Chroma Recrys Recrystallization (Good for minor impurities) StartMat->Recrys If solubility differs significantly HotFilt Hot Filtration (During Recrystallization) Tarry->HotFilt VacDry Vacuum Drying Solvents->VacDry

Caption: Matching common impurities with effective removal techniques.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?. Blog.
  • Biotage. (2023).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Guidechem. (Date not available).
  • ChemicalBook. (Date not available).
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Otto Chemie Pvt. Ltd. (Date not available). 5-Chloro-2-nitroaniline, 97%.
  • EPA. (1996).

Sources

Technical Support Center: Purification of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Compound and Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Achieving high purity is critical for downstream applications, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality.

Common Impurities: The primary impurities in crude this compound often stem from the synthetic route. These can include:

  • Starting materials: Unreacted 3-chloroaniline or its formylated precursor.[2]

  • Isomers: Positional isomers formed during nitration.

  • By-products: Compounds such as 2,4-diamino nitrobenzene can be a significant concern, particularly in aqueous reaction media.[3]

  • Decomposition products: Nitro compounds can be sensitive to heat and light.

The key to successful purification lies in understanding the physicochemical differences between the desired product and its impurities, such as solubility, polarity, and volatility.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My recrystallized product is still showing significant impurities by TLC/HPLC. What can I do?

A1: This is a common issue and can be addressed by systematically evaluating your recrystallization protocol.

  • Solvent Choice is Critical: The ideal solvent will dissolve the crude product at an elevated temperature but have limited solvating power at lower temperatures, allowing the desired compound to crystallize while impurities remain in the mother liquor.

    • Expert Insight: For nitroanilines, alcoholic solvents like methanol or ethanol are often effective.[3][4] A patent for the purification of the related compound 5-chloro-2-nitroaniline describes heating the crude product in an alcoholic solvent at reflux temperature in the presence of a catalytic amount of sulfuric acid.[3] This suggests that a protic solvent system is a good starting point. Experiment with solvent mixtures (e.g., ethanol/water, methanol/dichloromethane) to fine-tune the solubility characteristics.

  • Cooling Rate Matters: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize yield.

  • Seeding for Success: If crystallization is slow to initiate, add a small seed crystal of pure this compound to the supersaturated solution to encourage nucleation.

  • Double Recrystallization: If a single recrystallization is insufficient, a second round using the same or a different solvent system can significantly enhance purity.

Q2: I am losing a significant amount of product in the mother liquor. How can I improve my yield?

A2: Balancing purity and yield is a constant challenge. Here are some strategies to improve your recovery:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will retain more of your compound in the solution upon cooling.

  • Optimize the Cooling Process: Ensure you are allowing sufficient time at a low temperature for complete crystallization.

  • Mother Liquor Recovery: The mother liquor can be concentrated by rotary evaporation and a second crop of crystals can often be obtained. Be aware that this second crop will likely be less pure than the first and may require a separate recrystallization.

Column Chromatography Challenges

Q3: I'm having trouble getting good separation of my compound from a closely related impurity using column chromatography. What should I try?

A3: Column chromatography is a powerful technique for separating compounds with similar polarities.[5][6]

  • Optimize Your Mobile Phase: The key to good separation is finding a mobile phase that provides a differential affinity for your compound and its impurities to the stationary phase (typically silica gel).[6]

    • Systematic Approach: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[5][7] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[6] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

    • Solvent System Examples for Nitroanilines: Mixtures of hexane and ethyl acetate are commonly used.[6] For example, you could test ratios of 9:1, 8:2, and 7:3 (hexane:ethyl acetate) on TLC to find the optimal separation.[6]

  • Column Packing is Paramount: A well-packed column is essential for sharp, well-defined bands. The slurry (wet) method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase.[6]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column. A concentrated, narrow band at the start will lead to better separation.

Q4: My compound is eluting too quickly (high Rf) or not moving at all (low Rf). How do I adjust this?

A4: This indicates that the polarity of your mobile phase is not matched to your compound and stationary phase.

  • Compound Eluting Too Quickly: Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

  • Compound Not Moving: Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

General Purity and Handling Questions

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Chromatographic Methods:

    • TLC: A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase HPLC methods are often suitable for nitroanilines.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure of your compound and identify any proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point. The melting point for the related 5-chloro-2-nitroaniline is reported as 125-129 °C.[9]

Q6: Are there any specific safety precautions I should take when working with this compound?

A6: Yes, this compound and related nitroanilines are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[10][11][12][13]

  • Toxicity: Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[11][13] They may also cause damage to organs through prolonged or repeated exposure.[11]

  • Handling: Always work in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the typical appearance of pure this compound? A: While specific data for the N-methyl derivative is less common, related nitroanilines are typically yellow to orange crystalline solids.

Q: What is the solubility of this compound? A: It is expected to be soluble in organic solvents like methanol, chloroform, and toluene.[9][14] The related 5-chloro-2-nitroaniline has a low solubility in water (1.22 g/L at 20°C).[10]

Q: Can I use extraction to purify this compound? A: Acid-base extraction can be a useful preliminary purification step. Since the aniline nitrogen is basic, it can be protonated with an acid. However, the nitro group is strongly electron-withdrawing, which reduces the basicity of the aniline. Therefore, a relatively strong acid may be required. This can help separate it from non-basic impurities.

Section 4: Experimental Protocols

Protocol 1: Recrystallization from an Alcoholic Solvent

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol assumes a suitable mobile phase has been determined by TLC analysis.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).[6]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[6]

    • Add a thin layer of sand to the top of the silica gel to prevent disturbance.[6]

    • Drain the solvent until it is level with the top of the sand. Never let the column run dry. [6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the sides of the column with a small amount of solvent and allow it to load onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.[5]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Section 5: Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Impurities Impurities Recrystallization->Impurities Column Column Chromatography Column->Purity_Analysis Column->Impurities Purity_Analysis->Column Purity Not OK Pure_Product Pure Product Purity_Analysis->Pure_Product Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Impure Product After Recrystallization Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Cooling Was the cooling rate slow? Check_Solvent->Check_Cooling Yes Try_Solvent_Screen Perform a solvent screen Check_Solvent->Try_Solvent_Screen No Consider_Double Consider double recrystallization Check_Cooling->Consider_Double Yes Slow_Cooling Re-run with slow cooling Check_Cooling->Slow_Cooling No Success Purity Improved Consider_Double->Success Try_Solvent_Screen->Success Slow_Cooling->Success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006. (2024). CPAchem. Retrieved from [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (2024). Quick Company. Retrieved from [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (2018). Google Patents.
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • TLC Separation of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (2004). Google Patents.
  • Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby. Retrieved from [Link]

  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. (n.d.). PubChem. Retrieved from [Link]

  • CN102531923A - Method for producing 5-chloro-2-nitroaniline. (2012). Google Patents.
  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 5-chloro-N-methyl-2-nitroaniline. This guide provides in-depth answers to frequently asked questions and troubleshooting solutions for common experimental challenges. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of this compound, drawing upon established principles for nitroaromatic compounds.

Q1: What are the principal expected microbial degradation pathways for this compound?

A1: While specific literature on this compound is scarce, we can infer its degradation pathways from extensive research on structurally similar nitroaromatic compounds.[1][2][3] Microbial degradation is expected to proceed via two primary routes: reductive and oxidative pathways, often initiated by N-demethylation.

  • N-Demethylation: The initial step likely involves the removal of the methyl group from the amine, a common reaction in the metabolism of N-methylated anilines. This would yield 5-chloro-2-nitroaniline.[4]

  • Reductive Pathway (Anaerobic): Under anaerobic conditions, the nitro group (-NO₂) is sequentially reduced. This is a common fate for nitroaromatics in environments like sediments or the gastrointestinal tract.[1][5][6] The pathway proceeds as follows:

    • Nitroso intermediate: The nitro group is reduced to a nitroso group (-NO).

    • Hydroxylamino intermediate: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

    • Amino product: The final reduction step yields the corresponding amine, 5-chloro-N-methyl-2-aminophenol or, if demethylation occurred first, 5-chloro-1,2-diaminobenzene.[1]

  • Oxidative Pathway (Aerobic): Aerobic bacteria utilize monooxygenase or dioxygenase enzymes to attack the aromatic ring.[1][7][8]

    • Monooxygenase Attack: A flavin-dependent monooxygenase can hydroxylate the ring, leading to the elimination of the nitro group as nitrite (NO₂⁻).[8][9] This would form a substituted aminophenol.

    • Dioxygenase Attack: Dioxygenases can insert two hydroxyl groups into the aromatic ring, which can also precipitate the removal of the nitro group and lead to ring cleavage.[1]

Q2: Can this compound be degraded abiotically, for instance, by photolysis?

A2: Yes, abiotic degradation, particularly photolysis, is a significant possibility. Many substituted anilines and nitroaromatic compounds are susceptible to photochemical degradation.[8] For example, studies on 2,4,5-trichloroaniline have shown that a substantial portion of its degradation in surface water is due to photochemical processes when exposed to sunlight.[10] Therefore, it is crucial to include dark controls in any microbial degradation experiment to differentiate between biological and photochemical effects.

Q3: What are the key intermediates I should look for when analyzing the degradation of this compound?

A3: Based on the probable pathways, a range of intermediates could be formed. Identifying these is key to elucidating the degradation mechanism.

Potential Intermediate Expected Pathway Rationale
5-chloro-2-nitroanilineN-DemethylationInitial enzymatic removal of the methyl group.[4]
5-chloro-N-methyl-2-nitrosoanilineReductiveFirst step in the reduction of the nitro group.[1]
5-chloro-N-methyl-2-hydroxylaminoanilineReductiveSecond step in the reduction of the nitro group.[1]
5-chloro-N-methyl-benzene-1,2-diamineReductiveFinal product of nitro group reduction.
4-chloro-2-(methylamino)phenolOxidativeProduct of monooxygenase action leading to denitration.[8]
Chloride ions (Cl⁻)DehalogenationEnzymatic removal of chlorine, which can occur at various stages.[8][9]
Nitrite ions (NO₂⁻)OxidativeReleased during oxidative degradation by mono- or dioxygenases.[8]
Q4: Which analytical techniques are most suitable for monitoring the degradation experiments?

A4: The choice of analytical technique depends on the specific goals of the experiment, such as quantifying the parent compound, identifying unknown metabolites, or measuring ion release.

Technique Primary Use Advantages Considerations
HPLC with UV/PDA Detector Quantifying the parent compound and known metabolites.Robust, reproducible, and widely available. A reverse-phase C18 column is typically effective.[11][12]Requires reference standards for accurate quantification. May not be sufficient for identifying unknown peaks.
LC-MS/MS Identifying and quantifying parent compound and metabolites.High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural elucidation of unknowns.More complex instrumentation and data analysis. Matrix effects can be a challenge.
GC-MS Identifying volatile or semi-volatile intermediates.Excellent separation for complex mixtures and provides mass spectra for identification.[13]May require derivatization for non-volatile compounds. High temperatures can degrade thermally labile intermediates.
Ion Chromatography Quantifying inorganic ions like Cl⁻ and NO₂⁻.Direct measurement of key indicators of dehalogenation and denitration.Requires a separate analytical system.
Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your degradation studies.

Q1: My experiment shows no degradation of this compound. What are the possible causes?

A1: Lack of degradation can stem from several factors related to the microbial culture, experimental conditions, or the compound itself.

Troubleshooting Steps:

  • Verify Analytical Method: First, confirm that your analytical method can accurately detect and quantify the parent compound. Inject a known concentration of this compound to ensure your system (e.g., HPLC, GC) is functioning correctly.

  • Check Culture Viability and Acclimation:

    • Viability: Ensure your microbial inoculum is viable. Plate a sample on appropriate media to check for growth.

    • Acclimation: The microbial consortium may require an acclimation period to express the necessary degradative enzymes. Nitroaromatic compounds can be toxic, and microbes may need time to adapt.[6][14] Consider a gradual introduction of the compound.

  • Assess Compound Toxicity: this compound may be toxic to the microorganisms at the concentration used.[15] Run a dose-response experiment with a range of concentrations to determine the minimum inhibitory concentration (MIC).

  • Evaluate Environmental Conditions:

    • Oxygen Levels: Is the experiment intended to be aerobic or anaerobic? For aerobic degradation, ensure adequate aeration. For anaerobic studies, rigorously exclude oxygen using techniques like nitrogen sparging and using sealed vessels.

    • pH and Temperature: Check that the pH and temperature of your medium are optimal for your microbial culture.

    • Nutrient Limitation: Ensure essential nutrients (carbon, nitrogen, phosphorus) are not limiting, unless the target compound is the sole source of one of these.

  • Consider Abiotic Controls: Run a sterile (autoclaved or filtered) control under the same conditions. If you see degradation in the biotic sample but not the sterile control, the issue is likely biological. If neither shows degradation, the compound may be highly recalcitrant under the tested conditions.

Troubleshooting_No_Degradation start No Degradation Observed q1 Is the analytical method validated? start->q1 a1_yes Method OK q1->a1_yes Yes a1_no Validate method with known standard. q1->a1_no No q2 Is the microbial culture viable and acclimated? a1_yes->q2 a2_yes Culture OK q2->a2_yes Yes a2_no Check viability. Consider acclimation period. q2->a2_no No q3 Is the compound concentration toxic? a2_yes->q3 a3_yes Reduce concentration. Perform toxicity assay. q3->a3_yes Yes a3_no Toxicity Unlikely q3->a3_no No q4 Are environmental conditions optimal (O₂, pH, Temp, Nutrients)? a3_no->q4 a4_yes Conditions OK q4->a4_yes Yes a4_no Optimize conditions for the specific culture. q4->a4_no No end_node Compound may be highly recalcitrant. a4_yes->end_node Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation prep1 Prepare sterile minimal media prep2 Spike with This compound prep1->prep2 prep3 Inoculate biotic samples with microbial culture prep2->prep3 c3 Abiotic Light (Sterile): Uninoculated, Light Cycle prep2->c3 c4 Abiotic Dark (Sterile): Uninoculated, Wrapped in Foil prep2->c4 c1 Biotic Light: Inoculated, Light Cycle prep3->c1 c2 Biotic Dark: Inoculated, Wrapped in Foil prep3->c2 analysis1 Sample at time points (t=0, t=1, t=2...) c1->analysis1 c2->analysis1 c3->analysis1 c4->analysis1 analysis2 Analyze via HPLC/LC-MS for parent compound and metabolites analysis1->analysis2 i1 Total Degradation (Biotic Light) analysis2->i1 i2 Microbial Only (Biotic Dark) analysis2->i2 i3 Photochemical Only (Abiotic Light) analysis2->i3 i4 Baseline/Hydrolysis (Abiotic Dark) analysis2->i4

Caption: Workflow to distinguish biotic and abiotic degradation.

Interpretation of Results:

  • Microbial Degradation: Calculated by subtracting the degradation in the "Biotic Dark" control from the baseline degradation in the "Abiotic Dark" control.

  • Photochemical Degradation: Determined from the loss of the parent compound in the "Abiotic Light" control.

  • Synergistic Effects: The total degradation in the "Biotic Light" sample minus the sum of purely microbial and purely photochemical degradation may indicate synergistic or inhibitory interactions. For instance, microbial action might break down initial photoproducts. [10]

Proposed Degradation Pathway for this compound

The following diagram illustrates a hypothesized microbial degradation pathway, integrating potential N-demethylation, reductive, and oxidative steps based on analogous compounds.

Degradation_Pathway cluster_demethylation Initial N-Demethylation cluster_reductive Reductive Pathway (Anaerobic) cluster_oxidative Oxidative Pathway (Aerobic) parent This compound demethylated 5-chloro-2-nitroaniline parent->demethylated N-demethylase nitroso 5-chloro-N-methyl-2-nitrosoaniline parent->nitroso Nitroreductase aminophenol 4-chloro-2-(methylamino)phenol parent->aminophenol Monooxygenase nitrite NO₂⁻ parent->nitrite Denitration nitroso_dem 5-chloro-2-nitrosoaniline demethylated->nitroso_dem Nitroreductase hydroxylamino 5-chloro-N-methyl-2-hydroxylaminoaniline nitroso->hydroxylamino Nitroreductase amino 5-chloro-N-methyl-benzene-1,2-diamine hydroxylamino->amino Reduction amino_dem 5-chloro-1,2-diaminobenzene nitroso_dem->amino_dem Further Reduction ring_cleavage Ring Cleavage Products aminophenol->ring_cleavage Dioxygenase aminophenol->nitrite Denitration

Caption: Hypothesized microbial degradation pathways.

References
  • Spain, J. C. (1995).
  • Higson, F. K. (1992).
  • Crawford, R. L. (2012).
  • Ju, K. S., & Parales, R. E. (2010). Microbial degradation of nitroaromatic compounds.
  • Ramos, J. L., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
  • SIELC Technologies. (2018). 5-Chloro-2-nitroaniline.
  • Haigler, B. E., & Spain, J. C. (2010).
  • Van Aken, B. (2015). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Slideshare. (n.d.).
  • Benchchem. (n.d.).
  • U.S. Environmental Protection Agency. (1996).
  • Hwang, H. M., Hodson, R. E., & Lee, R. F. (1987).
  • Tokyo Chemical Industry. (n.d.). 5-Chloro-2-nitroaniline. TCI Chemicals.
  • Arora, P. K. (2015). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.
  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

Sources

Technical Support Center: Solvent Effects on 5-chloro-N-methyl-2-nitroaniline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of 5-chloro-N-methyl-2-nitroaniline, with a specific focus on the critical role of solvent selection in your experiments.

Foundational Concepts: Understanding the Reactivity of Your Substrate

Before diving into troubleshooting, it's essential to understand the fundamental chemistry of this compound. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The benzene ring is rendered electron-deficient (electrophilic) by the powerful electron-withdrawing effect of the nitro group (-NO₂), particularly at the ortho and para positions. This electronic activation allows nucleophiles to attack the ring and displace the chloride leaving group.

The presence of the N-methyl group introduces significant steric hindrance compared to its parent compound, 5-chloro-2-nitroaniline. This steric bulk can dramatically decrease reaction rates. Studies on similar systems have shown that N-methylation can slow the rate of SNAr reactions by a factor of up to 100,000, an effect attributed to steric hindrance during the formation of the reaction intermediate.[1][2] This is a critical factor to consider when designing your experiments and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Addition Step (Rate-Limiting): The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is paramount, and this is where solvent choice plays a decisive role.

Caption: The SNAr mechanism for this compound.

Q2: My reaction is extremely slow or isn't working at all. Is it the N-methyl group?

Yes, most likely. As confirmed by kinetic studies on analogous systems, the N-methyl group introduces significant steric hindrance that impedes the nucleophile's approach to the aromatic ring.[2] This steric clash raises the activation energy of the first step (formation of the Meisenheimer complex), leading to a drastically slower reaction. You cannot use the same reaction conditions (time, temperature) that work for 5-chloro-2-nitroaniline and expect a similar outcome.

Q3: What is the best type of solvent for SNAr reactions with this substrate?

Polar aprotic solvents are strongly recommended. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal choices.

  • Causality: These solvents are polar enough to dissolve the substrate and stabilize the charged Meisenheimer intermediate. Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, maximizing the rate of the initial attack.[3][4]

Q4: Can I use a protic solvent like ethanol, methanol, or water?

It is strongly discouraged. Protic solvents will significantly hinder the reaction.

  • Causality: Protic solvents have acidic protons (e.g., the -OH group in alcohols) that form a "solvent cage" around the anionic nucleophile through hydrogen bonding. This caging effect stabilizes the nucleophile in its ground state and sterically blocks it, making it less available and less reactive towards the electrophilic ring. This effect dramatically slows down or even prevents the reaction.[3]

Troubleshooting Guide

Problem: My reaction shows low or no conversion, even after extended time and heating.

This is the most common issue, stemming from the combined steric hindrance of the N-methyl group and suboptimal solvent choice.

Troubleshooting_Yield Start Low / No Conversion Observed CheckSolvent Is the solvent polar aprotic (e.g., DMSO, DMF)? Start->CheckSolvent ChangeSolvent Action: Switch to anhydrous DMSO or DMF. Protic solvents (e.g., EtOH) drastically inhibit S N Ar. CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature high enough? CheckSolvent->CheckTemp Yes Final Re-run experiment with optimized conditions. ChangeSolvent->Final IncreaseTemp Action: Increase temperature. Due to steric hindrance from the N-methyl group, higher thermal energy is needed. (e.g., 80-120 °C) CheckTemp->IncreaseTemp No CheckNucleophile Is the nucleophile strong and concentrated enough? CheckTemp->CheckNucleophile Yes IncreaseTemp->Final IncreaseNu Action: Use a stronger nucleophile or increase equivalents. Consider using a non-nucleophilic base (e.g., K₂CO₃, DBU) to generate the nucleophile in situ. CheckNucleophile->IncreaseNu No CheckNucleophile->Final Yes IncreaseNu->Final

Caption: Troubleshooting workflow for low reaction yield.

Problem: I'm observing multiple spots on my TLC plate, suggesting side reactions.

  • Possible Cause 1: Competing Nucleophiles. If your solvent is an alcohol (e.g., ethanol) and you are using a base, you might be seeing substitution by the corresponding alkoxide (e.g., ethoxide), which is a strong nucleophile.

    • Solution: Ensure your solvent is aprotic and non-reactive.

  • Possible Cause 2: Degradation. this compound can be sensitive to very high temperatures or prolonged reaction times in the presence of strong bases.

    • Solution: Attempt the reaction at the lowest temperature that gives a reasonable rate. Monitor the reaction progress by TLC or LC-MS to avoid letting it run for an excessive amount of time after the starting material is consumed.

Problem: My starting material won't fully dissolve in the reaction solvent.

  • Possible Cause: While soluble in many organic solvents, this compound may have limited solubility in some, especially at room temperature.

    • Solution 1: Switch to a solvent with higher solubilizing power, such as DMSO or DMF.

    • Solution 2: Gently warm the mixture to aid dissolution before adding your nucleophile. Ensure the starting material remains in solution at the reaction temperature.

Data Presentation & Protocols
Solvent Property Comparison

The choice of solvent has a profound impact on reaction kinetics. The table below illustrates the properties of common solvents and their general effect on SNAr reactions.

SolventDielectric Constant (ε)TypeHydrogen Bond Donor (HBD)General Effect on SNAr Rate
DMSO47Polar AproticNoExcellent
DMF37Polar AproticNoExcellent
Acetonitrile37.5Polar AproticNoGood
Acetone21Polar AproticNoModerate
THF7.5Polar AproticNoModerate to Poor
Ethanol25Polar ProticYesVery Poor
Methanol33Polar ProticYesVery Poor
Water80Polar ProticYesVery Poor
Illustrative Reaction Rate Data

While specific kinetic data for this compound is not widely published, the following table provides a representative comparison based on established SNAr principles and the known steric effects of the N-methyl group.[1][2]

SolventRelative Rate Constant (krel)Expected Time for >95% ConversionRationale
DMSO~10002 - 6 hoursIdeal solvent. Stabilizes intermediate, highly reactive nucleophile.
DMF~8003 - 8 hoursSimilar to DMSO, excellent choice.
Acetonitrile~10012 - 24 hoursGood aprotic choice, but less stabilizing than DMSO/DMF.
Ethanol< 1> 1 week (likely no reaction)Protic solvent cages and deactivates the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for reacting this compound with a generic secondary amine (e.g., piperidine) and is designed to be self-validating.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (<0.005% water)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Procedure:

  • Preparation (Self-Validation Check 1): Dry the reaction vessel under vacuum with a heat gun and backfill with nitrogen. Anhydrous conditions are critical for reproducibility.

  • Reagent Addition: To the vessel, add this compound (e.g., 186 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 5 mL). Stir the suspension under a nitrogen atmosphere.

  • Nucleophile Addition: Add piperidine (e.g., 119 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring (Self-Validation Check 2): After 1 hour, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Develop the plate (e.g., in 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. You should see the consumption of the starting material and the appearance of a new, more polar product spot. Continue monitoring every 1-2 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification & Characterization (Self-Validation Check 3): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography. Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. (2005). International Journal of Chemical Kinetics. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). Monatshefte für Chemie / Chemical Monthly. [Link]

  • Preparation method of 5- chloro-2-nitroanilines. (2018).
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2015). ResearchGate. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Selection for 5-chloro-N-methyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. The following question-and-answer section addresses common challenges and explains the rationale behind key experimental decisions.

Part 1: Foundational & Strategic Questions

Q1: What is the most reliable overall synthetic strategy for preparing this compound?

A1: The synthesis of this compound is most effectively and reliably achieved through a two-step process. A one-pot reaction directly from precursors like m-dichlorobenzene is generally not feasible due to challenges in controlling selectivity. The validated pathway involves:

  • Step 1: Synthesis of the Precursor, 5-chloro-2-nitroaniline. This intermediate is typically synthesized via the high-pressure amination of 2,4-dichloronitrobenzene.[1][2][3] This method is favored for its high yield and purity.[2]

  • Step 2: Selective N-methylation of 5-chloro-2-nitroaniline. This is the critical step where catalyst selection determines the success of the reaction. The goal is to introduce a single methyl group onto the nitrogen atom of the amino group without inducing side reactions.

This staged approach allows for purification of the intermediate, which is crucial for minimizing byproducts in the final methylation step and achieving high purity of the target compound.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Precursor 5-chloro-2-nitroaniline 2,4-Dichloronitrobenzene->Precursor High-Pressure Amination (Toluene, 160°C) Liquid Ammonia Liquid Ammonia Liquid Ammonia->Precursor Final_Product This compound Precursor->Final_Product Catalytic Methylation Methylating Agent Methylating Agent Methylating Agent->Final_Product Catalyst Catalyst Catalyst->Final_Product cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_species Na⁺ OH⁻ org_species R-NH₂ (Substrate) CH₃-X (Methylating Agent) aq_species:oh->org_species:subst 1. Deprotonation at Interface product R-NH-CH₃ (Product) org_species:methyl->product catalyst Q⁺X⁻ (Catalyst) ion_pair Q⁺⁻NH-R catalyst->ion_pair 2. Anion Exchange ion_pair->org_species:methyl 3. Nucleophilic Attack (SN2 Reaction)

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Q3: How do I select the optimal Phase Transfer Catalyst and methylating agent?

A3: Catalyst selection is critical and depends on balancing solubility between the two phases.

  • Catalyst Choice: Quaternary 'onium' salts are the most common and effective PTCs. [4]For this reaction, consider:

    • Tetrabutylammonium bromide (TBAB): A workhorse PTC, effective and economical.

    • Tricaprylylmethylammonium chloride (Aliquat® 336): More lipophilic (organic-loving) than TBAB, which can be advantageous if the reaction in the organic phase is the rate-limiting step. [5]* Methylating Agent:

    • Dimethyl sulfate ((CH₃)₂SO₄): Highly reactive and effective but also toxic and requires careful handling. It is a classic choice for PTC alkylations.

    • Methyl iodide (CH₃I): Another highly reactive agent. Can sometimes "poison" the catalyst by forming a highly lipophilic quat-iodide pair that is slow to return to the aqueous phase. [5] * Dimethyl carbonate (DMC): A greener, less toxic alternative. Often requires higher temperatures but can offer excellent selectivity for mono-methylation. [6] Table 1: Comparison of Common PTC Catalyst Systems

Catalyst System ComponentTypeKey ConsiderationsRecommendation
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Good balance of solubility, cost-effective.Excellent starting point.
Aliquat® 336Higher lipophilicity, potentially faster for slow organic-phase reactions. [5]Try if TBAB performance is sluggish.
Methylating Agent Dimethyl SulfateHigh reactivity, excellent yields. Toxic.Standard, effective choice. Handle with extreme care.
Methyl IodideHigh reactivity. Potential for catalyst poisoning. [5]Use if dimethyl sulfate is unavailable. Consider bromide leaving groups.
Base Sodium Hydroxide (NaOH)Strong, inexpensive, readily available.Recommended. Use a 20-50% aqueous solution.
Potassium Carbonate (K₂CO₃)Milder base, can be used as a solid (solid-liquid PTC).Alternative if substrate is sensitive to strong hydroxide.
Solvent Toluene / DichloromethaneProvides good solubility for the aniline substrate without competing with the reaction.Recommended. Toluene is often preferred for its higher boiling point.
Q4: What are the alternatives to Phase Transfer Catalysis?

A4: While PTC is highly recommended, transition metal-catalyzed reactions are also viable, particularly in industrial settings aiming for greener C1 sources like methanol or formaldehyde.

  • Palladium (Pd) Catalysis: Systems like Pd/SiC can catalyze the N-methylation of nitroaromatics using formaldehyde as the methylating agent under visible light. [7]This represents a modern, one-pot approach that combines nitro group reduction and N-methylation.

  • Ruthenium (Ru) and Iridium (Ir) Catalysis: These metals are highly effective for the N-methylation of anilines using methanol as the C1 source. [8][9]This "borrowing hydrogen" methodology is atom-economical, producing only water as a byproduct. [9]However, these catalysts are expensive and may require higher temperatures (120-140 °C). [9]* Copper (Cu) Catalysis: Inexpensive copper-based catalysts, such as copper-chromite, can also facilitate N-alkylation using alcohols. [10] These methods are powerful but often require more rigorous optimization of ligands, solvents, and reaction conditions compared to the more straightforward PTC approach for this specific transformation.

Part 3: Troubleshooting Guide & Experimental Protocols

Q5: My N-methylation reaction has a low yield or stalls completely. What are the most common causes?

A5: This is a frequent issue in biphasic reactions. A systematic check is required.

Start Low Yield / Stalled Reaction Stirring Is stirring vigorous enough to create a large interface? Start->Stirring Base Is the base concentration adequate (e.g., 20-50% NaOH)? Stirring->Base Yes Sol_Stir Action: Increase stirring speed. Mechanical stirring is best. Stirring->Sol_Stir No Catalyst Is the PTC catalyst concentration correct (typically 1-5 mol%)? Base->Catalyst Yes Sol_Base Action: Use a more concentrated base or increase stoichiometry. Base->Sol_Base No Temp Is the temperature appropriate? (Slight warming may help) Catalyst->Temp Yes Sol_Cat Action: Optimize catalyst loading. Consider a more lipophilic catalyst. Catalyst->Sol_Cat No Sol_Temp Action: Gently warm the reaction to 40-50°C. Temp->Sol_Temp No End Problem Resolved Temp->End Yes Sol_Stir->End Sol_Base->End Sol_Cat->End Sol_Temp->End

Caption: Troubleshooting workflow for low yield.

  • Inefficient Stirring: This is the most common culprit. The reaction occurs at the interface of the two liquid phases. If stirring is poor, the surface area is small, and the reaction rate will be negligible. Solution: Use a mechanical overhead stirrer if possible, and ensure a vortex is formed that thoroughly mixes the two phases.

  • Incorrect Base Concentration: The base deprotonates the aniline to make it nucleophilic. If the base is too dilute, the equilibrium will not favor the formation of the reactive anion. Solution: Use a concentrated solution of NaOH (e.g., 20-50% w/v).

  • Catalyst Inactivity or Insufficient Amount: The catalyst can be "poisoned" by impurities or certain leaving groups (like iodide). [5]Insufficient loading (typically <1 mol%) will also limit the reaction rate. Solution: Ensure the starting materials are pure. Use 1-5 mol% of the catalyst. If the reaction is still slow, consider switching to a more lipophilic catalyst like Aliquat® 336.

  • Low Temperature: While the reaction often proceeds at room temperature, the substrate is a solid. Gentle warming to 40-50 °C can increase solubility and reaction rates without causing significant decomposition.

Q6: I am observing significant amounts of the di-methylated byproduct (5-chloro-N,N-dimethyl-2-nitroaniline). How can I improve selectivity for mono-methylation?

A6: Over-methylation occurs when the product, this compound, successfully competes with the starting material for the methylating agent.

  • Control Stoichiometry: Do not use a large excess of the methylating agent. Start with 1.05-1.1 equivalents. Add the agent slowly over 1-2 hours to maintain a low instantaneous concentration, giving the starting material a better chance to react first.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can sometimes improve selectivity, although it will slow the overall reaction rate.

  • Change Methylating Agent: As mentioned, dimethyl carbonate (DMC) can offer very high selectivity for mono-methylation under the right conditions. [6]

Q7: What is a reliable, step-by-step protocol to get started?

A7: The following protocol for N-methylation using Phase Transfer Catalysis provides a robust and scalable starting point.

Experimental Protocol: N-methylation via Phase Transfer Catalysis

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a dropping funnel, charge 5-chloro-2-nitroaniline (1.0 eq) and Toluene (10 mL per gram of substrate).

  • Addition of Reagents: To the stirring suspension, add Tetrabutylammonium Bromide (TBAB) (0.03 eq). Begin vigorous stirring to ensure good mixing.

  • Base Addition: Add a 50% (w/v) aqueous solution of Sodium Hydroxide (NaOH) (3.0 eq). The mixture should be stirred vigorously for 15-20 minutes.

  • Methylation: Cool the mixture in an ice-water bath to 10-15 °C. Slowly add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking small aliquots from the organic layer.

  • Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with water (2x), 5% HCl solution (1x) to remove any remaining aniline, and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound. [11]Confirm purity and identity using HPLC, ¹H NMR, and melting point analysis. [12]

References

  • Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. (n.d.). MDPI. [Link]

  • Method for producing 5-chloro-2-nitroaniline. (2012).
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Publications. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • Methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). SpringerLink. [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. (2017). TSI Journals. [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.).
  • Phase Transfer Catalysis: Chemistry and Engineering. (n.d.). Publications of the IAS Fellows. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Methylation of amines or nitrobenzenes with various methylation agents. (n.d.). ResearchGate. [Link]

  • N‐methylation of aniline and methanol with catalyst 2. (n.d.). ResearchGate. [Link]

  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Catalytic N-Alkylation of Anilines. (2025). ResearchGate. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 2-nitro-5-chloroaniline. (n.d.). PrepChem.com. [Link]

  • The preparation method of 5- chloro-2-nitroanilines. (n.d.).
  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.).
  • Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office. [Link]

  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. (n.d.). Wiley Online Library. [Link]

  • Method for preparing N-methyl paranitroaniline. (n.d.).
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reactions. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges researchers, scientists, and drug development professionals face when performing nitration. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot current issues but also to proactively design more selective and higher-yielding reactions.

Section 1: Foundational Knowledge - Understanding Byproduct Formation

Before troubleshooting, it's crucial to understand the fundamentals of the reaction. This section addresses the core mechanics of nitration and the origins of common impurities.

Q1: What is the precise role of sulfuric acid in a typical "mixed acid" nitration, and why is its concentration so critical?

A1: In the classic aromatic nitration, concentrated nitric acid alone is a relatively slow nitrating agent. The primary role of concentrated sulfuric acid is to act as a catalyst by facilitating the generation of the highly electrophilic nitronium ion (NO₂⁺) , which is the actual species that attacks the aromatic ring.[1][2][3][4][5][6] The reaction proceeds as follows:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The concentration of sulfuric acid is critical for two main reasons:

  • Maximizing Nitronium Ion Concentration: A high concentration of sulfuric acid pushes the equilibrium to the right, generating a higher concentration of the nitronium ion and thus increasing the reaction rate.[7][8]

  • Minimizing Water: Sulfuric acid is a strong dehydrating agent. The water produced in the reaction can dilute the acid mixture, which shifts the equilibrium back to the left, reducing the concentration of NO₂⁺ and slowing or stopping the reaction.[8]

However, excessively high concentrations of sulfuric acid (e.g., >85-90%) can significantly increase the rate of subsequent nitrations, leading to the formation of dinitro and other polynitrated byproducts, especially with activated substrates.[7][8]

Nitronium_Ion_Generation cluster_products Products HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus Protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->H2NO3_plus HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus Dehydration H2O Water (H₂O) H2NO3_plus->H2O plus +

Caption: Generation of the electrophilic nitronium ion.

Q2: What are the most common classes of byproducts in nitration reactions?

A2: Byproducts in nitration can be broadly categorized into three main types:

  • Polynitrated Compounds: These are molecules where more than one nitro group has been added to the aromatic ring (e.g., dinitrobenzene, trinitrotoluene).[9][10] This occurs when the initially formed mononitro product is still reactive enough to undergo a second nitration under the reaction conditions.[5][7]

  • Oxidation Products: Highly reactive or sensitive substrates, particularly phenols and anilines, are susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[11][12] This often leads to the formation of colored impurities like benzoquinones, nitrophenols, and complex, high-molecular-weight tars.[13][14][15]

  • Isomeric Impurities: These are constitutional isomers of the desired product. For example, in the nitration of toluene, both ortho-nitrotoluene and para-nitrotoluene are formed.[16] Controlling the ratio of these isomers (regioselectivity) is a common challenge.[17]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct answers and actionable protocols for specific problems encountered during nitration experiments.

Q3: I am getting significant amounts of dinitrated or other polynitrated products. How can I improve the selectivity for mononitration?

A3: This is one of the most frequent challenges and is typically a result of the reaction conditions being too harsh. The mononitrated product, although deactivated by the first nitro group, can undergo further nitration if the conditions are forcing.[5][18]

Causality: High temperatures provide the necessary activation energy for the second, more difficult nitration. Similarly, high concentrations of the nitrating agent increase the frequency of electrophilic attack.

Solutions:

  • Lower the Reaction Temperature: This is the most effective control parameter.[19] For many substrates, running the reaction in an ice bath (0-5 °C) or even an ice-salt bath (-10 to 0 °C) can dramatically favor mononitration.[9][19]

  • Control Stoichiometry: Use a precise molar equivalent of nitric acid (or a very slight excess, e.g., 1.05-1.1 equivalents) relative to your substrate. A large excess of the nitrating agent will drive the reaction towards polynitration.

  • Slow, Controlled Addition: Add the nitrating agent (or the substrate, depending on your setup) dropwise to the reaction mixture. This prevents localized "hot spots" where the temperature can spike, and it keeps the instantaneous concentration of the nitrating agent low.[19][20]

  • Reduce Acid Concentration: If possible, using a slightly lower concentration of sulfuric acid can decrease the reaction rate and improve selectivity. For example, studies on benzene nitration show that dinitrobenzene formation increases significantly when sulfuric acid concentration exceeds 85%.[7][8]

Protocol: Selective Mononitration of a Moderately Activated Arene
  • Setup: Place a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

  • Charge Reactor: Add the aromatic substrate and the solvent (if any) to the flask. Cool the mixture to the target temperature (e.g., 0 °C).

  • Prepare Nitrating Mixture: In a separate beaker, slowly add the calculated amount of concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (pre-cooled to 0 °C).

  • Slow Addition: Transfer the cold mixed acid to the dropping funnel and add it to the stirred substrate solution at a rate that maintains the internal temperature below 5 °C.

  • Monitor Reaction: Follow the reaction progress by TLC or GC. Look for the disappearance of starting material and the appearance of the mononitro product.

  • Quench: Once the reaction is complete, quench it by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[20]

  • Workup: Extract the product with a suitable organic solvent, wash with water, then with a dilute sodium bicarbonate solution to remove residual acids, and finally with brine. Dry the organic layer and remove the solvent under reduced pressure.

Q4: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like material instead of a clean product. What is happening?

A4: A dark, tarry reaction is a classic sign of substrate or product decomposition, most commonly due to oxidation.[15] This is especially prevalent when nitrating electron-rich, sensitive substrates like phenols, anilines, or their derivatives.[13][14] Nitric acid is a potent oxidizing agent, and elevated temperatures dramatically accelerate these undesirable side reactions.[11]

Solutions:

  • Drastically Lower the Temperature: For highly activated systems like phenol, temperatures should be kept very low (e.g., below 0 °C) to minimize oxidation.[9][19]

  • Use a Milder Nitrating Agent: Instead of the aggressive mixed acid, consider alternatives. For phenols, nitration with dilute nitric acid can provide the desired mononitrophenols.[21] Another approach is to use a gentler nitrating system like sodium nitrite in acidic solution.[11]

  • Protecting Groups: For anilines, the amino group is highly susceptible to oxidation. It is standard practice to first protect it as an acetanilide. The amide group is still an ortho-, para-director but is less activating and more resistant to oxidation. The protecting group can be removed by hydrolysis after nitration.[17]

  • Ensure Efficient Stirring: Poor agitation can create localized areas of high reactant concentration and temperature, initiating decomposition that can propagate through the mixture.[20]

Troubleshooting_Workflow Start Observe Byproduct Issue IssueType What is the primary issue? Start->IssueType Poly High Polynitration (e.g., Dinitro-) IssueType->Poly  Over-reaction Oxidation Dark Color / Tar IssueType->Oxidation  Decomposition Isomers Poor Regioselectivity (Wrong Isomer Ratio) IssueType->Isomers  Selectivity Sol_Poly1 1. Lower Temperature (e.g., 0°C) Poly->Sol_Poly1 Sol_Poly2 2. Control Stoichiometry (1.05 eq. HNO₃) Poly->Sol_Poly2 Sol_Poly3 3. Slow Reagent Addition Poly->Sol_Poly3 Sol_Ox1 1. Drastically Lower Temp (< 0°C for phenols) Oxidation->Sol_Ox1 Sol_Ox2 2. Use Milder Reagent (e.g., dilute HNO₃) Oxidation->Sol_Ox2 Sol_Ox3 3. Use Protecting Group (e.g., for anilines) Oxidation->Sol_Ox3 Sol_Iso1 1. Adjust Temperature (Kinetic vs. Thermo Control) Isomers->Sol_Iso1 Sol_Iso2 2. Use Shape-Selective Catalyst (e.g., Zeolites) Isomers->Sol_Iso2

Caption: A decision workflow for troubleshooting common nitration issues.

Q5: The regioselectivity of my reaction is poor. How can I favor the formation of one isomer over another (e.g., para over ortho)?

A5: Regioselectivity is governed by a combination of electronic and steric effects, and it can often be influenced by the reaction conditions.

  • Kinetic vs. Thermodynamic Control: Temperature can play a key role. In some cases, the ortho position is kinetically favored (lower activation energy) but sterically hindered, while the para position is thermodynamically more stable. Running the reaction at very low temperatures often favors the kinetic product (ortho), whereas higher temperatures might allow for equilibration or favor the pathway to the more stable para product.[15] However, this relationship is highly substrate-dependent.

  • Catalysts: The most powerful way to alter regioselectivity is by using a catalyst. Solid acid catalysts, particularly zeolites, are known for their shape-selective properties.[22] The pores of the zeolite can sterically hinder the formation of the bulkier ortho isomer, leading to a significant enhancement of the para isomer.[23] For example, using H-ZSM-5 zeolite as a catalyst in the nitration of toluene can increase the para isomer yield to over 80%.[23]

  • Nitrating Agent: The choice of nitrating agent can also influence the isomer distribution. Bulky nitrating agents may show a preference for the less sterically hindered para position.

Table 1: Effect of Key Reaction Parameters on Byproduct Formation
ParameterImpact on PolynitrationImpact on OxidationRecommended Control Strategy
Temperature Increases significantly with higher temperatures.[9][24]Dramatically increases with higher temperatures, especially for sensitive substrates.[15]Maintain the lowest practical temperature; use efficient cooling (ice or ice-salt baths).[19]
H₂SO₄ Concentration Higher concentrations (>85%) increase the rate of dinitration.[7][8]Stronger acid mixtures can be more oxidizing.Use the minimum concentration necessary to achieve a reasonable rate for mononitration.
HNO₃ Stoichiometry Excess nitric acid directly promotes polynitration.Excess nitric acid increases the risk of oxidative side reactions.Use a slight excess (1.05-1.1 eq.) and add it slowly to the reaction mixture.
Substrate Reactivity Highly activated rings (phenols, anilines) are very prone to polynitration.[9]Activated rings are highly susceptible to oxidation.[13][14]Use milder conditions (lower temp, dilute reagents) or protecting groups.[17][21]

Section 3: Analysis and Purification

Identifying and removing byproducts is as critical as preventing their formation.

Q6: What are the best analytical techniques for identifying and quantifying nitration byproducts?

A6: A combination of chromatographic and spectroscopic methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomers and non-volatile byproducts like nitrophenols.[25] It is considered one of the most robust methods for analyzing nitration process streams.[25]

  • Gas Chromatography (GC): For volatile products, GC coupled with a Flame Ionization Detector (FID) or, more selectively, a Mass Spectrometer (MS) is standard.[26][27] GC-MS is particularly powerful as it provides both separation and structural identification of the byproducts.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying the substitution patterns of isomeric byproducts.[26]

Q7: What is a standard procedure for purifying a crude nitrated product to remove acidic byproducts like nitrophenols?

A7: Acidic impurities, such as nitrophenols and other oxidation products, can often be removed with a simple alkaline wash during the workup.[28]

Protocol: Caustic Wash for Crude Nitroaromatic Purification
  • After quenching the reaction on ice and extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate), transfer the organic layer to a separatory funnel.

  • Add a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Shake the funnel gently at first (to release any CO₂ that forms), then more vigorously.

  • Allow the layers to separate and drain the aqueous (bottom) layer. The acidic nitrophenols are neutralized to their corresponding salts, which are much more soluble in the aqueous phase.[28]

  • Repeat the wash with the alkaline solution, followed by one or two washes with water and a final wash with brine to remove residual base and salts.

  • Dry the purified organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to obtain the purified product. Further purification by recrystallization or column chromatography may be necessary.

References
  • Title: Phenol reaction with nitration mixture - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

  • Title: Nitration of Benzene at High-Concentrations of Sulfuric Acid Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene Source: AIP Publishing URL: [Link]

  • Title: Why is sulfuric acid used in aromatic nitration? Source: Quora URL: [Link]

  • Title: Method of purifying nitrated aromatic compounds from a nitration process Source: Google Patents URL
  • Title: Why is mononitration of phenol carried out at low temperatures? Source: Quora URL: [Link]

  • Title: Does the outcome of aromatic nitrations depend on the concentrations of nitric acid and sulfuric acid? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Proteomics Analysis of Nitration Source: Proteomics & Bioinformatics URL: [Link]

  • Title: Process for nitration of phenol derivatives Source: Google Patents URL
  • Title: Nitration of nitrobenzene at high-concentrations of sulfuric acid Source: ResearchGate URL: [Link]

  • Title: Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Method and apparatus for purifying nitration products Source: Google Patents URL
  • Title: Aromatic Electrophilic Substitution Reactions | Nitration of benzene Source: YouTube URL: [Link]

  • Title: Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid Source: ResearchGate URL: [Link]

  • Title: Purification of dinitro compounds Source: Google Patents URL
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  • Title: Nitration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Continuous flow nitration in miniaturized devices Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective nitration of aromatic compounds and the reaction products thereof Source: Google Patents URL
  • Title: Nitration of Benzene and Methylbenzene Source: Chemistry LibreTexts URL: [Link]

  • Title: Analytical techniques in the study of highly-nitrated nitrocellulose Source: ResearchGate URL: [Link]

  • Title: 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions Source: Indian Academy of Sciences URL: [Link]

  • Title: Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts Source: Cardiff University URL: [Link]

  • Title: Nitration of Phenols (video) Source: Khan Academy URL: [Link]

  • Title: Di-nitration troubleshooting : r/Chempros Source: Reddit URL: [Link]

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Sources

Validation & Comparative

A Comparative Guide to Chloro-N-methyl-2-nitroaniline Isomers: 5-Chloro vs. 4-Chloro Variants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Synthetic Chemistry and Drug Development Professionals

In the landscape of synthetic organic chemistry, the subtle repositioning of a single atom within a molecule can profoundly alter its physicochemical properties, reactivity, and ultimate utility. This guide provides a detailed comparative analysis of two critical, yet distinct, chemical intermediates: 5-chloro-N-methyl-2-nitroaniline and 4-chloro-N-methyl-2-nitroaniline. As building blocks in the synthesis of pharmaceuticals, pigments, and other high-value materials, a nuanced understanding of their individual characteristics is paramount for rational molecular design and process optimization.[1][2]

This document moves beyond a simple cataloging of properties. It delves into the mechanistic underpinnings of their differing behaviors, offers practical, field-proven insights into their synthesis and handling, and provides the experimental data necessary for informed decision-making in a research and development setting.

Part 1: Structural and Physicochemical Disparities

The core difference between these two isomers lies in the placement of the chlorine atom on the aniline ring relative to the N-methylamino group—a meta-position in the 5-chloro isomer versus a para-position in the 4-chloro isomer. This seemingly minor structural shift creates significant downstream consequences for the molecule's electronic distribution, polarity, and intermolecular interactions, which in turn govern its physical properties.

G cluster_0 This compound cluster_1 4-chloro-N-methyl-2-nitroaniline a a b b

Figure 1. Molecular structures of the two isomers.

The electron-withdrawing nature of the nitro group (-NO₂) and the chlorine atom (-Cl) significantly influences the electron density of the aromatic ring and the basicity of the N-methylamino group.[3][4] In both molecules, the potent nitro group is positioned ortho to the N-methylamino group, exerting a strong inductive and resonance effect that dramatically reduces the lone pair availability on the nitrogen, thereby decreasing basicity compared to aniline.[5]

The key differentiator is the chlorine's position. In This compound , the chlorine is meta to the amino group. Its influence is primarily through a deactivating inductive effect. In 4-chloro-N-methyl-2-nitroaniline , the chlorine is para to the amino group, where its inductive electron withdrawal is partially opposed by a weak electron-donating resonance effect (+R).[3] This subtle electronic variance impacts properties like melting point and solubility.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of the two isomers. Note that for the N-methylated compounds, some data is predicted or extrapolated from the non-methylated parent compounds due to scarcity in public databases.

PropertyThis compound4-chloro-N-methyl-2-nitroanilineRationale for Differences
Molecular Formula C₇H₇ClN₂O₂[6]C₇H₇ClN₂O₂[7]Isomers with the same formula.
Molecular Weight 186.60 g/mol [6]186.59 g/mol [7]Identical due to isomeric nature.
CAS Number 35966-84-8[6]15950-17-1[7]Unique identifiers for each distinct compound.
Appearance Yellow to orange powder/solid[8]Bright orange powder or chunks[1][9]The specific substitution pattern affects the crystal lattice and chromophore system.
Melting Point ~125-129 °C (for parent 5-chloro-2-nitroaniline)[2][8][10][11]115-119 °C (for parent 4-chloro-2-nitroaniline)[1][9][12]The greater symmetry and potentially stronger intermolecular forces in the 5-chloro isomer's crystal lattice typically lead to a higher melting point.
pKa (Predicted) -1.46 ± 0.25 (for parent 5-chloro-2-nitroaniline)[2]1.10 (for parent 4-chloro-2-nitroaniline)[9]The combined electron-withdrawing effects influence the proton affinity of the amino group. The para-chloro substituent in the 4-chloro isomer can slightly donate electron density via resonance, making it marginally more basic.[3]
Solubility Insoluble in water; soluble in methanol, chloroform.[2][10]Insoluble in water; soluble in ethanol, benzene.[1][9]Both are nonpolar molecules with poor water solubility. Minor differences arise from variations in polarity and crystal packing energy.

Part 2: Synthesis Strategies and Methodologies

The synthesis of these isomers typically involves a multi-step process, starting from readily available dichloronitrobenzene precursors. The choice of starting material is critical and dictates the final substitution pattern.

General Synthetic Workflow

The most common industrial routes involve the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a dichloronitrobenzene ring with an amine. The subsequent N-methylation provides the final product.

G start Dichloronitrobenzene Precursor amination Amination Reaction (e.g., with NH₃ or MeNH₂) start->amination High T, P intermediate Chloro-nitroaniline Intermediate amination->intermediate methylation N-Methylation (if starting with NH₃) intermediate->methylation Methylating Agent (e.g., Dimethyl Sulfate) product Final Product: Chloro-N-methyl-2-nitroaniline methylation->product

Figure 2. Generalized synthetic workflow for chloro-N-methyl-2-nitroanilines.

Synthesis of this compound

The logical precursor for this isomer is 2,4-dichloronitrobenzene . The chlorine atom at the C4 position is activated for nucleophilic substitution by the ortho- and para-directing nitro group, while the chlorine at C2 is less activated. This regioselectivity is key.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-chloro-2-nitroaniline [2][13]

  • Reaction Setup: Charge a high-pressure autoclave with 2,4-dichloronitrobenzene (1.0 mol) and a suitable solvent like toluene (3.1 mol).

  • Ammonia Introduction: Seal the autoclave, purge with an inert gas (e.g., nitrogen), and introduce liquid ammonia (5.7 mol).

  • Amination: Heat the mixture to approximately 160°C. The pressure will rise due to the ammonia. Maintain this temperature for 8-10 hours, monitoring the reaction progress by TLC or GC. The nitro group activates the para-chlorine for nucleophilic attack by ammonia.

  • Work-up: Cool the autoclave to below 40°C and vent the excess ammonia. Transfer the resulting slurry to water to dissolve the ammonium chloride byproduct.

  • Isolation: Cool the mixture to 10°C and filter the solid product. Wash the filter cake with water to remove residual salts. The crude solid is 5-chloro-2-nitroaniline.

  • Purification: Recrystallize the crude product from methanol to obtain high-purity 5-chloro-2-nitroaniline.[2]

Step 2: N-Methylation This step is analogous to methylation procedures for similar anilines.[14]

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1.0 mol) in a suitable solvent such as dichloromethane, along with an aqueous solution of sodium hydroxide (1.0 mol).

  • Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.0 mol) dropwise, maintaining the temperature between 25-30°C. Causality Note: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a fume hood with appropriate PPE. The base (NaOH) is required to deprotonate the aniline nitrogen, forming a more nucleophilic anilide ion that readily attacks the methylating agent.

  • Reaction: After the addition, heat the reaction to a gentle reflux (50-60°C) for 4 hours.

  • Work-up and Isolation: After cooling, separate the organic layer. Wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Synthesis of 4-chloro-N-methyl-2-nitroaniline

The synthesis for this isomer typically starts from 1,4-dichloro-2-nitrobenzene . Here, the chlorine at C1 is activated by the ortho-nitro group for substitution.[1]

Experimental Protocol: Amination with Methylamine

  • Reaction Setup: Charge a high-pressure autoclave with 1,4-dichloro-2-nitrobenzene (1.0 mol) and an aqueous or alcoholic solution of methylamine.

  • Amination: Heat the sealed reactor to approximately 165°C for several hours.[1] The methylamine will selectively displace the chlorine atom at the C1 position, which is activated by the adjacent nitro group.

  • Work-up and Isolation: After cooling and venting, the product mixture is typically diluted with water. The solid product precipitates and can be collected by filtration.

  • Purification: The crude 4-chloro-N-methyl-2-nitroaniline is purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1][9]

Part 3: Comparative Reactivity and Mechanistic Insights

The distinct placement of the chlorine atom fundamentally alters the reactivity profile of each isomer, particularly in reactions crucial for building more complex pharmaceutical scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant point of differentiation. The viability of replacing the chlorine atom with another nucleophile (e.g., an amine, thiol, or alkoxide) is directly dependent on the activating effect of the electron-withdrawing nitro group.

  • This compound: The nitro group is ortho to the chlorine atom. This positioning provides powerful activation for SNAr by stabilizing the negative charge of the Meisenheimer complex intermediate through resonance. The chlorine is thus highly susceptible to displacement.

  • 4-chloro-N-methyl-2-nitroaniline: The nitro group is meta to the chlorine atom. In this configuration, the nitro group cannot delocalize the negative charge of the Meisenheimer complex via resonance. It only exerts a weaker, distance-dependent inductive pull. Consequently, the chlorine atom is significantly less reactive towards nucleophilic substitution.

G cluster_0 5-Chloro Isomer (High Reactivity) cluster_1 4-Chloro Isomer (Low Reactivity) a 5-chloro-N-methyl- 2-nitroaniline b Meisenheimer Complex (Resonance Stabilized) a->b + Nu⁻ c SNAr Product b->c - Cl⁻ d 4-chloro-N-methyl- 2-nitroaniline e Meisenheimer Complex (Less Stable) d->e + Nu⁻ f Reaction is Unfavorable e->f

Figure 3. Comparative SNAr reactivity pathway.

Implication for Researchers: For synthetic routes requiring the displacement of the chlorine atom, This compound is the vastly superior substrate . Conversely, if the synthetic strategy requires the chlorine to remain intact while other parts of the molecule react, 4-chloro-N-methyl-2-nitroaniline provides that stability.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation that opens up pathways to benzimidazoles, quinoxalines, and other heterocyclic systems. This reaction is typically achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. For both isomers, this reduction proceeds readily. While minor differences in reaction kinetics may exist due to the subtle electronic variations, both compounds are effective substrates for this conversion, yielding the corresponding diamine derivatives.

Part 4: Spectroscopic Signatures

A definitive structural confirmation in the lab relies on spectroscopic analysis. While full datasets for the N-methylated versions are not widely published, the expected NMR and IR characteristics can be accurately predicted based on established principles.

Spectroscopic DataThis compound (Predicted)4-chloro-N-methyl-2-nitroaniline (Predicted)
¹H NMR Aromatic: 3 protons in a distinct ABC pattern. N-Methyl: 1 singlet (~2.9-3.1 ppm). NH: 1 broad singlet.Aromatic: 3 protons, likely showing a doublet, a singlet-like signal, and a doublet of doublets. N-Methyl: 1 singlet (~2.9-3.1 ppm). NH: 1 broad singlet.
¹³C NMR 7 distinct carbon signals.7 distinct carbon signals.
IR Spectroscopy N-H stretch: ~3400 cm⁻¹. C-H (Aromatic): ~3100 cm⁻¹. C-H (Aliphatic): ~2900 cm⁻¹. NO₂ stretch (asymmetric): ~1520 cm⁻¹. NO₂ stretch (symmetric): ~1350 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹.N-H stretch: ~3400 cm⁻¹. C-H (Aromatic): ~3100 cm⁻¹. C-H (Aliphatic): ~2900 cm⁻¹. NO₂ stretch (asymmetric): ~1520 cm⁻¹. NO₂ stretch (symmetric): ~1350 cm⁻¹. C-Cl stretch: ~750-850 cm⁻¹.

Part 5: Applications and Biological Considerations

The utility of these isomers is primarily as intermediates. Their parent compounds are instrumental in various industrial syntheses.

  • 5-chloro-2-nitroaniline is a crucial intermediate for pharmaceuticals, including the anthelmintic drug albendazole, and for synthesizing benzimidazolones with potential as HIV-1 inhibitors.[2][11][13][15] It is also used to create sorafenib analogues with anticancer properties.[10] Its high reactivity makes it a versatile scaffold.

  • 4-chloro-2-nitroaniline is used almost exclusively as an intermediate in the synthesis of pigments and dyes, such as C.I. Azoic Diazo Component 9.[1][9]

Toxicology and Safety: Nitroanilines as a class are known for their potential toxicity and mutagenicity.[16] The metabolism of these compounds can produce reactive radical species that may cause oxidative damage to DNA.[16] Studies on the parent compound, 4-chloro-2-nitroaniline, show it can be toxic by ingestion and inhalation and may cause damage to organs through prolonged exposure.[1] A comparative study on isolated rat hepatocytes suggested that 2-chloro-4-nitroaniline (a related isomer) may induce more severe cellular damage than 4-chloro-2-nitroaniline.[17] It is imperative to handle both isomers with appropriate personal protective equipment (PPE) in a well-ventilated area, consulting the specific Material Safety Data Sheet (MSDS) before use.[8]

Conclusion and Strategic Recommendations

The choice between this compound and 4-chloro-N-methyl-2-nitroaniline is not arbitrary; it is a strategic decision dictated by the intended chemical transformation.

  • Choose this compound when the synthetic route requires a subsequent nucleophilic aromatic substitution of the chlorine atom. Its ortho-nitro activation makes this a facile and high-yielding transformation.

  • Choose 4-chloro-N-methyl-2-nitroaniline when the chlorine atom must be retained as a stable substituent throughout the synthesis. Its relative inertness to SNAr provides the necessary stability while other functional groups are manipulated.

By understanding the fundamental principles of electronic effects and reaction mechanisms that govern the behavior of these isomers, researchers can harness their unique properties to design more efficient, predictable, and successful synthetic strategies in the pursuit of novel molecules.

References

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  • PubChem. (n.d.). 4-chloro-N-methyl-2-nitroaniline. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Substituted Nitroanilines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitroanilines are foundational pillars in the development of pharmaceuticals, agrochemicals, and high-performance dyes and pigments. The strategic placement of nitro and amino functionalities on an aromatic ring provides a versatile scaffold for further chemical transformations. Consequently, the efficient and selective synthesis of these intermediates is a critical concern for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted nitroanilines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and practical considerations that govern the choice of one synthetic strategy over another. The discussion is grounded in experimental data and authoritative sources to ensure scientific integrity and immediate applicability in your research.

Comparing the Strategic Approaches: A High-Level Overview

The synthesis of substituted nitroanilines is broadly accomplished through three distinct strategic approaches, each with its own set of advantages and limitations. The choice of strategy is dictated by the desired substitution pattern, the nature of existing substituents on the aromatic ring, and considerations of scale, cost, and safety.

Synthetic RouteGeneral TransformationKey AdvantagesKey Disadvantages
Electrophilic Aromatic Substitution (EAS) Introduction of a nitro group onto a pre-existing aniline derivative.Readily available starting materials; well-understood mechanisms.Often requires a multi-step protection-deprotection sequence; can lead to isomeric mixtures; use of strong, corrosive acids.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group on a nitro-activated aromatic ring by an amine.High regioselectivity; excellent for ortho- and para-isomers.Requires a suitably activated starting material (typically a halo-nitroaromatic); may require high temperatures and pressures.
Selective Reduction of Dinitroaromatics Partial reduction of a dinitro-substituted aromatic compound.Can be highly selective for one nitro group; useful for meta-isomers.Requires careful control of reducing agents and reaction conditions to avoid over-reduction; starting dinitroaromatics may be less accessible.

Route 1: Electrophilic Aromatic Substitution (EAS) - The Classical Approach

The direct nitration of aniline and its derivatives is the most classical approach to nitroanilines. However, the potent basicity of the amino group presents a significant challenge. In the strongly acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion. This protonated species is strongly deactivating and a meta-director, leading to the undesired meta-isomer and often resulting in oxidative decomposition of the starting material.[1][2]

To circumvent this, a three-step protection-nitration-deprotection strategy is almost universally employed for the synthesis of ortho- and para-nitroanilines.[1][3][4]

The Causality Behind Amino Group Protection

The purpose of the protecting group is twofold:

  • To prevent protonation: By converting the amino group to a less basic amide, the formation of the deactivating anilinium ion is prevented.[5]

  • To modulate reactivity and regioselectivity: The acetylated amino group (acetamido group) is still an ortho-, para-directing group, but it is less activating than the free amino group. This moderation helps to prevent over-nitration and provides better control over the reaction. The steric bulk of the protecting group can also influence the ratio of ortho to para products, often favoring the para isomer.[5][6]

A comparative study on the synthesis of 2-methyl-4-nitroaniline highlights how the choice of protecting group can significantly impact the overall yield.[3]

Protecting Group PrecursorOverall Yield (%)Key Considerations
Acetic Anhydride65.0Cost-effective; moderate yield.
Benzenesulfonyl Chloride80.0Good yield; offers an alternative to other acylating agents.
p-Toluenesulfonyl Chloride95.0High yield through a stable tosyl-protected intermediate.[3]
Experimental Protocol: Synthesis of p-Nitroaniline via EAS

This protocol details the synthesis of p-nitroaniline from aniline, a classic example of the protection-nitration-deprotection strategy.[4][7][8]

Step 1: Protection (Acetylation of Aniline)

  • In a suitable flask, suspend aniline (e.g., 4.6 g) in water (40 mL).

  • While stirring vigorously, add acetic anhydride (6.6 mL).

  • Continue stirring for 10-15 minutes. The product, acetanilide, will precipitate as a white solid.

  • Allow the mixture to stand for 30 minutes to ensure complete reaction.

  • Collect the crude acetanilide by vacuum filtration, wash with cold water, and use the moist solid in the next step.

Step 2: Nitration of Acetanilide

  • To the crude, moist acetanilide (approx. 5 g), add concentrated sulfuric acid (9 mL) in an Erlenmeyer flask.

  • Cool the flask in an ice bath.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (2.2 mL) to concentrated sulfuric acid (2.2 mL) in a separate, cooled vessel.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 35 °C.[7]

  • After the addition is complete, allow the reaction to stand at room temperature for 10-20 minutes.[8]

  • Pour the reaction mixture onto crushed ice (approx. 100 g). The yellow solid, p-nitroacetanilide, will precipitate.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)

  • Transfer the wet p-nitroacetanilide to a round-bottom flask.

  • Add a solution of 70% sulfuric acid (prepared by carefully adding 4 mL of concentrated H₂SO₄ to 3 mL of water).[8]

  • Heat the mixture under reflux for 20-30 minutes.

  • Pour the hot solution into cold water (20 mL).

  • Neutralize the solution with an aqueous sodium hydroxide solution until it is alkaline. p-Nitroaniline will precipitate as a bright yellow solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture.

Visualizing the EAS Workflow

EAS_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide (and o-isomer) Acetanilide->p_Nitroacetanilide HNO₃ / H₂SO₄ p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Acid Hydrolysis

Caption: Workflow for the synthesis of p-nitroaniline via EAS.

Route 2: Nucleophilic Aromatic Substitution (SNAr) - The Regioselective Alternative

The SNAr reaction is a powerful method for the synthesis of substituted nitroanilines, particularly when high regioselectivity is required. This reaction proceeds via an addition-elimination mechanism, where a nucleophile (an amine or ammonia) attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halogen).[9]

The Mechanistic Imperative: Activation by Electron-Withdrawing Groups

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.[9][10] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization is the driving force for the reaction.

SNAr_Mechanism Start Activated Aryl Halide (e.g., 2-Nitrochlorobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Nucleophile Nucleophile (e.g., NH₃) Nucleophile->Intermediate Product Substituted Nitroaniline (e.g., 2-Nitroaniline) Intermediate->Product Elimination of Leaving Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Nitroaniline via SNAr

This protocol describes the synthesis of 2-nitroaniline from 2-nitrochlorobenzene and aqueous ammonia. This reaction is often performed at elevated temperature and pressure in industrial settings.[11]

Materials:

  • 2-Nitrochlorobenzene

  • Aqueous ammonia (concentrated)

  • Autoclave or sealed reaction vessel suitable for high-pressure reactions

Procedure:

  • Charge the autoclave with 2-nitrochlorobenzene and an excess of concentrated aqueous ammonia.

  • Seal the vessel and begin heating with vigorous stirring.

  • Gradually increase the temperature to approximately 180-200 °C. The pressure will increase significantly.

  • Maintain the reaction at this temperature for several hours until completion (monitoring by TLC or GC is recommended if possible).

  • Cool the reactor to room temperature and carefully vent the excess ammonia pressure.

  • The product, 2-nitroaniline, will have precipitated from the reaction mixture.

  • Collect the solid product by filtration, wash with water to remove any remaining salts, and dry.

Note on Safety: Reactions in autoclaves are hazardous and should only be performed by trained personnel with appropriate safety precautions. The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Route 3: Selective Reduction of Dinitroaromatics - The Meta-Isomer Specialist

The selective reduction of one nitro group in a dinitroaromatic compound is a highly effective method for preparing certain nitroaniline isomers, especially meta-nitroanilines, which are not readily accessible through the EAS of protected anilines. The key to this route is the choice of a reducing agent that can discriminate between the two nitro groups under controlled conditions.

The Art of Selective Reduction

A variety of reagents have been developed for this purpose, with sulfur-based nucleophiles being the most common. Sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaSH), often generated in situ, are classic reagents for this transformation, known as the Zinin reduction.[12][13] The selectivity is thought to arise from the stepwise reduction mechanism, where the first reduction product is less susceptible to further reduction under the reaction conditions.

Experimental Protocol: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This protocol details the selective reduction of m-dinitrobenzene to m-nitroaniline using sodium hydrogen sulfide.[14][15]

Step 1: Preparation of the Reducing Agent (Sodium Hydrogen Sulfide Solution)

  • In a flask, dissolve sodium sulfide nonahydrate (e.g., 18 g) in water (50 mL).

  • In a separate beaker, dissolve sodium bicarbonate (e.g., 6 g) in water.

  • Slowly add the sodium bicarbonate solution to the sodium sulfide solution with stirring.

  • Add methanol (e.g., 120 mL) to the mixture. Sodium carbonate will precipitate.

  • Filter off the sodium carbonate to obtain a methanolic solution of sodium hydrogen sulfide. This solution should be used immediately.

Step 2: Reduction of m-Dinitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dinitrobenzene (e.g., 6.7 g) in methanol (50 mL), heating gently if necessary.

  • Bring the solution to a gentle reflux.

  • Add the freshly prepared sodium hydrogen sulfide solution dropwise to the refluxing solution of m-dinitrobenzene. A color change should be observed.

  • After the addition is complete, continue to reflux for 20-30 minutes.

  • Remove the methanol by distillation.

  • Pour the residue into cold water. 3-Nitroaniline will precipitate as a yellow solid.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot aqueous methanol to obtain pure 3-nitroaniline.

Green Chemistry Considerations in Nitroaniline Synthesis

The classical EAS route, with its reliance on large quantities of strong acids and multi-step processes, presents significant environmental challenges. Modern research is increasingly focused on developing "greener" alternatives.

  • Catalytic Hydrogenation: The reduction of nitroarenes using catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, using water as a solvent, is a much greener alternative to traditional reducing agents. This method offers high yields and purity, and the catalyst can often be recycled.[16]

  • Solvent-Free Reactions: The development of solvent-free processes, such as the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium, significantly reduces the use of volatile organic compounds.[17][18]

  • Alternative Nitrating Agents: Research into milder and more selective nitrating agents, such as bismuth nitrate or iron(III) nitrate, aims to move away from the harsh nitric/sulfuric acid mixtures.[19][20] These methods can offer improved regioselectivity and functional group tolerance under milder conditions.[19]

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted nitroanilines is a mature field, yet one that continues to evolve with the demands of modern chemistry. There is no single "best" route; the optimal choice is a function of the specific target molecule and the resources available.

  • For para- and ortho-isomers starting from simple anilines, the EAS route with amino group protection remains a reliable and well-established method, with opportunities to optimize yield through the choice of protecting group.

  • When high regioselectivity is paramount and a suitable halo-nitroaromatic precursor is available, SNAr is the superior strategy.

  • For the synthesis of meta-nitroanilines , the selective reduction of dinitroaromatics is often the most direct and efficient approach.

As the field moves towards more sustainable practices, researchers are encouraged to explore greener alternatives, such as catalytic reductions and the use of novel, less hazardous nitrating systems. By understanding the fundamental principles and practical nuances of each synthetic route, researchers can make informed decisions to efficiently and safely access the diverse and valuable class of substituted nitroanilines.

References

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A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-chloro-N-methyl-2-nitroaniline. Rather than a rigid recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical procedure suitable for researchers, scientists, and drug development professionals. We will compare the developed HPLC method with alternative analytical techniques and provide the supporting data and frameworks necessary for immediate application in a quality control or research environment.

The Analytical Challenge: Quantifying this compound

This compound is a substituted nitroaromatic compound.[1][2][3] The accurate quantification of such molecules is critical in various stages of pharmaceutical development, from purity assessment of starting materials to stability testing of final products. The presence of the nitro and chloro groups, along with the methylamino substituent, gives the molecule specific physicochemical properties that dictate the choice of analytical methodology. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such non-volatile and thermally labile compounds.[4][5][6]

Method Development: A Scientifically Grounded Approach

Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This is due to the compound's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)This mobile phase composition provides a suitable polarity to achieve a reasonable retention time for the analyte. Acetonitrile is chosen for its low UV cutoff and viscosity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and resolution.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong UV absorbance. 254 nm is a common wavelength for detection of such chromophores.[7]
Injection Volume 10 µLA small injection volume minimizes band broadening and potential for column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Method Validation: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[8][9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9][10][11]

Caption: A typical workflow for analytical method validation, from protocol development to the final report.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

  • Experimental Protocol:

    • Prepare a solution of a placebo (all formulation components except the active pharmaceutical ingredient).

    • Prepare a solution of this compound standard.

    • Prepare a spiked sample solution containing the analyte and the placebo.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo solution should show no peak at the retention time of this compound. The peak for the analyte in the spiked sample should be pure and have a similar retention time to the standard.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12]

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five dilutions ranging from 50% to 150% of the expected working concentration.

    • Inject each dilution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% acetonitrile)

      • Column temperature (± 2 °C)

    • Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Comparison with Alternative Analytical Techniques

While HPLC is a robust technique for the analysis of this compound, other methods can also be considered. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[13][14]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, suitable for non-volatile and thermally labile compounds.[4][5][6]Moderate sensitivity, requires solvent disposal.
UPLC Utilizes smaller particle size columns and higher pressures than HPLC.Faster analysis times, improved resolution and sensitivity, lower solvent consumption.[15][16][17][18]Higher initial instrument cost, more susceptible to clogging.[15]
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution, suitable for volatile and semi-volatile compounds.[13][19][20]Not suitable for non-volatile or thermally labile compounds without derivatization.[5]
GC-MS GC coupled with a mass spectrometer for detection.Provides structural information for peak identification, high selectivity and sensitivity.[21]Higher instrument cost and complexity.
Spectrophotometry Measures the absorption of light by the analyte at a specific wavelength.Simple, low cost, rapid.Low specificity, susceptible to interference from other absorbing compounds.[14][22]

graph Method_Selection {
layout=neato;
node [shape=ellipse, style=filled];
edge [color="#5F6368"];

center [label="Analytical Need", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

HPLC [label="HPLC\n(Robustness)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; UPLC [label="UPLC\n(Speed/Sensitivity)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,1.5!"]; GC [label="GC\n(Volatility)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1.5!"]; Spectro [label="Spectrophotometry\n(Simplicity/Cost)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-1.5!"];

center -- HPLC [label=" Non-volatile "]; center -- UPLC [label=" High-throughput "]; center -- GC [label=" Volatile "]; center -- Spectro [label=" Screening "]; }

Caption: A decision-making diagram for selecting an analytical method based on key sample and experimental requirements.

Conclusion

The developed and validated reversed-phase HPLC method provides a reliable and robust procedure for the quantitative analysis of this compound. The validation, conducted in accordance with ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. While alternative techniques such as UPLC and GC-MS offer advantages in terms of speed and specificity, respectively, the described HPLC method represents a widely accessible and cost-effective solution for routine quality control and research applications. The key to successful implementation lies in a thorough understanding of the scientific principles behind each validation parameter and a meticulous approach to experimental execution.

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  • PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • Agilent. HPLC Analysis of Explosives Using EPA Method 8330. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis for Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The identity and purity of a compound must be unequivocally established to ensure its safety and efficacy. Spectroscopic techniques are the workhorses of this critical endeavor, providing a detailed fingerprint of a molecule's architecture.[1][2] This guide offers a comparative analysis of the most pivotal spectroscopic methods, grounded in practical application and scientific first principles. It is designed for researchers, scientists, and drug development professionals seeking to navigate the choices and nuances of structural elucidation.

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single spectroscopic method can single-handedly reveal the complete structure of a novel compound.[3] Instead, a synergistic or orthogonal approach, integrating data from multiple techniques, is the gold standard.[4][5][6] Each method interrogates a different aspect of molecular structure, and together they provide a comprehensive and self-validating picture.[6]

The typical workflow for structure elucidation involves a strategic combination of techniques to determine the molecular formula, identify functional groups, and map the connectivity of atoms.[5]

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Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic molecules in solution.[3][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[8][9]

Core Principles & Causality

NMR relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[10] When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes transitions between these states, and the energy absorbed is detected. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift . This allows us to differentiate between, for example, a proton on a methyl group versus one on an aromatic ring.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to spin-spin coupling . This coupling provides invaluable information about which atoms are connected through chemical bonds. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for mapping out the entire carbon-hydrogen framework of a molecule.

Experimental Protocol: Preparing a High-Quality NMR Sample

The quality of NMR data is critically dependent on proper sample preparation.[11] A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[11][12]

Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent for NMR analysis.

Materials:

  • High-quality 5 mm NMR tubes and caps[11][12]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[11]

  • Analyte (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11]

  • Pasteur pipettes and cotton wool for filtration[13][14]

  • Vortex mixer or sonicator

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and does not have signals that overlap with key analyte resonances.[11] Deuterated solvents are used to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[15]

  • Sample Weighing: Accurately weigh the required amount of the analyte into a clean, dry vial.[11] For ¹H NMR, 5-20 mg is typically sufficient, while ¹³C NMR often requires a more concentrated sample (20-50 mg) due to the low natural abundance of ¹³C.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][12] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[12] Gently vortex or sonicate the mixture to ensure complete dissolution.[11]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[14][15] A simple way to do this is to place a small cotton plug into a Pasteur pipette and then transfer the solution through the pipette into the NMR tube.[13][14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11] Label the tube clearly.

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Sources

Comparative Analysis of 5-Chloro-N-methyl-2-nitroaniline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of modern medicinal chemistry, the nitroaniline scaffold has emerged as a privileged structure, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Among these, derivatives of 5-chloro-N-methyl-2-nitroaniline are gaining increasing attention for their potential as anticancer agents. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and the experimental data underpinning their therapeutic promise. We will explore how subtle modifications to this core structure can profoundly influence cytotoxic activity, offering insights for researchers, scientists, and drug development professionals in the field of oncology.

The this compound Core: A Promising Scaffold

The this compound molecule possesses a unique combination of electronic and steric features that make it an attractive starting point for drug design. The presence of a chlorine atom at the 5-position and a nitro group at the 2-position creates a distinct electron-deficient aromatic ring, influencing its reactivity and potential interactions with biological targets. The N-methyl group can also play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The rationale behind exploring derivatives of this scaffold lies in the well-established principle of structure-based drug design. By systematically introducing different functional groups at various positions on the aniline ring, it is possible to fine-tune the molecule's interaction with specific biological targets, such as enzymes or receptors implicated in cancer progression. This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

Comparative Cytotoxicity of this compound Derivatives

Research has shown that derivatives of 5-chloro-2-nitroaniline can be utilized in the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines. For instance, some synthesized analogues have demonstrated notable efficacy against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported to be in the range of 16 to 25 μM[1]. These findings underscore the potential of the 5-chloro-2-nitroaniline core as a pharmacophore for anticancer drug development.

To illustrate the impact of structural modifications, let us consider a hypothetical series of derivatives and their anticipated impact on cytotoxicity, based on established medicinal chemistry principles and data from related compounds.

Compound IDDerivative NameSubstituent (R)Postulated IC50 (µM) vs. HeLa CellsRationale for Predicted Activity
1 This compound-H> 50The parent compound may exhibit baseline activity, but lacks specific targeting moieties.
2 5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)aniline4-CF₃15 - 25The electron-withdrawing trifluoromethyl group can enhance cellular uptake and potentially interact with electron-rich pockets in target proteins.
3 4-(5-chloro-N-methyl-2-nitroanilino)phenol4-OH20 - 30The hydroxyl group can participate in hydrogen bonding with target enzymes, potentially increasing binding affinity.
4 N-(5-chloro-N-methyl-2-nitrophenyl)acetamide4-NHCOCH₃30 - 40The acetyl group can modulate solubility and may be involved in specific interactions within the active site of a target.
5 5-chloro-N-methyl-4-(morpholin-4-yl)-2-nitroaniline4-morpholino10 - 20The morpholino group can improve aqueous solubility and may provide additional binding interactions, enhancing potency.

Note: The IC50 values presented in this table are illustrative and based on extrapolations from existing data on related nitroaniline derivatives. Further experimental validation is required to confirm these predictions.

Structure-Activity Relationship (SAR) Insights

The analysis of various substituted nitroaniline derivatives allows us to deduce several key structure-activity relationships:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group, is often crucial for the biological activity of this class of compounds. These groups can influence the molecule's redox potential and its ability to generate reactive oxygen species, a mechanism implicated in the cytotoxicity of some anticancer agents.

  • Substitution Pattern: The position of substituents on the aniline ring significantly impacts activity. Modifications at the 4-position appear to be particularly influential, suggesting this position is likely involved in key interactions with the biological target.

  • Lipophilicity and Solubility: The balance between lipophilicity and aqueous solubility is critical for drug efficacy. Highly lipophilic compounds may exhibit poor bioavailability, while highly soluble compounds may not effectively cross cell membranes. The introduction of polar groups, such as hydroxyl or morpholino moieties, can be a strategy to optimize this balance.

The following diagram illustrates the key logical relationships in the structure-activity of these derivatives:

SAR_Logic Core This compound Core Properties Physicochemical Properties (Lipophilicity, Solubility, Electronics) Core->Properties Substituents Substituents (R group at C4) Substituents->Properties Activity Anticancer Activity (Cytotoxicity) Substituents->Activity Direct Interaction with Target Properties->Activity

Caption: Logical flow of structure-activity relationships.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, it is imperative to follow standardized and validated experimental protocols. The following outlines a general workflow for the synthesis and cytotoxic evaluation of this compound derivatives.

General Synthetic Pathway

The synthesis of this compound derivatives typically involves a multi-step process starting from commercially available materials. A general synthetic route is depicted below:

Synthesis_Workflow start Starting Material (e.g., 3-chloroaniline) step1 Acylation & Nitration start->step1 intermediate1 5-chloro-2-nitroaniline step1->intermediate1 step2 N-methylation intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Palladium-catalyzed Cross-coupling (e.g., Buchwald-Hartwig) intermediate2->step3 final_product Target Derivatives step3->final_product

Caption: Generalized synthetic workflow for derivatives.

Step-by-Step Methodology: N-methylation of 5-chloro-2-nitroaniline

  • Dissolution: Dissolve 5-chloro-2-nitroaniline in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the aniline nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to proceed at room temperature.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available, albeit fragmented, data on related compounds suggests that systematic structural modifications can lead to potent and selective cytotoxic agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new derivatives with improved therapeutic potential.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This will enable the establishment of a more definitive SAR and the identification of lead compounds for further preclinical development. Elucidation of the precise mechanism of action of these compounds will also be crucial for their advancement as potential cancer therapeutics.

References

Sources

A Comparative Guide to the Biological Activity of Nitroaniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the biological activities of the three primary isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p-)nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to illuminate the structure-activity relationships that dictate the cytotoxic, mutagenic, and other biological effects of these compounds. By understanding the nuances of how the position of the nitro group influences biological outcomes, researchers can better inform their experimental designs and the development of new chemical entities.

Introduction: The Significance of Isomeric Position

Nitroanilines are aromatic amines with a nitro group attached to the benzene ring. While sharing the same chemical formula (C₆H₆N₂O₂), the ortho, meta, and para isomers exhibit distinct physicochemical properties that translate into significantly different biological activities. The electronic and steric effects of the nitro group, an electron-withdrawing moiety, are profoundly influenced by its position relative to the amino group. This guide will dissect these differences, providing a comparative analysis of their known biological impacts, supported by experimental evidence.

Comparative Analysis of Biological Activities

The biological activities of nitroaniline isomers are multifaceted, with toxicity being the most extensively studied aspect. However, their potential as bioactive molecules extends to other areas, such as antimicrobial and enzyme-inhibiting activities.

Cytotoxicity: A Quantitative Comparison

The cytotoxic potential of the nitroaniline isomers has been evaluated in various studies. A key indicator of cytotoxicity is the 50% effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower EC50 value signifies higher cytotoxic potency.

Data from a study on the interaction of substituted anilines with submitochondrial particles provides a quantitative comparison of the isomers' toxicity.[1]

CompoundIsomer PositionEC50 (µM)[1]
Aniline-1910
o-Nitroaniline ortho180
m-Nitroaniline meta250
p-Nitroaniline para210

Analysis of Cytotoxicity Data:

The data clearly indicates that the presence of a nitro group significantly increases cytotoxicity compared to the parent aniline molecule.[1] Among the isomers, ortho-nitroaniline exhibits the highest cytotoxicity, followed by the para and then the meta isomer.[1] This suggests that the electronic and steric properties conferred by the substituent's position on the aromatic ring are crucial in their interaction with biological targets.[1] The higher cytotoxicity of the ortho and para isomers can be attributed to the strong electron-withdrawing resonance effect of the nitro group at these positions, which is absent in the meta isomer.

Mutagenicity: Insights from the Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown a clear distinction in the mutagenicity of nitroaniline isomers.

  • meta-Nitroaniline and para-Nitroaniline: Both isomers have been shown to be mutagenic in the Salmonella typhimurium TA98 strain, with p-nitroaniline also showing mutagenicity in the TA100 strain. Their mutagenic activity is observed both with and without metabolic activation by an S9 mix.

  • ortho-Nitroaniline: In contrast, o-nitroaniline has been found to be non-mutagenic in these same bacterial strains.

This differential mutagenicity highlights the critical role of isomeric position in determining the genotoxic potential of these compounds. The metabolic pathways and the nature of the reactive intermediates formed likely differ between the isomers, leading to these distinct outcomes.

Methemoglobinemia: A Common Toxicological Endpoint

A primary toxicological effect associated with all three nitroaniline isomers is methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[2] The result is a functional anemia and tissue hypoxia.

The mechanism involves the metabolic activation of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives, which are potent oxidizing agents. While all isomers can induce methemoglobinemia, the severity can vary. The metabolic conversion is often carried out by cytochrome P450 enzymes in the liver.[3]

Antimicrobial and Enzyme Inhibition Potential: An Area for Further Research

While nitroaromatic compounds, in general, are known to possess a broad spectrum of biological activities, including antimicrobial and enzyme-inhibiting properties, direct comparative studies on the three nitroaniline isomers are not extensively available in the public domain.[4] The antimicrobial activity of nitro compounds often stems from the reduction of the nitro group within microbial cells, leading to the formation of reactive species that damage cellular components.

Further research is warranted to systematically evaluate and compare the Minimum Inhibitory Concentrations (MICs) of the nitroaniline isomers against a panel of clinically relevant bacteria and fungi. Similarly, their potential as enzyme inhibitors remains an underexplored area that could reveal novel therapeutic applications.

Mechanistic Insights and Structure-Activity Relationships

The observed differences in the biological activities of nitroaniline isomers are rooted in their molecular structure. The position of the nitro group influences the electronic distribution within the molecule, its polarity, and its ability to interact with biological macromolecules.

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MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Serial Dilutions A->C B Prepare Nitroaniline Stock Solutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and EC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mutagenicity Assessment: The Ames Test

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine to detect chemical mutagens.

Protocol:

  • Strain Preparation: Grow the desired S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation (Optional): Prepare an S9 mix from rat liver homogenate for assays requiring metabolic activation.

  • Plate Incorporation Assay:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (if applicable).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant increase in the number of revertants compared to the negative control indicates mutagenicity.

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Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Overnight Culture of S. typhimurium Strains D Mix Bacteria, Compound, and S9 in Top Agar A->D B Prepare Test Compound Solutions B->D C Prepare S9 Mix (Optional) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G

Caption: Workflow for the Ames mutagenicity test.

Conclusion

The isomeric position of the nitro group in nitroaniline is a critical determinant of its biological activity. The available data demonstrates clear differences in the cytotoxicity and mutagenicity of the ortho, meta, and para isomers. o-Nitroaniline is the most cytotoxic, while m- and p-nitroaniline are mutagenic. The primary toxic effect of all three isomers is the induction of methemoglobinemia.

This guide provides a foundational understanding for researchers working with these compounds. However, it also highlights the need for further comparative studies, particularly in the areas of antimicrobial activity and enzyme inhibition, to fully elucidate the biological potential of each isomer. The provided protocols serve as a reliable starting point for such investigations, ensuring the generation of robust and comparable data.

References

  • A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines.
  • Drugs may be Induced Methemoglobinemia.
  • Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship.
  • MTT assay protocol | Abcam.
  • Ames Test Protocol | AAT Bioquest.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Methemoglobinemia: Background, Pathophysiology, Etiology.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the characterization of 5-chloro-N-methyl-2-nitroaniline, a key chemical intermediate. We will explore the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus will be on the practical application of these techniques, underpinned by the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, directly impacting data integrity, regulatory compliance, and ultimately, patient safety. This guide is intended for researchers, analytical scientists, and quality control professionals, offering a framework for methodological comparison and a rationale for choosing the most suitable technique based on specific analytical objectives.

The Importance of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] Key validation parameters, as outlined by the ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][5]

Cross-validation serves as a comparative assessment of two or more analytical methods, ensuring that they provide equivalent results within predefined acceptance criteria. This is crucial when transferring a method between laboratories, updating an existing method, or when multiple techniques are employed for the same analyte during different stages of development.

Analytical Techniques Under Comparison

For the analysis of this compound, a semi-volatile, moderately polar aromatic amine, several techniques are viable. We will focus on the three most prevalent methods in pharmaceutical analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for the quantification of chromophoric compounds. Its simplicity and reliability make it a workhorse in many quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. GC-MS offers excellent separation efficiency and provides structural information through mass spectral data, enhancing specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of HPLC with the specificity of tandem mass spectrometry. It is particularly advantageous for trace-level analysis and in complex matrices.

Experimental Design for Cross-Validation

A hypothetical cross-validation study was designed to compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The study would encompass the analysis of a bulk drug substance and a simulated drug product formulation.

Workflow for Cross-Validation of Analytical Methods

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 100 µg/mL.

GC-MS Method
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of m/z 186, 171, and 140.

  • Sample Preparation: Samples are dissolved in acetone to a concentration of approximately 10 µg/mL.

LC-MS/MS Method
  • Instrumentation: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: 187.0 -> 170.0 (Quantifier), 187.0 -> 142.0 (Qualifier).

  • Sample Preparation: Samples are dissolved in 50:50 Acetonitrile:Water to a concentration of approximately 100 ng/mL.

Comparative Performance Data

The following table summarizes the hypothetical validation data obtained from the cross-validation study.

Performance ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2(R2))
Linearity (r²) 0.99950.99920.9998≥ 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL0.01 - 500 ng/mLAs per intended use
Accuracy (% Recovery) 99.2 ± 1.5%100.5 ± 2.1%99.8 ± 1.2%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.8%1.2%0.6%≤ 2%
- Intermediate Precision1.5%1.8%1.1%≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL0.005 ng/mLTo be determined
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mL0.015 ng/mLTo be determined
Specificity Baseline resolution from impuritiesNo interfering peaks at the retention time of the analyteNo interfering MRM transitionsMethod specific

Discussion of Results and Method Selection

The cross-validation data demonstrates that all three methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.

Logical Relationship of Analytical Techniques

Method_Selection Analytical_Need Analytical Requirement Routine_QC Routine Quality Control (High Throughput, Robustness) Analytical_Need->Routine_QC Assay & Purity Impurity_Profiling Impurity Identification and Quantification (Specificity) Analytical_Need->Impurity_Profiling Structural Elucidation Trace_Analysis Trace Level Analysis (High Sensitivity) Analytical_Need->Trace_Analysis Genotoxic Impurities, Metabolite Studies HPLC_UV HPLC-UV Routine_QC->HPLC_UV Cost-effective, Simple GC_MS GC-MS Impurity_Profiling->GC_MS Volatile Impurities, Spectral Library Matching LC_MSMS LC-MS/MS Trace_Analysis->LC_MSMS Highest Sensitivity & Selectivity

Caption: Decision tree for analytical method selection.

HPLC-UV stands out for its robustness, ease of use, and cost-effectiveness, making it an excellent choice for routine quality control testing of the bulk drug substance and finished product assay. Its linearity, accuracy, and precision are well within the acceptable limits for this purpose.

GC-MS provides enhanced specificity due to the mass spectral data it generates. This is particularly valuable for impurity profiling, where the identification of unknown peaks is necessary. While slightly less precise than HPLC-UV in this hypothetical study, its ability to confirm the identity of the analyte and potential volatile impurities is a significant advantage.

LC-MS/MS offers unparalleled sensitivity and selectivity. This makes it the method of choice for trace-level analysis, such as the quantification of genotoxic impurities or for pharmacokinetic studies where low concentrations of the analyte are expected in biological matrices. The superior limit of detection and quantification of LC-MS/MS allows for the analysis of samples that would be undetectable by the other two techniques.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, GC-MS, and LC-MS/MS are all valid and reliable techniques. The choice of the most appropriate method should be guided by the specific analytical requirements of the study. For routine analysis where high throughput and robustness are key, HPLC-UV is the preferred method. For applications requiring definitive identification of impurities, GC-MS is a powerful tool. When the utmost sensitivity and selectivity are required for trace-level quantification, LC-MS/MS is the unequivocal choice. This guide provides a comprehensive framework for making an informed decision based on a thorough understanding of the capabilities and limitations of each technique, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][5]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2][4]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][3]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][6]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link][7]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link][8]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, the integrity of an intermediate compound is paramount. 5-chloro-N-methyl-2-nitroaniline, a key building block, is no exception. Its purity directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or target molecule. The synthesis of this compound, often proceeding from precursors like 2,4-dichloronitrobenzene, can introduce a variety of impurities, including unreacted starting materials, positional isomers, and by-products from side reactions[1][2][3].

This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of methods. It provides a comparative analysis of orthogonal analytical techniques, grounded in the principle that no single method can provide a complete purity profile. We will explore the causality behind our methodological choices, presenting a self-validating framework for robustly characterizing the purity of synthesized this compound. All procedures should be developed and validated in accordance with established guidelines, such as the ICH Q2(R1) framework, to ensure data integrity[4][5][6].

An Orthogonal Approach to Purity Verification

Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's purity. Impurities may co-elute in chromatography, be non-responsive to a specific detector, or be indistinguishable from the main component. An orthogonal approach, using multiple techniques based on different physicochemical principles, provides a far more accurate and trustworthy assessment.

cluster_0 Purity Assessment Workflow Sample Synthesized This compound Preliminary Preliminary Checks (TLC, Melting Point) Sample->Preliminary Initial Screening Chromatography Chromatographic Separation (HPLC / GC-MS) Preliminary->Chromatography Quantitative Analysis Spectroscopy Structural & Absolute Quant. (qNMR) Preliminary->Spectroscopy Structural Confirmation Data Data Integration & Impurity Identification Chromatography->Data Spectroscopy->Data Report Final Purity Report (Assay + Impurity Profile) Data->Report Comprehensive Profile

Caption: A comprehensive workflow for purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its high sensitivity and quantitative accuracy make it ideal for detecting and quantifying trace-level impurities.

Expertise & Causality: We select a Reversed-Phase (RP-HPLC) method because our target analyte is moderately polar. A C18 stationary phase provides excellent hydrophobic interactions for retaining the aromatic ring, while a mobile phase of acetonitrile and water allows for fine-tuning the elution of the main component and any related impurities[7][8]. UV detection is chosen due to the strong chromophore (the nitroaniline structure) present in the molecule, which provides a robust signal[7][9].

Experimental Protocol: HPLC Purity by Area Percent
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 35 °C.

    • UV Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of diluent to create a stock solution (~100 µg/mL).

    • Further dilute 1 mL of the stock solution to 10 mL with diluent for a working concentration of ~10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection[7].

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-15 min: 50% to 95% B.

      • 15-17 min: Hold at 95% B.

      • 17.1-20 min: Return to 50% B and equilibrate.

  • Data Analysis (Trustworthiness):

    • Before sample analysis, perform a system suitability test (SST) by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

cluster_1 HPLC Experimental Workflow Prep Sample Prep (Weigh, Dissolve, Filter) SST System Suitability Test (SST) Prep->SST Inject Inject Sample into HPLC System SST->Inject If SST Passes Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Data Acquisition & Peak Integration Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: A typical workflow for HPLC purity determination.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent orthogonal technique to HPLC, separating compounds based on their volatility and boiling point. When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for identifying unknown impurities.

Expertise & Causality: While some nitroaromatics can be thermally labile, this compound is generally suitable for GC analysis[8][10][11]. We use a low-polarity column (e.g., DB-5MS) as it provides good separation for a wide range of aromatic compounds. The MS detector is crucial; it fragments the eluting compounds into predictable patterns, allowing us to deduce the structures of impurities by analyzing their mass spectra, providing a level of confidence that UV detection cannot[12][].

Experimental Protocol: GC-MS Impurity Identification
  • System Preparation:

    • GC-MS System: GC with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Split Ratio: 20:1.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic and MS Conditions:

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Identify the main component peak based on its retention time and mass spectrum.

    • For any other peaks, analyze their mass spectra. Compare the fragmentation patterns to library databases (e.g., NIST) and known potential impurities (e.g., starting materials, isomers) to achieve tentative identification.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic methods that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself[14][15].

Expertise & Causality: The fundamental principle of qNMR is that the integral area of a signal is directly proportional to the number of nuclei contributing to that signal[16][17]. By adding a known mass of a highly pure, stable internal standard to a known mass of our sample, we can use the ratio of their integrals to calculate the absolute purity of our synthesized compound[14][17]. This technique is invaluable for qualifying new batches of material or creating in-house reference standards.

Experimental Protocol: Absolute Purity by ¹H qNMR
  • Standard and Sample Preparation (Trustworthiness):

    • Internal Standard (IS): Use a certified internal standard with high purity (e.g., Maleic Anhydride or 1,4-Dinitrobenzene). The IS must have signals that do not overlap with the analyte signals.

    • Accurately weigh (using a 5-decimal place balance) ~15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery, which is critical for accurate integration. A typical D1 would be 30-60 seconds.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following equation[14]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass weighed

      • P = Purity of the internal standard

Comparative Summary

The choice of method depends on the analytical objective. For routine quality control, HPLC is often sufficient. For rigorous characterization and impurity identification, a combination of methods is essential.

Parameter HPLC GC-MS Quantitative NMR (qNMR) Melting Point
Principle Partition chromatographyVolatility & mass fragmentationNuclear spin resonancePhase transition thermodynamics
Quantitation Relative (Area %)Semi-QuantitativeAbsolute (Primary Method) Non-Quantitative
Sensitivity High (ng/mL - µg/mL)[10]High (pg - ng on column)Moderate (mg scale)Low
Impurity ID Limited (requires standards)Excellent (MS fragmentation) Good (structural context)Poor (non-specific)
Throughput HighMediumLowHigh
Key Advantage Robust, precise, automatedDefinitive impurity identificationAbsolute quantificationSimple, low-cost screening
Key Limitation Needs reference standardsPotential thermal degradationLower sensitivity, high costInsensitive to small impurities

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted challenge that demands a rigorous, evidence-based approach. This guide demonstrates that a combination of high-resolution chromatography (HPLC), definitive identification via GC-MS, and absolute quantification through qNMR provides a self-validating system for characterization. By understanding the principles behind each technique and applying them orthogonally, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, building a solid foundation for successful downstream applications.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

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  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes.

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

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  • ICH. Quality Guidelines.

  • Benchchem. Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.

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  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.

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  • Advanced ChemBlocks. This compound.

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  • ChemicalBook. 5-Chloro-2-nitroaniline CAS#: 1635-61-6.

  • PubMed. Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation.

  • NIH National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene.

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.

  • Sigma-Aldrich. 5-Chloro-2-nitroaniline 97%.

  • ChemicalBook. 5-Chloro-2-nitroaniline(1635-61-6) 1H NMR spectrum.

  • YangZhou ShuangDing Chem Co.,Ltd. 5-chloro-2-nitroaniline.

  • BLD Pharm. This compound.

  • MedKoo. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.

  • NIH National Center for Biotechnology Information. Advances in the Analysis of Persistent Halogenated Organic Compounds.

  • BOC Sciences. Analytical Services for Purity Determination.

  • Clearsynth. 5-chloro-2-nitroaniline.

  • Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Chloro-2-nitroaniline.

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A Comparative Guide to the Synthesis of 5-chloro-N-methyl-2-nitroaniline: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 5-chloro-N-methyl-2-nitroaniline is a valuable building block whose synthetic pathway can significantly impact overall project timelines and costs. This guide provides an in-depth technical comparison of documented and proposed methodologies for its synthesis, focusing on chemical yields, process logic, and practical considerations for laboratory and scale-up applications.

Introduction: The Strategic Importance of Synthetic Route Selection

This compound features a synthetically versatile scaffold. The nitro and amino groups offer orthogonal reactivity, while the chlorine atom provides a vector for further functionalization, often through nucleophilic aromatic substitution. The choice of synthetic strategy is not merely academic; it dictates starting material costs, reaction safety, and purification challenges. Herein, we compare two primary approaches: a linear synthesis involving amine protection and a convergent route based on late-stage N-methylation.

Method 1: Synthesis via Amine Protection, Nitration, and Hydrolysis

This well-documented, three-step linear synthesis commences with the readily available starting material, 3-chloroaniline. The core strategy involves protecting the reactive aniline nitrogen to precisely control the regioselectivity of the subsequent electrophilic nitration.

Mechanistic Rationale & Causality

The primary challenge in the direct nitration of an aniline derivative is controlling the position of the incoming nitro group and preventing unwanted oxidation. The amino group is a powerful ortho-, para-director. To ensure nitration occurs at the desired position (ortho to the amine and meta to the chlorine), and to temper the reactivity of the aniline, a protecting group is installed.

In this pathway, a formyl group is used as an economical and effective protecting group. The formylation step converts the highly activating amino group into a less activating formamido group. This moderation allows for a cleaner nitration reaction. The final step involves a simple hydrolysis to remove the formyl group, yielding the target N-methylated nitroaniline. The origin of the N-methyl group in the final product from a formyl precursor is not explicitly detailed in the source but is presented as the outcome of the overall process.

Experimental Workflow: Amine Protection Route

cluster_0 Method 1: Amine Protection Route 3-Chloroaniline 3-Chloroaniline 3-Chloroformylaniline 3-Chloroformylaniline 3-Chloroaniline->3-Chloroformylaniline 1. Formic Acid, Toluene Azeotropic Dehydration (97% Yield) Nitrated Intermediate Nitrated Intermediate 3-Chloroformylaniline->Nitrated Intermediate 2. HNO3, Acetic Anhydride (0-5°C) Final Product 5-chloro-N-methyl- 2-nitroaniline Nitrated Intermediate->Final Product 3. NaOH (aq), Reflux (Hydrolysis)

Caption: Workflow for the synthesis of this compound starting from 3-chloroaniline.

Detailed Experimental Protocol[1]

Step 1: Synthesis of 3-chloroformylaniline

  • To a 250 mL three-necked flask equipped with a water trap, add 51.5 g (0.41 mol) of 3-chloroaniline and 150 mL of toluene.

  • Stir the mixture to dissolve the aniline, then slowly add 23.5 g (0.45 mol) of 88% formic acid.

  • Heat the reaction to reflux for 1 hour, collecting the water in the trap.

  • Cool the mixture to 65-70°C and add an additional 6.4 g (0.12 mol) of 88% formic acid.

  • Return the mixture to reflux for another hour.

  • Cool to room temperature and remove the majority of the toluene and excess formic acid using a rotary evaporator.

  • Upon cooling, a white solid precipitates. Collect the solid to yield 61.7 g (97%) of 3-chloroformylaniline.

Step 2 & 3: Nitration and Hydrolysis to this compound

  • In a 50 mL three-necked flask, place 10.0 g (64 mmol) of the ground 3-chloroformylaniline powder.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add a pre-mixed solution of 6.0 g (90 mmol) of 95% nitric acid and 8.6 g (84 mmol) of acetic anhydride, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at this temperature for 2 hours.

  • Pour the reaction mixture into 110 mL of a 25% aqueous sodium hydroxide solution.

  • Heat the resulting mixture to reflux with stirring for 2 hours.

  • Cool the mixture to room temperature. A yellow solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Reported Yields

The overall yield for the final product is reported to be in the range of 62-66% , with a purity of over 98%, depending on the precise temperature control during the nitration step.[1]

Method 2: Synthesis via Direct N-Alkylation (Proposed Route)

An alternative and more convergent approach involves the initial synthesis of the aniline core structure, followed by a late-stage N-methylation. This strategy leverages the high-yielding synthesis of 5-chloro-2-nitroaniline, a widely reported compound.

Mechanistic Rationale & Causality

This pathway separates the formation of the aromatic core from the installation of the methyl group. The first step is a nucleophilic aromatic substitution, where ammonia displaces a chlorine atom from 2,4-dichloronitrobenzene. This reaction is highly efficient but requires high pressure and temperature.

The second step involves the direct methylation of the primary amine of 5-chloro-2-nitroaniline. Selective mono-methylation of anilines can be challenging, as over-methylation to the tertiary amine is a common side reaction. However, methods have been developed to achieve high selectivity for mono-methylation, particularly for nitroanilines. One such method utilizes a mixture of formaldehyde and sulfuric acid, which provides the N-monomethylated product in good yields.[2] The electron-withdrawing nitro group deactivates the amine, making it less nucleophilic and helping to prevent a second methylation.

Experimental Workflow: Direct N-Alkylation Route

cluster_1 Method 2: Direct N-Alkylation Route 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline 2,4-Dichloronitrobenzene->5-Chloro-2-nitroaniline 1. Liquid Ammonia, Toluene High T/P (91.2% Yield) Final Product 5-chloro-N-methyl- 2-nitroaniline 5-Chloro-2-nitroaniline->Final Product 2. Formaldehyde, H2SO4 (N-Methylation)

Caption: Proposed workflow for the synthesis of this compound via a late-stage N-methylation.

Representative Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-nitroaniline (This protocol is based on a high-yield procedure reported in the literature)

  • Charge a 3 L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

  • Seal the autoclave and purge the air with nitrogen.

  • Introduce 14.1 mol of liquid ammonia.

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.

  • Cool the autoclave to 40°C and vent the excess ammonia.

  • Transfer the resulting solid-liquid mixture to 800 mL of water and continue cooling to 10°C.

  • Filter the mixture to collect the crude product. The solid can be further purified by crystallization from methanol to yield the product with 99.5% purity. The reported yield for this step is 91.2% .

Step 2: N-methylation of 5-Chloro-2-nitroaniline (This protocol is a representative procedure for the N-monomethylation of nitroanilines)[2]

  • Dissolve the 5-chloro-2-nitroaniline starting material in concentrated sulfuric acid with stirring at room temperature.

  • Heat the solution to approximately 50°C.

  • Over a period of one hour, add a solution of formaldehyde (or paraformaldehyde) in concentrated sulfuric acid. A molar ratio of approximately 3-10 moles of formaldehyde per mole of nitroaniline is recommended.

  • Maintain the reaction at 50°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it over ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) while cooling to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Comparative Data Summary

ParameterMethod 1: Amine Protection RouteMethod 2: Direct N-Alkylation Route
Starting Material 3-Chloroaniline2,4-Dichloronitrobenzene
Number of Steps 32
Overall Yield 62-66%[1]Estimated >75% (based on 91% for step 1 and "good yield" for step 2)
Key Reagents Formic acid, HNO₃, Acetic AnhydrideLiquid Ammonia, Formaldehyde, H₂SO₄
Safety & Handling Use of potent nitrating agents.Requires high-pressure autoclave; handling of liquid ammonia.
Process Control Requires precise temperature control during nitration to ensure regioselectivity.Requires specialized high-pressure equipment; potential for over-methylation in step 2.
Scalability Generally straightforward scalability with standard reactor equipment.Step 1 requires specialized high-pressure reactors, which may be a barrier for some labs.

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound, each with distinct advantages and challenges.

Method 1 (Amine Protection Route) is a robust and well-defined linear synthesis. Its primary advantage lies in its use of standard laboratory equipment and conditions. The reported yields of 62-66% are respectable for a three-step synthesis, and the process offers excellent control over regioselectivity. This method is highly recommended for laboratory-scale synthesis where specialized high-pressure equipment is not available.

Method 2 (Direct N-Alkylation Route) offers a more convergent and potentially higher-yielding pathway. The initial amination step is exceptionally high-yielding (91.2%). While a specific yield for the N-methylation of 5-chloro-2-nitroaniline is not provided in the searched literature, similar reactions are reported to proceed in "good yield," suggesting a high overall yield is achievable.[2] The main drawback is the requirement for a high-pressure autoclave for the amination step, making it more suitable for industrial production or specialized research laboratories.

Ultimately, the choice of synthesis will depend on the specific capabilities and objectives of the research team. For accessibility and process simplicity at the bench scale, Method 1 is preferable. For large-scale production where efficiency and overall yield are critical, and the necessary equipment is available, Method 2 presents a compelling alternative.

References

  • CN1182104C, The chemical synthesis method of 5-chloro-2-nitroaniline, Google P
  • US3591638A, Process for n-methylating nitroanilines and compounds prepared thereby, Google P

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A Comparative Guide to the Efficacy of 5-chloro-N-methyl-2-nitroaniline and Related Intermediates in Pharmaceutical and Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and industrial chemistry, the selection of a chemical intermediate is a critical decision that dictates the trajectory of a synthetic pathway. Factors such as reactivity, selectivity, yield, and the ultimate application of the final product weigh heavily on this choice. This guide provides an in-depth comparison of 5-chloro-N-methyl-2-nitroaniline, a highly specific pharmaceutical intermediate, against its non-methylated parent compound and other structural isomers commonly employed in broader industrial applications like dyestuff manufacturing.

Our analysis is grounded in a review of established synthetic protocols and application data, offering a clear perspective on why one intermediate may be favored over another for a specific synthetic goal.

The Strategic Importance of Substituted Nitroanilines

Substituted nitroanilines are foundational building blocks in organic synthesis. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) activates the aromatic ring for certain reactions while directing substituents to specific positions. The addition of a halogen, like chlorine, introduces a key site for nucleophilic aromatic substitution, further expanding synthetic possibilities.

This guide focuses on the following key intermediates:

  • This compound: A specialized intermediate, primarily recognized for its role in the synthesis of specific benzodiazepines.

  • 5-chloro-2-nitroaniline: The parent compound, serving as a versatile precursor in both pharmaceutical and dye industries.[1]

  • 2-methyl-5-nitroaniline: A structural isomer widely used as a diazo component in the production of azo dyes and pigments.[2]

The structural distinctions between these molecules, particularly the presence and position of methyl groups, fundamentally alter their reactivity and applications.

Caption: Molecular relationship between the primary and comparative intermediates.

Head-to-Head Efficacy Comparison

The efficacy of an intermediate is not an intrinsic property but is defined by its performance in the context of a specific reaction. The following table summarizes the key performance differences based on their most common applications.

IntermediatePrimary ApplicationKey Reaction TypeTypical YieldsKey AdvantagesLimitations
This compound Synthesis of Chlordiazepoxide[3]Cyclization, Amine reactionHigh (e.g., >80% in final steps)[4]N-methyl group is integral to the final API structure, reducing synthesis steps.Highly specialized; less versatile for general synthesis.
5-chloro-2-nitroaniline Anthelmintic drugs (Albendazole), Dyes[1][5]Nucleophilic Substitution, Nitro Reduction, DiazotizationGood to High (e.g., 91% in amination)[5]Versatile precursor for multiple industries; readily undergoes key transformations.[1]Requires additional steps for N-alkylation if needed.
2-methyl-5-nitroaniline Azo Dyes & Pigments (e.g., Fast Scarlet G Base)[2]Diazotization & Azo CouplingHighProduces specific red/orange hues; well-established in the colorant industry.[2]Positional isomerism limits its use in pharmaceuticals where precise structures are required.

Causality of Performance: The Role of the Methyl Group

A. N-Methyl Group in this compound:

The primary function of the N-methyl group in this intermediate is its direct incorporation into the final drug structure. In the synthesis of the anxiolytic drug Chlordiazepoxide (Librium), the methylamino group is a core component of the final benzodiazepine ring system.[3] Using an N-methylated precursor streamlines the synthesis by eliminating a separate N-methylation step later in the process. This is a prime example of synthetic efficiency, where the intermediate is custom-designed for a specific target molecule.

The synthesis of Chlordiazepoxide involves the reaction of a 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide with methylamine.[4] The structural foundation for this precursor is built from molecules like this compound.

Chlordiazepoxide_Synthesis_Concept cluster_info Significance of N-Methyl Moiety A 2-Amino-5-chlorobenzophenone (Precursor) B Cyclization & Oxidation Steps A->B C 7-chloro-5-phenyl-1,3-dihydro-2H-1,4- benzodiazepine-2-ketone-4-oxide B->C D Reaction with Monomethylamine (CH3NH2) C->D E Chlordiazepoxide (Final Product) D->E info The use of an intermediate already containing the N-methyl group, like This compound, in early steps simplifies the synthesis of the core benzodiazepine structure (C).

Caption: Conceptual workflow for Chlordiazepoxide synthesis highlighting the methylamine addition.

B. C-Methyl Group in 2-methyl-5-nitroaniline:

In contrast, the methyl group in 2-methyl-5-nitroaniline is attached to the aromatic ring. Its position relative to the amino and nitro groups influences the electronic properties of the molecule, which in turn dictates the color and stability of the resulting azo dye.[2] This intermediate is a workhorse in the pigment industry precisely because this specific substitution pattern reliably produces commercially valuable scarlet and red shades when diazotized and coupled with components like 2-naphthol.[2]

Experimental Protocols: A Practical Comparison

Protocol 1: Synthesis of 5-chloro-2-nitroaniline (Precursor to the Topic Compound)

This protocol details the high-pressure amination of 2,4-dichloronitrobenzene, a common industrial method for producing 5-chloro-2-nitroaniline.[5][6] This intermediate can subsequently be N-methylated to yield this compound.

Objective: To synthesize 5-chloro-2-nitroaniline with high yield and purity.

Materials:

  • 2,4-dichloronitrobenzene (2.46 mol)

  • Toluene (7.72 mol)

  • Liquid Ammonia (14.1 mol)

  • Methanol (for crystallization)

  • High-pressure autoclave

Procedure:

  • Charge a 3 L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.[5]

  • Seal the autoclave and purge the internal atmosphere with nitrogen gas to remove oxygen.

  • Introduce 14.1 mol of liquid ammonia into the sealed reactor.

  • Heat the mixture to 160°C, allowing pressure to build. Maintain the reaction for 8 hours.

  • Cool the reactor to 40°C and carefully vent the excess ammonia.

  • Transfer the resulting solid-liquid mixture to 800 mL of water and continue cooling to 10°C.

  • Filter the slurry to collect the crude solid product.

  • Wash the filter cake with water.

  • Recrystallize the crude solid from methanol to obtain pure 5-chloro-2-nitroaniline.

  • Dry the final product. A typical yield is around 91.2% with a purity of >99%.[5]

Causality: The use of a high-pressure autoclave is essential to maintain ammonia in its liquid state at the elevated reaction temperature (160°C), which is required to drive the nucleophilic aromatic substitution of one chlorine atom. Toluene acts as a solvent. The final crystallization step with methanol is crucial for removing unreacted starting material and isomers, ensuring high purity.

Protocol 2: General Synthesis of an Azo Dye using a Nitroaniline Intermediate

This protocol outlines the synthesis of an azo dye, a primary application for intermediates like 2-methyl-5-nitroaniline.[2]

Objective: To demonstrate the diazotization and coupling reaction common to nitroaniline-based dyes.

Materials:

  • 2-methyl-5-nitroaniline (5 mmol)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (coupling agent)

  • Sodium Hydroxide (NaOH)

  • Ice

Azo_Dye_Workflow cluster_Diazotization Step 1: Diazotization (0-5 °C) cluster_Coupling Step 2: Azo Coupling A 2-methyl-5-nitroaniline C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ A->C B NaNO₂ + HCl(aq) B->C E Final Azo Dye (Colored Precipitate) C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol in NaOH) D->E

Caption: General workflow for Azo Dye synthesis from a nitroaniline intermediate.

Procedure:

  • Preparation of Diazonium Salt: In a 100 mL beaker, dissolve 5 mmol of 2-methyl-5-nitroaniline in a minimal amount of aqueous HCl. Cool the solution to 0-5°C in an ice-water bath. While stirring, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[2]

  • Preparation of Coupling Agent: In a separate 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.[2]

  • Azo Coupling: While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored azo dye should precipitate immediately.[2]

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. Filter the precipitate, wash with cold water, and dry.

Conclusion and Recommendations

The efficacy of a chemical intermediate is fundamentally tied to its intended purpose.

  • This compound is a highly effective but specialized intermediate. Its value lies in its direct structural contribution to complex pharmaceutical targets like Chlordiazepoxide, offering a more streamlined and efficient synthetic route by reducing the number of functional group manipulations. Its use is recommended for researchers and manufacturers focused on this specific class of molecules.

  • 5-chloro-2-nitroaniline demonstrates broader efficacy as a versatile building block. Its utility spans both pharmaceutical synthesis (e.g., anthelmintics) and the dye industry.[1][5][7] It is the intermediate of choice when flexibility is required and subsequent modifications, such as N-alkylation, can be incorporated into the synthetic plan.

  • 2-methyl-5-nitroaniline and its isomers are paramount in the azo colorant industry.[2] Their efficacy is defined by the specific color and performance characteristics they impart to dyes and pigments. For applications outside of this field, their utility is limited.

For drug development professionals, the choice between this compound and its non-methylated parent, 5-chloro-2-nitroaniline, hinges on a cost-benefit analysis of the overall synthetic pathway. If the final API requires the N-methyl group, using the pre-methylated intermediate is often the superior strategy. For exploratory synthesis or the production of a diverse range of compounds, the more versatile, non-methylated precursor is the more logical starting point.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
  • Kingchem (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Guidechem (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications.
  • BenchChem (2025, December). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • Advanced ChemBlocks Inc. (n.d.). This compound.
  • Google Patents (CN108329211A). The preparation method of 5- chloro-2-nitroanilines.
  • BLD Pharm (n.d.). 35966-84-8|this compound.
  • PrepChem.com (n.d.). Synthesis of 2-nitro-5-chloroaniline.
  • ChemicalBook (2025, July 4). 5-Chloro-2-nitroaniline.
  • Pharmaffiliates (n.d.). CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharma Synthesis: Leveraging 4-Fluoro-3-nitroaniline as an Intermediate.
  • Google Patents (CN105272927A). Novel method for preparing chlordiazepoxide.
  • Chempanda (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry.
  • National Center for Biotechnology Information (n.d.). Chlordiazepoxide. PubChem Compound Summary for CID 2712.

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quantitative analysis of 5-chloro-N-methyl-2-nitroaniline by titration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 5-chloro-N-methyl-2-nitroaniline

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. We will delve into the principles and practical applications of classical titrimetry, contrasting it with modern chromatographic techniques to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific analytical needs.

The Analytical Challenge: Understanding the Molecule

This compound (C₇H₇ClN₂O₂) presents a unique analytical challenge due to its molecular structure. It possesses a secondary amine group (-NHCH₃), which is fundamentally basic. However, the strong electron-withdrawing effects of the ortho-nitro group (-NO₂) and the meta-chloro group (-Cl) significantly suppress the basicity of the amine's lone pair of electrons. Consequently, this compound behaves as a very weak base in aqueous solutions. This property renders conventional aqueous acid-base titrations ineffective, as the inflection point at the equivalence point is too shallow to be detected accurately.[1][2]

Titrimetric Approaches: A Critical Evaluation

While challenging, titrimetric analysis of this compound is feasible and cost-effective if the correct approach is employed.

Non-Aqueous Acid-Base Titration: The Method of Choice

The most effective titrimetric method for weakly basic compounds is non-aqueous titration.[3][4][5] This technique circumvents the limitations of water by using an organic solvent system that enhances the apparent basicity of the analyte.

The Underlying Principle (Causality): The success of this method hinges on the "levelling effect" of the chosen solvent.[1] Water is an amphiprotic solvent, meaning it can act as both a weak acid and a weak base. In an aqueous environment, water competes with the weakly basic analyte for protons, buffering the system and obscuring the endpoint.[1][4]

By dissolving the this compound in a protogenic (acidic) solvent like anhydrous glacial acetic acid, we can enhance its basic properties.[3][6] The acetic acid donates a proton to the amine, forming an acetate-analyte ion pair. This reaction proceeds more readily than it would in water.

The titrant of choice is typically perchloric acid (HClO₄) dissolved in glacial acetic acid. Perchloric acid behaves as a very strong acid in this medium, capable of quantitatively protonating the weakly basic analyte and yielding a sharp, detectable endpoint.[1][2]

The reaction can be summarized as: Cl(NO₂)C₆H₃NH(CH₃) + HClO₄ → [Cl(NO₂)C₆H₃NH₂(CH₃)]⁺ + ClO₄⁻

Endpoint detection is best achieved potentiometrically using a combination pH electrode suitable for non-aqueous systems. This provides a more objective and precise determination of the equivalence point compared to visual indicators, which can be subjective and difficult to interpret in colored or non-aqueous solutions.

Redox Titration: A Feasibility Assessment

Theoretically, the nitro group (-NO₂) in the molecule can be chemically reduced to an amino group (-NH₂).[7][8] A quantitative analysis could then be based on this reduction. A typical procedure would involve:

  • Reduction: Reacting the analyte with a known excess of a strong reducing agent, such as titanium(III) chloride (TiCl₃) or tin(II) chloride (SnCl₂).

  • Titration: Back-titrating the unreacted excess reducing agent with a standardized oxidizing agent, like a ferric ammonium sulfate solution.

However, this method is significantly more complex and prone to error than non-aqueous acid-base titration. It involves multiple reagents, requires strictly anaerobic conditions to protect the reducing agents from air oxidation, and the endpoint can be less stable. For routine quality control, the complexity of redox titration makes it a less practical choice compared to the directness of non-aqueous titration.

Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)

For a comprehensive evaluation, it is essential to compare the titrimetric approach with a modern, instrumental alternative. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[9][10][11]

G cluster_titration Non-Aqueous Titration Workflow cluster_hplc HPLC Workflow T1 Weigh Analyte Accurately T2 Dissolve in Glacial Acetic Acid T1->T2 T3 Titrate with Standardized Perchloric Acid T2->T3 T4 Detect Endpoint Potentiometrically T3->T4 T5 Calculate Purity based on Volume of Titrant Used T4->T5 H1 Prepare Mobile Phase & Standard Solutions H2 Equilibrate HPLC System H1->H2 H3 Inject Sample & Standards H2->H3 H4 Separate on C18 Column (Isocratic Elution) H3->H4 H5 Detect by UV Absorbance H4->H5 H6 Quantify using Peak Area vs. Calibration Curve H5->H6

Comparative Data Summary

The following table provides a semi-quantitative comparison of the analytical methods. Performance metrics are based on typical laboratory results for similar analytes.

FeatureNon-Aqueous TitrationHPLC-UVCausality & Expert Insight
Principle Acid-Base NeutralizationDifferential PartitioningTitration measures the total basic content, while HPLC separates and quantifies the specific target analyte.
Specificity ModerateHighTitration is susceptible to interference from other basic impurities. HPLC's chromatographic separation provides high specificity, resolving the analyte from related substances.
Sensitivity (LOD) ~1-5 mg~1-10 ngHPLC is several orders of magnitude more sensitive, making it suitable for trace-level analysis and impurity profiling.
Precision (RSD) < 1.0%< 2.0%When performed correctly, titration is a highly precise bulk analysis technique. HPLC precision is excellent but subject to more instrumental variables.
Throughput LowHighHPLC with an autosampler allows for unattended analysis of dozens of samples, whereas titration is a manual, sequential process.
Cost per Sample LowModerateTitration uses inexpensive reagents and glassware. HPLC requires costly solvents, columns, and instrument maintenance.
Initial Investment LowHighA basic titration setup is a fraction of the cost of a full HPLC system.
Expertise Required ModerateHighRequires careful handling of corrosive reagents (perchloric acid) but the technique is classical. HPLC requires significant training in instrument operation, troubleshooting, and data processing.

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed step-by-step protocols for both methods are presented below.

Protocol: Non-Aqueous Potentiometric Titration

Trustworthiness: This protocol is self-validating through the mandatory standardization of the titrant against a primary standard, ensuring the accuracy of all subsequent measurements.

  • Preparation of 0.1 M Perchloric Acid Titrant:

    • Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask.

    • Carefully add 20 mL of acetic anhydride. Causality: Acetic anhydride is added to react with and remove any residual water from the perchloric acid and the glacial acetic acid, ensuring a truly non-aqueous system.

    • Dilute to 1 L with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours.

  • Standardization of the Titrant:

    • Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours.

    • Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.

    • Allow to cool and titrate with the prepared 0.1 M perchloric acid using a potentiometric electrode system to determine the endpoint.

    • Calculate the exact molarity of the perchloric acid titrant. Perform in triplicate.

  • Analysis of this compound:

    • Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the calibrated potentiometric electrode into the solution.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) reading against the volume of titrant added. Add titrant in smaller increments near the equivalence point.

    • Determine the equivalence point from the point of maximum inflection on the titration curve (or by using the first or second derivative).

    • Calculate the percent purity of the sample.

Protocol: HPLC-UV Analysis

Trustworthiness: This protocol is validated by running a system suitability test and using a multi-point calibration curve, which confirms the linearity, precision, and resolution of the chromatographic system before sample analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a 1.0 mg/mL solution.

    • Further dilute this solution 1:20 with the mobile phase to a final nominal concentration of 50 µg/mL.

  • Analytical Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mobile phase as a blank.

    • Inject the calibration standards in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.

    • Inject the sample preparation in triplicate.

    • Calculate the concentration of the analyte in the sample solution using the calibration curve, and from this, determine the percent purity of the original sample.

Method Selection Guide

The choice between titration and HPLC depends on the specific analytical objective.

G N1 What is the Analytical Goal? N2 Need to quantify impurities or trace levels? N1->N2 Specificity N3 Is high sample throughput required? N1->N3 Speed N4 Are equipment costs a major constraint? N1->N4 Budget N2->N3 No R1 Use HPLC N2->R1 Yes N3->N4 No N3->R1 Yes N4->R1 No R2 Use Non-Aqueous Titration N4->R2 Yes

  • Choose Non-Aqueous Titration for:

    • Bulk purity assessment of raw materials or final products where impurity profiles are already known and minimal.

    • Environments with limited capital budgets for instrumentation.

    • Assays that require high precision for the main component without the need for separating related substances.

  • Choose HPLC for:

    • Purity testing that requires simultaneous quantification of the main component and any impurities.

    • Analysis of low-concentration or trace-level samples.

    • High-throughput screening in a drug development or quality control setting.

    • Method validation studies where specificity is a critical parameter.

Conclusion

Both non-aqueous titration and HPLC are valid and robust methods for the quantitative analysis of this compound. Non-aqueous titration stands as a testament to the enduring value of classical chemistry, offering a precise, accurate, and low-cost solution for bulk purity determination. However, its lack of specificity and low throughput are significant limitations. HPLC, in contrast, provides superior specificity, sensitivity, and automation capabilities, making it the indispensable tool for comprehensive purity analysis and quality control in modern pharmaceutical development. The ultimate choice of method should be a strategic decision based on a thorough evaluation of the specific analytical requirements, available resources, and the overall objective of the analysis.

References

  • SIELC Technologies. (2018). Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column.
  • chemeurope.com.
  • BLD Pharm. 35966-84-8|this compound|BLD Pharm.
  • PHARMD GURU. 5.
  • Unacademy.
  • Scribd.
  • Allen Career Institute.
  • SIELC Technologies. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column.
  • Royal Society of Chemistry.
  • GFS Chemicals.
  • Key Organics. This compound.
  • Wikipedia. Nitro compound.
  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

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Introduction to the Analyte and the Rationale for an Inter-Laboratory Study

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 5-chloro-N-methyl-2-nitroaniline

This guide presents a comprehensive inter-laboratory comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The objective of this study is to provide a comparative analysis of the performance of these two methods across multiple laboratories, offering insights into their respective accuracy, precision, linearity, and sensitivity. The data and protocols presented herein are designed to assist laboratories in selecting the most appropriate method for their specific application and to serve as a framework for internal method validation. The principles of analytical method validation outlined by regulatory bodies such as the FDA and EMA have been fundamental to the design of this study.[1][2]

This compound (CAS No. 35966-84-8) is a chemical intermediate used in the synthesis of various organic compounds.[3][4][5] Accurate and precise quantification of this analyte is critical for ensuring product quality and process control. To establish the robustness and reliability of analytical methods, inter-laboratory studies are the gold standard for assessing method reproducibility under various conditions.[6][7][8] This guide details a hypothetical inter-laboratory study designed to compare the performance of HPLC-UV and GC-MS for the analysis of this compound.

Experimental Design and Methodology

A central organizing laboratory prepared and distributed a set of blind samples to five participating laboratories. These samples consisted of a stock solution of this compound in methanol and three different concentrations (Low, Medium, High) of the analyte in a common matrix. Each laboratory was also provided with a certified reference standard of this compound.

Sample Preparation

All participating laboratories were instructed to follow a standardized sample preparation protocol to minimize variability.

Protocol:

  • Accurately prepare a stock solution of the this compound reference standard in methanol at a concentration of 1000 µg/mL.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the unknown samples.

  • For the provided unknown samples, dilute an aliquot with the initial mobile phase (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS) to bring the analyte concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC method was developed based on established protocols for similar nitroaniline compounds.[9][10] A reversed-phase approach was chosen due to the non-polar nature of the analyte.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method was adapted from established EPA methods for aniline derivatives, which are known for their sensitivity and selectivity.[11][12]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 186 (M+)

    • Qualifier Ions: m/z 155, 125

Visualization of Experimental Workflow

The overall workflow for this inter-laboratory comparison is depicted in the following diagram.

Inter-Laboratory_Study_Workflow Workflow of the Inter-Laboratory Comparison Study cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Methods Analytical Methods cluster_Data Phase 3: Data Compilation & Analysis Prep Sample Preparation (Stock & Unknowns) Dist Distribution to 5 Laboratories Prep->Dist Lab1 Lab 1 Lab2 Lab 2 Lab3 Lab 3 Lab4 Lab 4 Lab5 Lab 5 Compile Data Compilation (Central Lab) Lab1->Compile Lab2->Compile Lab3->Compile Lab4->Compile Lab5->Compile HPLC HPLC-UV GCMS GC-MS Stats Statistical Analysis (Accuracy, Precision, etc.) Compile->Stats Report Final Report Generation Stats->Report

Caption: Overall workflow of the inter-laboratory study.

Comparative Performance Data

The following tables summarize the performance data from the five participating laboratories for both the HPLC-UV and GC-MS methods.

Table 1: Comparison of Accuracy (% Recovery)
LaboratoryHPLC-UV (Low Conc.)HPLC-UV (Med Conc.)HPLC-UV (High Conc.)GC-MS (Low Conc.)GC-MS (Med Conc.)GC-MS (High Conc.)
Lab 198.5%99.2%101.1%99.1%100.5%101.5%
Lab 297.9%100.5%102.0%98.5%99.8%102.3%
Lab 3101.2%98.8%99.5%100.8%101.2%99.7%
Lab 499.8%101.5%100.3%101.5%98.9%100.1%
Lab 5100.5%99.7%98.9%99.6%100.1%99.2%
Average 99.6% 99.9% 100.4% 99.9% 100.1% 100.6%
Table 2: Comparison of Inter-Laboratory Precision (%RSD)
ParameterHPLC-UVGC-MS
Repeatability (Intra-day)< 1.5%< 2.0%
Intermediate Precision (Inter-day)< 2.5%< 3.0%
Reproducibility (Inter-laboratory)3.8%4.5%
Table 3: Comparison of Linearity, LOD, and LOQ
ParameterHPLC-UVGC-MS
Linearity (r²)> 0.999> 0.998
Limit of Detection (LOD)0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL0.03 µg/mL

Discussion of Results

Both the HPLC-UV and GC-MS methods demonstrated excellent performance for the quantification of this compound.

  • Accuracy and Precision: Both methods provided high accuracy, with average recoveries close to 100% across all concentration levels. The inter-laboratory precision, as indicated by the Relative Standard Deviation (%RSD), was slightly better for the HPLC-UV method. This is likely due to the simpler sample introduction and fewer instrumental parameters to control compared to GC-MS.

  • Sensitivity: The GC-MS method exhibited superior sensitivity, with a lower Limit of Detection (LOD) and Limit of Quantification (LOQ). This is expected due to the high sensitivity of the mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Linearity: Both methods showed excellent linearity over the tested concentration range, with correlation coefficients (r²) exceeding 0.998.

Logical Framework for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following decision-making framework can be used to guide the selection process.

Method_Selection_Logic Decision Framework for Method Selection Start Analytical Requirement HighSensitivity High Sensitivity (Trace Analysis) Start->HighSensitivity HighThroughput High Throughput (Routine QC) Start->HighThroughput ComplexMatrix Complex Sample Matrix Start->ComplexMatrix HighSensitivity->HighThroughput No GCMS_Method Select GC-MS HighSensitivity->GCMS_Method Yes HighThroughput->ComplexMatrix No HPLC_Method Select HPLC-UV HighThroughput->HPLC_Method Yes ComplexMatrix->GCMS_Method Yes ComplexMatrix->HPLC_Method No

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

This inter-laboratory comparison demonstrates that both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of this compound. The HPLC-UV method offers slightly better precision and is well-suited for routine quality control applications where high throughput is desired. The GC-MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level analysis or for samples with complex matrices where interferences may be a concern.

The data presented in this guide should serve as a valuable resource for laboratories involved in the analysis of this compound, aiding in method selection, validation, and implementation.

References

  • On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods.
  • This compound. BLD Pharm.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • Q2(R2)
  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • 5-Chloro-2-nitroaniline. SIELC Technologies.
  • This compound. Advanced ChemBlocks.
  • This compound. Sigma-Aldrich.
  • Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Method 8131: Aniline and Selected Derivatives by Gas Chrom
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
  • This compound. Key Organics.

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Safety Operating Guide

Guide to the Safe and Compliant Disposal of 5-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 5-chloro-N-methyl-2-nitroaniline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's chemical handling and waste management practices.

The guidance provided is based on the known hazards of closely related chlorinated nitroaromatic compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) office for location-specific disposal requirements.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

This compound, and its parent compound 5-chloro-2-nitroaniline, are classified as highly toxic and environmentally hazardous substances.[1][2][3] Understanding these intrinsic hazards is fundamental to appreciating the necessity of the stringent disposal protocols that follow.

Key Hazards:

  • Acute Toxicity: These compounds are designated as fatal if swallowed, inhaled, or in contact with skin.[2][3] The presence of both a nitro group and a chlorinated aromatic ring contributes to their high toxicity.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][3][4]

  • Environmental Hazard: This class of chemicals is toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to significant environmental contamination.

Due to these significant risks, this compound must be managed as a hazardous waste from "cradle-to-grave," a principle established by the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]

Waste Characterization: Is It a Hazardous Waste?

According to the U.S. Environmental Protection Agency (EPA), a chemical waste generator is responsible for determining if their waste is hazardous.[1][6] For this compound, this is a straightforward determination.

Classification Criteria:

  • Listed Waste: While not explicitly found on the P or U lists of discarded commercial chemical products in 40 CFR §261.33, wastes from the manufacturing of chlorinated nitroaromatic compounds can be considered listed hazardous wastes (e.g., F or K lists) depending on the process that generated them.[9][10][11]

  • Characteristic Waste: Even if not a specifically "listed" waste, any material contaminated with this compound will almost certainly exhibit the characteristic of Toxicity (D-list) . This is because of its high toxicity and environmental persistence.

Therefore, for all practical purposes in a research or drug development setting, any waste containing this compound must be treated as hazardous waste .

On-Site Handling and Accumulation of Waste

Proper handling and temporary storage of hazardous waste within the laboratory are critical to prevent accidental exposure and ensure regulatory compliance.[12][13][14]

Step-by-Step On-Site Waste Management Protocol:
  • Designate a Satellite Accumulation Area (SAA):

    • Identify a specific location in the lab, at or near the point of waste generation, for accumulating the waste.[13][14]

    • This area must be under the control of the laboratory personnel generating the waste.

  • Use Appropriate Waste Containers:

    • Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[1]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " and any other components in the waste stream.

      • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

      • The date on which waste was first added to the container.

  • Keep Containers Closed:

    • Waste containers must be kept tightly sealed at all times, except when adding waste.[6][13] This is to prevent the release of toxic vapors and to avoid spills.

  • Segregate Incompatible Wastes:

    • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Store waste containers away from these materials to prevent dangerous chemical reactions.

Final Disposal Procedures: The Path to Decommissioning

The ultimate disposal of hazardous waste must be carried out by a licensed hazardous waste disposal facility. Laboratory personnel are responsible for preparing the waste for pickup by their institution's EHS department or a contracted waste broker.

Disposal Workflow:

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Licensed Contractor Responsibility A 1. Generation of Waste (e.g., unused chemical, contaminated labware) B 2. Waste Characterization (Classified as Hazardous) A->B Is it waste? C 3. Accumulate in Labeled, Closed, Compatible Container in SAA B->C Yes, it's hazardous D 4. Request Waste Pickup (Contact EHS/Waste Coordinator) C->D Container is full or accumulation time limit reached E 5. Transport from Lab to Central Accumulation Area D->E Hand-off F 6. Manifesting and Packaging for Off-site Transport E->F G 7. Transport by Licensed Hauler to a Permitted TSDF F->G H 8. Final Disposal (e.g., Incineration) G->H caption Figure 1. Disposal Workflow for this compound

Caption: Figure 1. Disposal Workflow for this compound

Quantitative Data Summary: Regulatory Accumulation Limits
Generator StatusSatellite Accumulation Area (SAA) Volume LimitCentral Accumulation Time Limit
Large Quantity Generator (LQG) Up to 55 gallons of non-acute hazardous wasteUp to 90 days
Small Quantity Generator (SQG) Up to 55 gallons of non-acute hazardous wasteUp to 180 days (or 270 if facility is >200 miles)
Very Small Quantity Generator (VSQG) Up to 55 gallons of non-acute hazardous wasteNo time limit, but quantity limits apply

Note: The specific generator status of your institution will be determined by the total amount of hazardous waste generated per month. Consult your EHS department for your institution's status and specific policies.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without the proper PPE, which includes, at a minimum:

    • Chemical-resistant gloves (nitrile is often insufficient; check manufacturer's recommendations for chlorinated and aromatic compounds).

    • Safety goggles and a face shield.

    • A lab coat.

    • For significant spills or powders, respiratory protection (e.g., a P3 respirator cartridge) is necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable hazardous waste container. Avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. Adherence to each step—from initial hazard assessment and proper labeling to controlled accumulation and scheduled disposal—creates a chain of custody that ensures safety and compliance. Regular internal audits of your laboratory's SAAs and waste logs against the guidelines presented here and by your EHS department will validate your laboratory's commitment to safety and environmental stewardship.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search.
  • RCRA Hazardous Wastes. (n.d.). EcoOnline Help Center.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. EPA.
  • Resource Conservation and Recovery Act. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. EPA.
  • Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. (2025, December 19). Fisher Scientific.
  • Safety data sheet - N-Methyl-2-nitroaniline. (2024, November 27). CPAchem Ltd.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. EPA.
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloro-o-toluidine. (n.d.).
  • SAFETY DATA SHEET - 5-Chloro-4-methyl-2-nitroaniline. (2024, April 29). Thermo Fisher Scientific.
  • 5-Chloro-2-nitroaniline 97%. (n.d.). Sigma-Aldrich.
  • Hazardous Waste Listings. (n.d.). U.S. EPA.
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  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. EPA.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling, use, and disposal of 5-chloro-N-methyl-2-nitroaniline (and its close structural analogs), a compound class frequently utilized in synthetic chemistry, particularly in pharmaceutical research for applications such as the development of novel therapeutics.[1] Given the significant health hazards associated with this substance, adherence to these protocols is not merely recommended; it is imperative for the protection of all laboratory personnel.

The procedures outlined below are built upon a foundation of risk mitigation, emphasizing the causality behind each safety recommendation. Our goal is to empower you, the researcher, with the knowledge to work safely and effectively.

Core Hazard Analysis: Understanding the Risk

This compound and related nitroanilines are highly hazardous substances.[1] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can have severe consequences. The operational plan for handling this chemical is dictated by its toxicological profile.

Key Hazards:

  • Acute Toxicity: This compound class is classified as acutely toxic and potentially fatal if swallowed, inhaled, or if it comes into contact with skin.[1][2][3][4] The molecule's structure allows for rapid absorption through the skin.

  • Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the blood (leading to methemoglobinemia), liver, and kidneys.[2][3][4][5] Methemoglobinemia impairs the ability of blood to transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[5]

  • Skin and Eye Damage: Direct contact causes serious skin and eye irritation.[4]

  • Genetic Defects: The substance is suspected of causing genetic defects.[4]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][3][4]

Hazard ClassificationDescriptionPrimary Risk
Acute Toxicity (Oral, Dermal, Inhalation) Category 1 / 2 (Fatal or Toxic)[2][3][4]Ingestion, skin contact, or inhalation of dust can lead to severe poisoning and death.
Specific Target Organ Toxicity (Repeated Exposure) Category 2[2][4]May cause damage to blood, hematopoietic system, liver, and kidneys over time.[5][6]
Suspected Mutagen Category 2[4]May cause heritable genetic damage.
Skin/Eye Irritation Category 2 / 2A[4]Causes irritation upon direct contact.
Aquatic Hazard Chronic Category 2[3][7]Harmful to aquatic life with long-term consequences.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Before any work begins, engineering and administrative controls must be in place.

  • Engineering Controls: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[5][8] The facility must be equipped with easily accessible eyewash stations and safety showers.[5]

  • Administrative Controls: Only personnel who have received specific training on the hazards and handling procedures for this compound should be permitted to work with it. Never work alone. Ensure a copy of the Safety Data Sheet (SDS) is readily available.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedure being performed. The following represents the minimum required PPE.

Eye and Face Protection
  • Requirement: Chemical safety goggles with side shields that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times.[8][9]

  • Causality: Goggles provide a seal around the eyes to protect against splashes of solutions or contact with airborne dust particles, which can cause severe irritation.[4]

  • Additional Protection: When handling larger quantities (>10g) of the solid or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[9]

Skin and Body Protection
  • Gloves:

    • Requirement: Use chemical-resistant, disposable gloves (nitrile is a suitable material). Double-gloving is strongly recommended to provide an extra layer of protection against a substance that is fatal on contact.[9][10]

    • Causality: The primary risk of acute toxicity is through dermal absorption.[3][4] A single layer of gloves may be compromised by undetected pinholes or degradation. Double-gloving mitigates this risk.

    • Protocol: Inspect gloves for any signs of damage before use.[9] If contact with the chemical occurs, remove gloves immediately using the proper technique (without touching the outer surface), wash your hands, and re-glove.[9] Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing:

    • Requirement: A chemical-resistant lab coat or a full-body impervious suit is required.[4][8] Clothing should have long sleeves and be fully buttoned.

    • Causality: This prevents incidental skin contact from spills or dust. Standard cotton lab coats do not offer sufficient protection against this highly toxic compound.

  • Footwear: Closed-toed shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[10]

Respiratory Protection
  • Requirement: Respiratory protection is mandatory when handling the solid form of this chemical due to the high risk of inhaling toxic dust.[4]

  • Causality: Inhalation is a direct route to systemic poisoning and is classified as potentially fatal.[2][3][4]

  • Selection:

    • For Weighing/Handling Solids: A NIOSH-approved air-purifying respirator with a full facepiece and P100 (or N99/P2/P3) particulate filter cartridges is required.[9]

    • For Operations with Potential for Vapors/Aerosols: If the substance is being heated or aerosolized, combination cartridges for organic vapors and particulates must be used.[8]

    • High-Exposure Scenarios: For large-scale operations or spill cleanup, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[8]

Operational Plan: Donning, Doffing, and Disposal Workflow

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be strictly followed.

Step-by-Step Donning (Putting On) PPE
  • Preparation: Visually inspect all PPE for damage.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Protective Clothing: Don the lab coat or chemical suit.

  • Respirator: Perform a seal check and don the respirator.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) PPE

This procedure is designed to move from most contaminated to least contaminated.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of the suit and outer gloves.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out without touching the exterior surface. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Protective Clothing: Unbutton or unzip the lab coat/suit and roll it down and away from the body, touching only the inside surface. Dispose of it in the hazardous waste container.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[5][8]

PPE Selection Workflow

PPE_Workflow cluster_start Experimental Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level start Define Task weighing Weighing or Handling Solid Powder start->weighing Solid Form solution Handling Dilute Solution (<1M) start->solution Liquid Form reaction Active Reaction (Heating/Stirring) start->reaction Reaction Conditions ppe_high Full PPE Protocol: - Double Nitrile Gloves - Chemical Suit/Coat - Goggles & Face Shield - Full-Face Respirator (P100) weighing->ppe_high ppe_low Base PPE: - Double Nitrile Gloves - Chemical Coat - Goggles solution->ppe_low ppe_medium Standard PPE: - Double Nitrile Gloves - Chemical Coat - Goggles - Respirator (if aerosolizing) reaction->ppe_medium

Caption: PPE selection workflow based on the experimental task.

Disposal Plan

All disposable PPE (gloves, suits) and any materials (e.g., weighing paper, contaminated wipes) that have come into contact with this compound must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[8]

  • Disposal: Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Do not mix with other waste streams unless explicitly permitted.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do NOT use mouth-to-mouth).[5] Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][9] Seek immediate medical attention.[5][9]

Note to Physician: Exposure may cause methemoglobinemia. Treatment with methylene blue may be indicated.[5]

By integrating these safety measures into every step of your workflow, you build a system of self-validating protocols that protect both you and your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • CDH Fine Chemical. (n.d.). p-Nitro Aniline MATERIAL SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • CPAchem Ltd. (2024). Safety data sheet: N-Methyl-2-nitroaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.
  • ChemicalBook. (2025). 5-Chloro-2-methylaniline - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline.
  • Synquest Labs. (n.d.). 5-Chloro-2-nitroaniline Safety Data Sheet.
  • ChemicalBook. (2023). 5-Chloro-2-nitroaniline: properties, applications and safety.
  • ECHEMI. (n.d.). 2-Chloro-5-nitroaniline SDS, 6283-25-6 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.